Glyclopyramide
Description
This compound is a second-generation sulfonylurea with antihyperglycemic activity. Compared to first-generation compounds and like other second-generation compounds, this compound works more effectively with fewer side effects. This agent has a relatively short half-life of 4.0 hours and is excreted mainly by the kidneys.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3S/c12-9-3-5-10(6-4-9)19(17,18)14-11(16)13-15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSCCNJWTJUGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048822 | |
| Record name | Glyclopyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-27-6 | |
| Record name | Glyclopyramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyclopyramide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyclopyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCLOPYRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE474IKG1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the History and Development of Glimepiride, a Third-Generation Sulfonylurea
Note: The initial query for "Glyclopyramide" did not yield any results in scientific and medical literature. It is highly probable that this was a typographical error for Glimepiride , a well-established third-generation sulfonylurea. This guide will focus on the history, development, and technical profile of Glimepiride.
Introduction
Glimepiride is an oral antihyperglycemic agent belonging to the sulfonylurea class of drugs, primarily used in the management of type 2 diabetes mellitus.[1] As a third-generation sulfonylurea, it represents an evolution in this class, offering a potent glucose-lowering effect with a generally improved safety profile compared to its predecessors.[2][3] This technical guide provides a comprehensive overview of the history, development, mechanism of action, pharmacokinetics, and key experimental data related to Glimepiride for an audience of researchers, scientists, and drug development professionals.
History and Development
The journey of sulfonylureas began in the mid-20th century with the discovery of the hypoglycemic effects of sulfonamide antibiotics.[3] This led to the development of first-generation agents like tolbutamide in the 1950s, followed by more potent second-generation drugs such as glibenclamide (glyburide) and glipizide in 1984.[4]
Glimepiride was patented in 1979 and developed by the pharmaceutical company Hoechst AG.[1][5] It was first approved for medical use in 1995.[1][4] Often referred to as a third-generation sulfonylurea, Glimepiride was designed to provide effective glycemic control with a lower risk of hypoglycemia and less weight gain compared to earlier sulfonylureas.[2][6][7] Its development marked a significant step in rational drug design within this class, focusing on enhanced potency, a longer duration of action, and a more favorable side-effect profile.[2]
Mechanism of Action
Glimepiride exerts its glucose-lowering effects through both pancreatic and extrapancreatic mechanisms.[8][9]
Pancreatic Action: Insulin Secretion
The primary mechanism of action is the stimulation of insulin release from functional pancreatic β-cells.[9][10] This process is initiated by Glimepiride binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel on the β-cell membrane.[9][10] This binding leads to the closure of the KATP channels, causing membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels, leading to an influx of calcium ions. The subsequent rise in intracellular calcium triggers the exocytosis of insulin-containing granules.[9][11]
Glimepiride exhibits distinct binding properties, with a rapid association and dissociation from the SUR1 receptor, which may contribute to its lower risk of prolonged hyperinsulinemia and hypoglycemia compared to other sulfonylureas.[12]
Extrapancreatic Action
In addition to its effects on insulin secretion, Glimepiride also demonstrates extrapancreatic effects that contribute to its antihyperglycemic activity.[8] It increases the sensitivity of peripheral tissues, such as muscle and fat, to insulin.[9] This is thought to be mediated by an increase in the number of glucose transporter type 4 (GLUT4) molecules translocated to the cell membrane, which facilitates glucose uptake.[9][12] Some studies also suggest that Glimepiride may mildly reduce hepatic glucose production.[9]
Quantitative Data Summary
In Vitro Binding Affinity and Potency
The following table summarizes the in vitro inhibitory concentrations (IC50) of Glimepiride on various sulfonylurea receptor subtypes.
| Target | Subunit Combination | IC50 (High-Affinity Site) | Reference |
| Pancreatic β-Cell KATP Channel | Kir6.2/SUR1 | 3.0 nM | [13][14] |
| Cardiac KATP Channel | Kir6.2/SUR2A | 5.4 nM | [13][14] |
| Smooth Muscle KATP Channel | Kir6.2/SUR2B | 7.3 nM | [13][14] |
| HEK293t cells expressing SUR1 | SUR1 | 8.3 nM | [15] |
Note: Glimepiride also interacts with a low-affinity site on Kir6.2 with an IC50 of approximately 400 μM.[13][14]
Pharmacokinetic Parameters
Key pharmacokinetic parameters of Glimepiride in healthy adults are presented below.
| Parameter | Value | Reference |
| Bioavailability | ~100% | [10][16] |
| Time to Peak Concentration (Tmax) | 2-3 hours | [9][17] |
| Volume of Distribution (Vd) | 8.8 L | [16] |
| Plasma Protein Binding | >99.5% | [16] |
| Metabolism | Hepatic (via CYP2C9) to active (M1) and inactive (M2) metabolites | [1][16] |
| Elimination Half-Life (t½) | 5-9 hours | [16] |
| Total Body Clearance | 47.8 mL/min | [16] |
| Excretion | ~60% Urine, ~40% Feces | [1][16] |
Clinical Efficacy Data
The table below summarizes the efficacy of Glimepiride from a placebo-controlled clinical trial in patients with type 2 diabetes.
| Parameter | Glimepiride Treatment | Placebo | Reference |
| Change in Fasting Plasma Glucose (FPG) | -46 mg/dL | - | [7][18] |
| Change in 2-hour Postprandial Glucose | -72 mg/dL | - | [7][18] |
| Change in Hemoglobin A1c (HbA1c) | -1.4% | - | [7][18] |
| Patients achieving HbA1c ≤ 7.2% | 69% | 32% | [7][18] |
Experimental Protocols
Protocol: [³H]-Glibenclamide Displacement Assay for SUR1 Binding Affinity
This protocol is a representative method for determining the binding affinity of a compound like Glimepiride to the SUR1 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293t cells transiently expressing the human SUR1 subunit.
-
Harvest cells and homogenize in a lysis buffer (e.g., Tris-HCl buffer) on ice.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of [³H]-glibenclamide (a radiolabeled sulfonylurea).
-
Add increasing concentrations of unlabeled Glimepiride (the competitor ligand).
-
Add a fixed amount of the prepared cell membrane protein (e.g., 100 µg) to each well.
-
To determine non-specific binding, add a high concentration of unlabeled glibenclamide (e.g., 1 µM) to a separate set of wells.
-
Incubate the plate for a defined period (e.g., 45-60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.[19]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]-glibenclamide binding against the logarithm of the Glimepiride concentration.
-
Fit the data using a non-linear regression model (e.g., the Hill equation) to determine the IC50 value, which is the concentration of Glimepiride that displaces 50% of the radioligand binding.[15]
-
Protocol: In Vivo Euglycemic Clamp Study in Rats
This protocol describes a method to evaluate the effect of Glimepiride on peripheral insulin action in an animal model.[20]
-
Animal Preparation and Dosing:
-
Acclimate male Wistar rats for at least one week.
-
Divide rats into treatment and control groups.
-
Administer Glimepiride (e.g., 0.1 mg/kg/day) or saline (control) orally for a specified period (e.g., 2 weeks).[20]
-
For diabetic models, induce diabetes using streptozotocin (STZ) injection prior to the treatment period.[20]
-
-
Surgical Procedure:
-
Anesthetize the rats.
-
Insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Allow animals to recover from surgery.
-
-
Euglycemic Clamp Procedure:
-
Fast the rats overnight.
-
Begin a continuous infusion of human insulin at a fixed rate (e.g., 6 mU/kg/min for submaximal hyperinsulinemia).[20]
-
Monitor blood glucose levels every 5-10 minutes from the arterial catheter.
-
Infuse a variable rate of 20% glucose solution through the jugular vein to maintain blood glucose at a constant, euglycemic level (e.g., 100 mg/dL).
-
The clamp is typically maintained for 120 minutes once a steady state is achieved.
-
-
Data Analysis:
-
The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period is calculated.
-
The metabolic clearance rate (MCR) of glucose is calculated as GIR divided by the steady-state blood glucose concentration. A higher MCR in the Glimepiride-treated group compared to the control group indicates enhanced peripheral insulin sensitivity.[20]
-
Conclusion
Glimepiride represents a significant advancement in the sulfonylurea class of antidiabetic drugs. Its development was driven by the need for a potent agent with a more favorable safety profile, particularly concerning the risk of hypoglycemia. Its dual mechanism of action, involving both stimulation of insulin secretion and enhancement of peripheral insulin sensitivity, provides robust glycemic control. The comprehensive body of preclinical and clinical data supports its efficacy and defines its pharmacokinetic and pharmacodynamic profile. Glimepiride remains a widely used and cost-effective treatment option in the management of type 2 diabetes mellitus.[6]
References
- 1. Glimepiride - Wikipedia [en.wikipedia.org]
- 2. ijrpr.com [ijrpr.com]
- 3. Sulfonylureas: Assets in the past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Before you continue to YouTube [consent.youtube.com]
- 6. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Preclinical studies of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Glimepiride? [synapse.patsnap.com]
- 10. ClinPGx [clinpgx.org]
- 11. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. drugs.com [drugs.com]
- 18. A placebo-controlled, randomized study of glimepiride in patients with type 2 diabetes mellitus for whom diet therapy is unsuccessful - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 20. Effects of glimepiride on in vivo insulin action in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Glyclopyramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyclopyramide, with the IUPAC name 1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea, is a second-generation sulfonylurea compound.[1] Like other drugs in its class, it is utilized for its antihyperglycemic properties. This technical guide provides a comprehensive overview of the synthesis pathway and detailed chemical characterization of this compound, aimed at professionals in research and drug development.
Synthesis Pathway
The synthesis of this compound, a sulfonylurea, can be achieved through a convergent synthesis strategy. A plausible and efficient method involves the reaction of a substituted aryl sulfonyl isocyanate with an appropriate amine. A generalized one-pot approach for the synthesis of hetero/aryl-urea derivatives has been described, which can be adapted for the synthesis of this compound.[2]
The logical pathway for the synthesis of this compound can be visualized as follows:
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol: Proposed Synthesis of this compound
The following is a proposed experimental protocol for the synthesis of this compound based on general methods for sulfonylurea synthesis.
Step 1: Preparation of 4-Chlorophenylsulfonyl Isocyanate
To a solution of 4-chlorobenzenesulfonamide in an inert solvent such as dichloromethane, an equimolar amount of a phosgene equivalent (e.g., triphosgene) is added at 0 °C. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield crude 4-chlorophenylsulfonyl isocyanate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
The crude 4-chlorophenylsulfonyl isocyanate is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). To this solution, an equimolar amount of 1-aminopyrrolidine is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. Upon completion of the reaction, the solvent is evaporated, and the resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Chemical Characterization
A thorough chemical characterization is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic and analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄ClN₃O₃S | [1] |
| Molecular Weight | 303.77 g/mol | [1] |
| Appearance | Solid powder | |
| Melting Point | 200-201 °C | |
| Solubility | Soluble in DMSO |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to the aromatic protons of the chlorophenyl group and the aliphatic protons of the pyrrolidine ring, as well as exchangeable protons of the urea and sulfonamide moieties.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |
| ~7.5-7.7 | Doublet | 2H | Aromatic protons ortho to the chlorine atom |
| ~3.2-3.4 | Multiplet | 4H | -CH₂- groups of the pyrrolidine ring adjacent to the nitrogen |
| ~1.8-2.0 | Multiplet | 4H | -CH₂- groups of the pyrrolidine ring beta to the nitrogen |
| Exchangeable Protons | Broad Singlets | 2H | -NH- protons of the urea and sulfonamide groups |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. PubChem provides a ¹³C NMR spectrum for this compound.[1]
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | Carbonyl carbon (C=O) of the urea group |
| ~125-140 | Aromatic carbons |
| ~45-55 | Pyrrolidine carbons adjacent to the nitrogen (-CH₂-N) |
| ~20-30 | Pyrrolidine carbons beta to the nitrogen (-CH₂-) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (urea and sulfonamide) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2980-2850 | Medium | Aliphatic C-H stretching (pyrrolidine) |
| 1710-1650 | Strong | C=O stretching (urea) |
| 1350-1300 & 1170-1150 | Strong | Asymmetric and symmetric SO₂ stretching (sulfonamide) |
| ~750 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 303 or 304, respectively, corresponding to the molecular weight of this compound. PubChem lists GC-MS data with a top peak at m/z 111 and a second highest at m/z 175.[1] A detailed fragmentation analysis would provide further structural confirmation.
Caption: Plausible mass spectrometry fragmentation pathway of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the quantitative analysis of this compound and for monitoring its purity.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 230-240 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Experimental Protocol: HPLC Analysis of this compound
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
Conclusion
This technical guide has outlined a plausible synthesis pathway for this compound and detailed its chemical characterization based on available data and established principles for similar compounds. The provided experimental protocols for synthesis and analysis serve as a valuable resource for researchers and professionals in the field of drug development. Further experimental verification is recommended to confirm the specifics of the synthesis and to obtain comprehensive, high-resolution spectroscopic data for this important sulfonylurea compound.
References
Glyclopyramide's Mechanism of Action on Pancreatic Beta-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glyclopyramide, a second-generation sulfonylurea, plays a crucial role in the management of type 2 diabetes mellitus by stimulating insulin secretion from pancreatic β-cells.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, with a focus on its interaction with the ATP-sensitive potassium (KATP) channels. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from other well-studied second-generation sulfonylureas, such as glibenclamide and glimepiride, to illustrate the core principles of its action. The primary mechanism involves the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, leading to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[1] This guide details the signaling pathways, presents available quantitative data for analogous compounds, and outlines the key experimental protocols used to elucidate this mechanism.
Core Mechanism of Action: Inhibition of KATP Channels
The principal target of this compound and other sulfonylureas is the KATP channel on the plasma membrane of pancreatic β-cells.[1][2] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory SUR1 subunits.[3][4] Under resting conditions, these channels are open, allowing potassium efflux and maintaining the cell's negative membrane potential.
The binding of this compound to the SUR1 subunit induces a conformational change that leads to the closure of the KATP channel.[1] This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-dependent calcium channels (VDCCs), leading to an influx of extracellular calcium ions.[2] The subsequent rise in intracellular calcium concentration is the primary trigger for the fusion of insulin-containing secretory granules with the cell membrane and the exocytosis of insulin into the bloodstream.[4]
Quantitative Data on Second-Generation Sulfonylurea Action
Due to a lack of specific quantitative data for this compound in the reviewed literature, the following tables summarize key parameters for other prominent second-generation sulfonylureas, which are expected to exhibit a similar mechanism of action.
Table 1: Potency of Second-Generation Sulfonylureas on Pancreatic β-Cell KATP Channels (Kir6.2/SUR1)
| Compound | Parameter | Value | Cell Type/System |
| Glimepiride | IC50 (High-affinity site) | 3.0 ± 0.5 nM | Recombinant Xenopus oocytes |
| Glibenclamide | Ki | ~4 nM | Recombinant Xenopus oocytes |
| Gliclazide | IC50 | 184 ± 30 nmol/l | Mouse pancreatic β-cells |
Table 2: Binding Affinity of Second-Generation Sulfonylureas to SUR1
| Compound | Parameter | Value | Source |
| Glibenclamide | Kd | Not explicitly stated, but binds with nM affinity | Cryo-EM studies |
Table 3: Dose-Response of Second-Generation Sulfonylureas on Glycemic Control
| Compound | Dose | Effect on Fasting Plasma Glucose (FPG) | Patient Population |
| Glimepiride | 1 mg | -2.4 mmol/l change from baseline | NIDDM patients |
| Glimepiride | 4 mg | -3.9 mmol/l change from baseline | NIDDM patients |
| Glimepiride | 8 mg | -4.1 mmol/l change from baseline | NIDDM patients |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Insulin Secretion
The following diagram illustrates the cascade of events initiated by this compound binding to the SUR1 subunit, culminating in insulin release.
Caption: this compound signaling cascade in pancreatic β-cells.
Experimental Workflow for KATP Channel Activity Measurement
The patch-clamp technique is a fundamental method for studying the effects of drugs like this compound on ion channel activity.
Caption: Workflow for whole-cell patch-clamp experiments.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the activity of KATP channels in isolated pancreatic β-cells and assess the inhibitory effect of this compound.
-
Cell Preparation: Pancreatic islets are isolated from an appropriate animal model (e.g., mouse or rat) by collagenase digestion of the pancreas. The isolated islets are then dispersed into single β-cells using enzymatic treatment (e.g., trypsin) and gentle mechanical trituration. The dispersed cells are plated on glass coverslips and cultured for a short period (e.g., 1-3 days) to allow for recovery and attachment.
-
Recording Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with KOH. ATP and ADP can be added to the intracellular solution at desired concentrations to study their modulatory effects.
-
-
Recording Procedure: A glass micropipette with a resistance of 3-5 MΩ when filled with the intracellular solution is used to form a high-resistance (>1 GΩ) seal with the plasma membrane of a single β-cell. The membrane patch under the pipette tip is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for the measurement of macroscopic ion channel currents. The cell is voltage-clamped at a holding potential of -70 mV. KATP channel currents are elicited by applying voltage ramps or steps.
-
Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution and then diluted to final concentrations in the extracellular solution. The drug is applied to the cell via a perfusion system.
-
Data Analysis: The magnitude of KATP channel inhibition is measured at various concentrations of this compound. The data are then fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Insulin Secretion Assay
This assay quantifies the amount of insulin released from pancreatic islets in response to various stimuli, including this compound.
-
Islet Preparation: Pancreatic islets are isolated as described above. After isolation, islets are typically cultured overnight to allow for recovery.
-
Assay Procedure:
-
Groups of size-matched islets (e.g., 10-20 islets per group) are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 30-60 minutes to establish a basal insulin secretion rate.
-
The islets are then transferred to a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without varying concentrations of this compound.
-
The islets are incubated for a defined period (e.g., 60 minutes) at 37°C.
-
At the end of the incubation period, the supernatant is collected for insulin measurement.
-
-
Insulin Measurement: The concentration of insulin in the collected supernatant is determined using methods such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The amount of insulin secreted is normalized to the number of islets or total protein content. The dose-dependent effect of this compound on insulin secretion is then plotted and analyzed.
Intracellular Calcium Imaging
This technique allows for the real-time measurement of changes in intracellular calcium concentration in response to this compound.
-
Cell Preparation: Dispersed pancreatic β-cells are plated on glass-bottom dishes suitable for microscopy.
-
Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a buffer containing the dye for 30-60 minutes.
-
Imaging: The cells are then washed and placed on the stage of a fluorescence microscope equipped with a perfusion system. The cells are excited at appropriate wavelengths, and the emitted fluorescence is captured by a sensitive camera.
-
Experimental Procedure: A baseline fluorescence signal is recorded in a low-glucose buffer. The cells are then stimulated with a high concentration of glucose and/or this compound, and the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels, are recorded over time.
-
Data Analysis: The fluorescence signals are typically expressed as a ratio of intensities at two excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (for single-wavelength dyes like Fluo-4). The amplitude and kinetics of the calcium response to this compound are then analyzed.
Conclusion
This compound exerts its glucose-lowering effects through a well-defined mechanism of action on pancreatic β-cells. By binding to the SUR1 subunit and inhibiting the KATP channel, it initiates a signaling cascade that culminates in insulin secretion.[1] While specific quantitative data for this compound remain to be fully elucidated in the public domain, the extensive research on other second-generation sulfonylureas provides a robust framework for understanding its molecular interactions and physiological consequences. The experimental protocols detailed in this guide represent the standard methodologies for investigating the effects of sulfonylureas on β-cell function and continue to be instrumental in the development of novel antidiabetic therapies. Further research focusing specifically on the binding kinetics and potency of this compound would be beneficial for a more complete characterization of this important therapeutic agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
Early Clinical Evaluation of Sulfonylureas in Diabetes Mellitus: A Technical Overview with a Focus on Glyclopyramide
Disclaimer: Publicly available information on the early clinical evaluation of Glyclopyramide, a sulfonylurea drug marketed in Japan since 1965, is limited.[1] This technical guide provides a comprehensive overview of the evaluation process for sulfonylureas, utilizing data from publicly accessible studies on similar compounds, such as Glimepiride, to illustrate the core principles and methodologies. The mechanism of action described is generally applicable to all sulfonylureas, including this compound.
Introduction to this compound and Sulfonylureas
This compound is an oral antihyperglycemic agent belonging to the sulfonylurea class of drugs, primarily used in the management of type 2 diabetes mellitus.[2][3] Like other sulfonylureas, its principal mechanism of action is to stimulate the release of insulin from the pancreatic beta cells.[3] This is achieved through the binding to and blocking of the ATP-sensitive potassium (K-ATP) channels on the beta-cell membrane, leading to cell depolarization, calcium influx, and subsequent insulin exocytosis.[2] The resulting increase in circulating insulin facilitates glucose uptake and utilization by peripheral tissues, thereby lowering blood glucose levels.[2]
Mechanism of Action: A Signaling Pathway
The mechanism of action for sulfonylureas like this compound involves a well-defined signaling cascade within the pancreatic beta cells.
Caption: Signaling pathway of sulfonylureas in pancreatic beta cells.
Early Phase Clinical Evaluation: A Representative Workflow
The clinical development of a new oral hypoglycemic agent typically follows a structured path, starting from preclinical studies and moving through multiple phases of clinical trials. The following diagram illustrates a generalized workflow for such an evaluation.
Caption: Generalized workflow of a clinical trial for an oral hypoglycemic agent.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial in the early clinical evaluation of sulfonylureas. PK describes how the body affects the drug (absorption, distribution, metabolism, and excretion), while PD describes how the drug affects the body.
Pharmacokinetics of Sulfonylureas
This compound is administered orally and absorbed through the gastrointestinal tract.[3] It is a second-generation sulfonylurea with a reported half-life of approximately 4.0 hours and is primarily excreted by the kidneys.[4]
For a representative second-generation sulfonylurea, Glimepiride, the pharmacokinetic profile is well-documented. It exhibits dose-proportional increases in peak concentration (Cmax) and area under the curve (AUC), indicating linear kinetics.[5] Glimepiride has a high bioavailability of about 100% and is highly bound to plasma proteins (>99.5%).[5]
Table 1: Representative Pharmacokinetic Parameters for Glimepiride
| Parameter | Value | Reference |
| Bioavailability | ~100% | [5] |
| Protein Binding | >99.5% | [5] |
| Volume of Distribution (IV) | 8.81 L | [5] |
| Elimination Half-life (t½) | 5 to 9 hours | [5] |
Pharmacodynamics of Sulfonylureas
The primary pharmacodynamic effect of sulfonylureas is the lowering of blood glucose levels. This is assessed by measuring fasting plasma glucose (FPG), postprandial plasma glucose (PPG), and glycated hemoglobin (HbA1c).[5]
Clinical Efficacy and Safety: A Look at a Representative Sulfonylurea
Due to the scarcity of detailed early clinical trial data for this compound, data from a placebo-controlled study of Glimepiride is presented to illustrate the typical findings for a sulfonylurea.
Experimental Protocol: A Placebo-Controlled Study of Glimepiride
A multicenter, randomized, placebo-controlled study was conducted to evaluate the efficacy and safety of Glimepiride in patients with type 2 diabetes for whom diet therapy was unsuccessful.[6]
-
Patient Population: Patients with type 2 diabetes with a fasting plasma glucose (FPG) between 151-300 mg/dL.[6]
-
Study Design:
-
A 1-week screening period.
-
Randomization to receive once-daily Glimepiride (n=123) or placebo (n=126).
-
A 10-week dose-titration period to determine the optimal dose (1-8 mg).
-
A 12-week maintenance period on the optimal dose.[6]
-
-
Primary Endpoints: Changes in FPG, HbA1c, and 2-hour postprandial glucose.[6]
-
Secondary Endpoints: Postprandial insulin and C-peptide responses, incidence of adverse events.[6]
Summary of Clinical Efficacy Data
The study demonstrated that Glimepiride was significantly more effective than placebo in improving glycemic control.[6]
Table 2: Efficacy of Glimepiride vs. Placebo in Type 2 Diabetes
| Parameter | Glimepiride (Mean Change) | Placebo (Mean Change) | Difference | Reference |
| Fasting Plasma Glucose (FPG) | -46 mg/dL | - | 46 mg/dL lower | [6] |
| Hemoglobin A1c (HbA1c) | -1.4% | - | 1.4% lower | [6] |
| 2-hour Postprandial Glucose | -72 mg/dL | - | 72 mg/dL lower | [6] |
Furthermore, 69% of patients treated with Glimepiride achieved good glycemic control (HbA1c ≤ 7.2%) compared to 32% in the placebo group.[6] Glimepiride also improved postprandial insulin and C-peptide responses without significantly increasing fasting insulin or C-peptide levels.[6]
Safety and Tolerability
The overall incidence of adverse events in the Glimepiride study was similar to that of the placebo group.[6] A significant risk associated with sulfonylurea therapy is hypoglycemia (low blood sugar), which necessitates careful dose management and patient monitoring.[2] Other potential side effects can include weight gain and gastrointestinal disturbances.[2]
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | Dosing & Uses | medtigo [medtigo.com]
- 4. This compound | C11H14ClN3O3S | CID 71793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A placebo-controlled, randomized study of glimepiride in patients with type 2 diabetes mellitus for whom diet therapy is unsuccessful - PubMed [pubmed.ncbi.nlm.nih.gov]
Glyclopyramide: A Technical Analysis of its Classification as a Second-Generation Sulfonylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyclopyramide is an oral antihyperglycemic agent belonging to the sulfonylurea class of drugs. First marketed in Japan in 1965, it is classified as a second-generation sulfonylurea.[1] Like other drugs in this class, this compound's primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.[2] This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, pharmacological characteristics, and the experimental protocols used to evaluate its function, thereby substantiating its classification as a second-generation sulfonylurea.
Chemical and Physical Properties
This compound is a sulfonylurea derivative with the chemical name 1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea.[2] Its chemical structure is a key determinant of its pharmacological activity.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄ClN₃O₃S | [3] |
| Molecular Weight | 303.77 g/mol | [3] |
| CAS Number | 631-27-6 | [4] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [3] |
Mechanism of Action: The KATP Channel Pathway
The hypoglycemic effect of this compound is mediated through its interaction with the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[2] This intricate process can be summarized in the following steps:
-
Binding to the Sulfonylurea Receptor 1 (SUR1): this compound, like other sulfonylureas, binds with high affinity to the SUR1 subunit of the KATP channel.[2] The KATP channel is a hetero-octameric complex composed of four Kir6.2 pore-forming subunits and four regulatory SUR1 subunits.
-
Closure of the KATP Channel: This binding event induces a conformational change in the KATP channel, leading to its closure.[2]
-
Membrane Depolarization: The closure of the KATP channel prevents the efflux of potassium ions (K+), causing the β-cell membrane to depolarize.
-
Opening of Voltage-Gated Calcium Channels: The change in membrane potential triggers the opening of voltage-dependent calcium channels (VDCCs).
-
Calcium Influx and Insulin Exocytosis: The opening of VDCCs allows for an influx of calcium ions (Ca2+) into the β-cell. The resulting increase in intracellular calcium concentration is a critical signal that stimulates the exocytosis of insulin-containing granules.[2]
-
Increased Plasma Insulin and Glucose Uptake: The released insulin enters the bloodstream and facilitates the uptake and utilization of glucose by peripheral tissues, such as muscle and adipose tissue, thereby lowering blood glucose levels.[2]
Sulfonylurea signaling pathway in pancreatic β-cells.
Classification as a Second-Generation Sulfonylurea
Sulfonylureas are broadly classified into first and second generations based on their relative potency and pharmacokinetic properties. Second-generation sulfonylureas are characterized by higher potency, allowing for smaller doses, and generally have a more favorable side-effect profile compared to their first-generation counterparts.
The following table provides a comparison of this compound with other first and second-generation sulfonylureas. The data for this compound's potency is an estimation based on its relative effect compared to tolbutamide.
| Drug | Generation | Relative Potency (vs. Tolbutamide) | Plasma Half-life (hours) |
| Tolbutamide | First | 1 | 4.5 - 6.5 |
| Chlorpropamide | First | 2 | 36 |
| This compound | Second | ~2.66 | 4.0[2] |
| Glibenclamide (Glyburide) | Second | 100-200 | 10 |
| Glipizide | Second | 100 | 2 - 4 |
| Gliclazide | Second | 50-100 | 10 - 12 |
Experimental Protocols
The characterization of sulfonylureas like this compound involves a series of in vitro and in vivo experiments to determine their pharmacological properties. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for SUR1 Affinity
This assay is designed to determine the binding affinity of a compound for the sulfonylurea receptor 1 (SUR1).
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for the SUR1.
Materials:
-
Membrane preparations from cells expressing SUR1 (e.g., INS-1 or MIN6 cells).
-
Radiolabeled sulfonylurea (e.g., [³H]glibenclamide).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Homogenize SUR1-expressing cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled sulfonylurea, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a Ki value using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
In Vitro Insulin Secretion Assay
This assay measures the ability of a compound to stimulate insulin secretion from pancreatic β-cells.
Objective: To quantify the dose-dependent effect of this compound on insulin secretion.
Materials:
-
Pancreatic β-cell line (e.g., INS-1, MIN6) or isolated pancreatic islets.
-
Krebs-Ringer bicarbonate (KRB) buffer with varying glucose concentrations.
-
This compound solutions of different concentrations.
-
ELISA or RIA kit for insulin quantification.
Protocol:
-
Cell Culture: Culture pancreatic β-cells or islets under standard conditions.
-
Pre-incubation: Wash the cells and pre-incubate them in KRB buffer with a low glucose concentration (e.g., 2.8 mM) to establish a basal level of insulin secretion.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing either a stimulatory glucose concentration (e.g., 16.7 mM) as a positive control, or low glucose plus varying concentrations of this compound.
-
Sample Collection: After a defined incubation period (e.g., 1-2 hours), collect the supernatant.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or RIA kit.
-
Data Analysis: Plot the amount of insulin secreted as a function of the this compound concentration to determine the dose-response relationship.
Conclusion
This compound is unequivocally classified as a second-generation sulfonylurea based on its chemical structure and demonstrated higher potency compared to first-generation agents like tolbutamide. Its mechanism of action, centered on the inhibition of the KATP channel in pancreatic β-cells, is consistent with other members of this drug class. While a comprehensive set of quantitative pharmacological data for this compound is not widely available in contemporary literature, its established clinical use and preclinical data support its classification and provide a framework for understanding its role in the management of type 2 diabetes. Further research to fully characterize its binding kinetics and comparative efficacy would be beneficial for a complete pharmacological profile.
References
Structural Analysis of Glyclopyramide and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyclopyramide, a second-generation sulfonylurea, plays a significant role in the management of type 2 diabetes. Its efficacy is intrinsically linked to its molecular structure, which facilitates high-affinity binding to the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, ultimately leading to insulin secretion. This technical guide provides an in-depth analysis of the structural features of this compound and its analogues. It summarizes key physicochemical and structural data, outlines the experimental protocols for their characterization, and explores the structure-activity relationships that govern their therapeutic effects. Furthermore, this guide presents a detailed visualization of the SUR1 signaling pathway, offering a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
This compound is an oral antihyperglycemic agent belonging to the second-generation of sulfonylurea drugs.[1] Like other compounds in this class, its primary mechanism of action involves the stimulation of insulin release from pancreatic β-cells.[1] The second-generation sulfonylureas, including this compound, are characterized by higher potency and a more favorable side-effect profile compared to their first-generation predecessors.[1] A thorough understanding of the structural characteristics of this compound and its analogues is crucial for the rational design of new, more effective, and safer antidiabetic therapies.
This guide delves into the core structural aspects of this compound, leveraging available data to present a comprehensive overview. While specific crystallographic and detailed nuclear magnetic resonance (NMR) data for this compound are not publicly available, this document compiles its known properties and draws comparisons with other well-characterized second-generation sulfonylureas.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized in the table below. These parameters are essential for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference |
| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea | [1] |
| Molecular Formula | C₁₁H₁₄ClN₃O₃S | [1] |
| Molecular Weight | 303.77 g/mol | [1] |
| CAS Number | 631-27-6 | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
A comparison of key physicochemical properties of selected second-generation sulfonylureas is presented below to provide a broader context for this compound's characteristics.
| Compound | Molecular Weight ( g/mol ) | LogP | pKa |
| This compound | 303.77 | ~2.5 (estimated) | ~5.3 (estimated) |
| Glipizide | 445.54 | 2.6 | 5.9 |
| Glibenclamide (Glyburide) | 494.0 | 3.8 | 5.3 |
| Glimepiride | 490.62 | 3.2 | 6.2 |
Structural Elucidation Methodologies
The structural analysis of sulfonylureas like this compound relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about molecular connectivity, conformation, and three-dimensional arrangement in the solid state.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in its crystalline form. This method provides accurate bond lengths, bond angles, and conformational details, which are invaluable for understanding drug-receptor interactions.
-
Crystal Growth: High-quality single crystals of the sulfonylurea are grown, typically by slow evaporation of a suitable solvent or by vapor diffusion techniques.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the structure of molecules in solution. 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) reveal through-bond and through-space connectivities, allowing for the complete assignment of the molecular structure.
-
Sample Preparation: A few milligrams of the sulfonylurea are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placed in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and 1D (¹H, ¹³C) and 2D NMR spectra are acquired using standard pulse sequences.
-
Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the spectra are analyzed to determine the molecular structure, including the assignment of all proton and carbon signals.
Structure-Activity Relationship (SAR) of Second-Generation Sulfonylureas
The biological activity of second-generation sulfonylureas is highly dependent on their chemical structure. The general structure consists of a central sulfonylurea core with two main substituents, R1 and R2.
-
R1 Group (on the phenylsulfonyl moiety): This group is typically a larger, more complex substituent compared to first-generation sulfonylureas. This feature contributes to the increased potency of the second-generation compounds. For this compound, the R1 group is a p-chlorophenyl group.
-
R2 Group (on the urea nitrogen): The nature of the R2 substituent significantly influences the pharmacokinetic and pharmacodynamic properties of the drug. In this compound, this is a pyrrolidin-1-yl group. The size and lipophilicity of the R2 group are critical for high-affinity binding to the SUR1 receptor.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by modulating the activity of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. The following diagram illustrates the key steps in this signaling pathway.
Figure 1. Signaling pathway of this compound in pancreatic β-cells.
Experimental Workflows
The structural analysis of this compound and its analogues follows a logical workflow, integrating various analytical techniques to build a complete picture of the molecule's properties.
Figure 2. General workflow for the structural analysis of this compound and its analogues.
Conclusion
The structural analysis of this compound and its analogues is fundamental to understanding their mechanism of action and for the development of new antidiabetic drugs. This guide has provided a comprehensive overview of the known structural and physicochemical properties of this compound, placed within the context of other second-generation sulfonylureas. While a complete, publicly available structural dataset for this compound remains elusive, the methodologies and comparative data presented herein offer a solid foundation for researchers. The elucidation of the precise three-dimensional structure of this compound through X-ray crystallography would be a significant contribution to the field, enabling more detailed computational modeling and structure-based drug design efforts. Continued investigation into the synthesis and structural characterization of novel analogues will undoubtedly lead to the development of next-generation therapies for type 2 diabetes with improved efficacy and safety profiles.
References
Pharmacological Profile of Glyclopyramide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyclopyramide (brand name Deamelin-S) is a second-generation sulfonylurea hypoglycemic agent that has been used in the treatment of type 2 diabetes mellitus.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and available clinical information. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes comparative data from other well-characterized second-generation sulfonylureas, such as Glibenclamide and Glimepiride, to provide a relevant framework for researchers. Detailed experimental protocols for key assays and diagrams of relevant signaling pathways are also presented to facilitate further investigation into this class of compounds.
Introduction
This compound is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs, specifically classified as a second-generation agent.[1][2] It has been marketed in Japan since 1965 for the management of type 2 diabetes.[1][2] Like other sulfonylureas, this compound primarily exerts its glucose-lowering effect by stimulating insulin secretion from the pancreatic β-cells.[3] This document aims to consolidate the available pharmacological data on this compound and provide detailed experimental methodologies relevant to its study.
Mechanism of Action
The primary mechanism of action of this compound involves the modulation of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[3] This process can be broken down into the following key steps:
-
Binding to SUR1: this compound binds to the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the K-ATP channel in pancreatic β-cells.[3][4]
-
Inhibition of K-ATP Channels: This binding inhibits the activity of the K-ATP channel, leading to its closure.[3]
-
Membrane Depolarization: The closure of the K-ATP channels prevents potassium ion (K+) efflux, resulting in the depolarization of the β-cell membrane.[3]
-
Calcium Influx: Membrane depolarization leads to the opening of voltage-gated calcium channels, causing an influx of calcium ions (Ca2+) into the cell.[3]
-
Insulin Exocytosis: The increase in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, leading to the release of insulin into the bloodstream.[3]
This insulinotropic effect is glucose-dependent, meaning that this compound is more effective at stimulating insulin secretion in the presence of glucose.
Signaling Pathway
Caption: Signaling pathway of this compound-induced insulin secretion.
Pharmacodynamics
Comparative Pharmacodynamic Parameters of Second-Generation Sulfonylureas
Due to the lack of specific data for this compound, the following table presents typical pharmacodynamic values for other second-generation sulfonylureas to provide a comparative context.
| Parameter | Glibenclamide | Glimepiride | Gliclazide |
| SUR1 Binding Affinity (Ki/Kd) | ~4 nM | ~3 nM | ~50 nM |
| K-ATP Channel Inhibition (IC50) | ~1-5 nM | ~3-7 nM | ~184 nM |
Note: These values are for comparative purposes and are not specific to this compound.
Pharmacokinetics
This compound is administered orally.[1] While detailed pharmacokinetic parameters are not widely published, the general profile is expected to be similar to other sulfonylureas, involving absorption from the gastrointestinal tract, distribution, hepatic metabolism, and renal excretion. One source indicates a relatively short half-life of 4.0 hours.
Comparative Pharmacokinetic Parameters of Second-Generation Sulfonylureas
The following table summarizes key pharmacokinetic parameters for other second-generation sulfonylureas.
| Parameter | Glibenclamide | Glimepiride | Gliclazide |
| Bioavailability (%) | 29-100% | >99% | ~99% |
| Time to Peak Plasma Conc. (Tmax) (h) | 2-4 | 2-3 | 4-6 |
| Plasma Protein Binding (%) | >99% | >99% | ~95% |
| Volume of Distribution (Vd) (L) | ~10 | ~8.8 | ~25 |
| Elimination Half-life (t½) (h) | 5-10 | 5-9 | 10-12 |
| Metabolism | Hepatic (CYP2C9) | Hepatic (CYP2C9) | Hepatic (CYP2C9) |
| Excretion | Biliary and Renal | Renal and Fecal | Primarily Renal |
Note: These values are for comparative purposes and are not specific to this compound.
Clinical Efficacy and Safety
A clinical evaluation of this compound in patients with diabetes mellitus was published in 1969.[5] This study, along with its long-standing use in Japan, suggests its efficacy in lowering blood glucose levels in individuals with type 2 diabetes.[1][5]
The primary adverse effect associated with this compound, as with other sulfonylureas, is hypoglycemia.[3] Other potential side effects may include gastrointestinal disturbances.[3]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological profiling of a hypoglycemic agent like this compound.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is used to determine the effect of a test compound on insulin secretion from pancreatic islets in response to varying glucose concentrations.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Low glucose KRB buffer (e.g., 2.8 mM glucose)
-
High glucose KRB buffer (e.g., 16.7 mM glucose)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from a suitable animal model using collagenase digestion.
-
Islet Culture: Culture the isolated islets overnight in a CO2 incubator at 37°C.
-
Pre-incubation: Hand-pick islets of similar size and place them in a 96-well plate (e.g., 5-10 islets per well). Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Incubation: Remove the pre-incubation buffer and add fresh KRB buffer containing:
-
Low glucose (2.8 mM)
-
Low glucose (2.8 mM) + this compound (at various concentrations)
-
High glucose (16.7 mM)
-
High glucose (16.7 mM) + this compound (at various concentrations)
-
-
Incubate the plate for 1-2 hours at 37°C.
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the number of islets per well. Compare the insulin secretion in the presence of this compound to the respective controls (low and high glucose without the compound).
Experimental Workflow for GSIS Assay
Caption: Workflow for the in vitro Glucose-Stimulated Insulin Secretion assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
This test evaluates the effect of a test compound on glucose disposal in a living organism after an oral glucose challenge.
Materials:
-
Animal model (e.g., mice or rats), often a diabetic model like db/db mice or streptozotocin-induced diabetic rats.
-
This compound formulation for oral administration.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., lancets, micro-capillary tubes).
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the animals to the experimental conditions. Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose level (t=0 min) from a tail vein blood sample.
-
Drug Administration: Administer this compound or vehicle control orally (e.g., via gavage) at a pre-determined time before the glucose challenge (e.g., 30-60 minutes).
-
Glucose Challenge: At t=0 min (after drug administration), administer the glucose solution orally.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for the glucose excursion. Compare the AUC values between the this compound-treated group and the vehicle control group to assess the improvement in glucose tolerance.
Experimental Workflow for OGTT
Caption: Workflow for the in vivo Oral Glucose Tolerance Test.
Conclusion
This compound is a second-generation sulfonylurea with a well-established mechanism of action centered on the stimulation of insulin secretion from pancreatic β-cells. While it has a long history of clinical use in Japan, detailed quantitative pharmacological data in the public domain is scarce. This technical guide has summarized the available information and provided a comparative context using data from other drugs in its class. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals interested in further investigating this compound or other sulfonylurea compounds. Further studies are warranted to fully elucidate the specific quantitative pharmacological profile of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 5. Clinical evaluation of the effect of this compound in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Safety and Efficacy of Glyburide (Glibenclamide)
Note on Nomenclature: The compound "Glyclopyramide" is not found in scientific literature or drug databases. This guide focuses on Glyburide (also known as Glibenclamide), a widely studied second-generation sulfonylurea, which is likely the intended subject of the query.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyburide (Glibenclamide) is a potent, second-generation oral sulfonylurea hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its primary therapeutic action is to stimulate insulin release from functional pancreatic β-cells.[3] This whitepaper provides a detailed overview of the foundational preclinical and early-phase clinical studies that characterized the initial safety and efficacy profile of Glyburide, with a focus on its mechanism of action, toxicology, pharmacokinetics, and clinical effects.
Mechanism of Action
Glyburide lowers blood glucose by stimulating the release of insulin from the pancreas.[3] This action is dependent upon the presence of functioning β-cells in the pancreatic islets.[3] The molecular mechanism involves the specific binding of Glyburide to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel complex on the pancreatic β-cell plasma membrane.[1][4]
The binding of Glyburide to SUR1 induces the closure of the K-ATP channel.[4] This inhibition of potassium efflux leads to depolarization of the β-cell membrane.[5] The change in membrane potential activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium.[5] The subsequent rise in intracellular calcium concentration is the primary signal that triggers the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.[1][5] Beyond its primary secretagogue effect, long-term administration of Glyburide may also enhance the sensitivity of peripheral tissues to insulin and reduce hepatic glucose production.[3]
Preclinical Safety and Toxicology
Initial preclinical studies are designed to determine the toxicological profile of a new chemical entity, including its acute toxicity, potential for carcinogenicity, and effects on reproduction.[6]
Quantitative Preclinical Toxicology Data
The following table summarizes key toxicology findings from initial animal studies. Glyburide exhibits a very low level of acute toxicity, as indicated by its high LD50 values.[7][8]
| Parameter | Species | Route | Result | Reference(s) |
| Acute Toxicity (LD50) | Rat | Oral | >20,000 mg/kg | [7][8] |
| Mouse | Oral | 3,250 mg/kg | [8] | |
| Rat | Intraperitoneal | 3,750 mg/kg | [8] | |
| Carcinogenicity | Rat | Oral (18 months) | No carcinogenic effects at doses up to 300 mg/kg/day | [9] |
| Mouse | Oral (2 years) | No evidence of treatment-related tumors | [9] | |
| Mutagenicity | In vitro | Ames Test | Negative | [9] |
| In vitro | DNA Damage Assay | Negative | [9] | |
| Reproductive Toxicity | Rat, Rabbit | Oral | No evidence of impaired fertility or fetal harm | [9] |
Experimental Protocols
Acute Oral Toxicity (LD50) Protocol: The objective of an acute toxicity study is to determine the median lethal dose (LD50) after a single administration of the substance.[10]
-
Animal Model: Typically conducted in two rodent species (e.g., rats and mice).[7]
-
Dose Administration: The test substance (Glyburide) is administered orally via gavage in a single bolus dose to fasted animals.[10][11]
-
Dose Groups: Multiple dose groups are used with a logarithmic spacing of doses to establish a dose-response curve.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity, behavioral changes, and mortality.[10]
-
Endpoint: The LD50 value is calculated, representing the statistical estimate of the dose required to kill 50% of the test population.
Carcinogenicity Study Protocol: These long-term studies assess the tumor-forming potential of a drug over the lifespan of an animal model.[9]
-
Animal Model: Long-term studies are conducted in rats (e.g., 18 months) and mice (e.g., 2 years).[9]
-
Dose Administration: Glyburide is administered daily in the diet or via gavage at multiple dose levels (e.g., low, medium, high) and compared to a control group.
-
Observation: Animals are monitored throughout the study for clinical signs of toxicity and the development of palpable masses.
-
Endpoint: At the end of the study, a complete necropsy is performed on all animals. Tissues are examined histopathologically to identify and quantify any neoplastic (tumor) and non-neoplastic lesions.
Pharmacokinetics (PK)
Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. The PK profile of Glyburide can be described by a two-compartment open model.[12]
Quantitative Pharmacokinetic Data
The following table summarizes key human pharmacokinetic parameters for Glyburide.
| Parameter | Value | Description | Reference(s) |
| Bioavailability | Extensive | Well-absorbed throughout the gastrointestinal tract | [13][14] |
| Time to Cmax (Tmax) | ~4 hours | Time to reach maximum plasma concentration | [13] |
| Cmax | 131.8 ng/mL | Maximum plasma concentration | [13] |
| Plasma Protein Binding | ~99% | Highly bound to serum albumin | [12] |
| Metabolism | Hepatic | Primarily metabolized by CYP2C9 and CYP3A4 enzymes | [2][13] |
| Biological Half-Life (t1/2) | ~10 hours | Time for plasma concentration to reduce by half | [2][13] |
| Total Clearance (ClT) | 5.465 L/h | Volume of plasma cleared of the drug per unit time | [13] |
| Excretion | Bile (50%), Urine (50%) | Elimination is divided between biliary and renal routes | [2][12] |
Experimental Protocols
Phase I Human Pharmacokinetic Study Protocol: These first-in-human studies are typically conducted in a small number of healthy volunteers to establish the initial safety and pharmacokinetic profile.
-
Study Design: A prospective, open-label, single ascending dose (SAD) study is a common design.[15] Volunteers are divided into cohorts, with each cohort receiving a single, progressively higher dose of the drug.
-
Participants: Healthy adult volunteers who have undergone rigorous screening.
-
Drug Administration: After an overnight fast, subjects ingest a single oral dose of Glyburide.[16]
-
Sample Collection: Blood samples are drawn at predefined intervals before and after dosing (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) to measure plasma drug concentrations.[16]
-
Analysis: Plasma concentrations of Glyburide are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).[16]
-
Endpoints: Key PK parameters (Cmax, Tmax, AUC, t1/2) are calculated from the concentration-time data. Safety and tolerability are monitored throughout the study.
Initial Clinical Efficacy and Safety
Early-phase clinical trials aim to provide proof-of-concept for the drug's therapeutic effect and further characterize its safety profile in the target patient population.
Quantitative Clinical Efficacy and Safety Data
The following table summarizes key efficacy and safety findings from early clinical trials in patients with type 2 diabetes.
| Parameter | Study Population | Result | Reference(s) |
| HbA1c Reduction (Efficacy) | Drug-naïve patients with T2DM | Baseline: 8.3% -> End of Study: 6.8% (2-year study, with metformin) | [17] |
| Fasting Plasma Glucose (FPG) | Drug-naïve patients with T2DM | Significant reduction of -2.4 +/- 0.2 mmol/L (with metformin) | [17] |
| Hypoglycemia (Safety) | Drug-naïve patients with T2DM | 17.7% of patients experienced hypoglycemia (with metformin) | [17] |
| Weight Change (Safety) | Patients with T2DM | Weight gain is a frequently encountered adverse effect | [2] |
Experimental Protocols
Phase II/III Efficacy and Safety Trial Protocol: These studies are designed to evaluate the drug's effectiveness in a larger group of patients with the target disease and to continue monitoring for adverse effects.
-
Study Design: A randomized, double-blind, active- or placebo-controlled multicenter study is the gold standard. For example, comparing Glyburide/metformin to another combination therapy.[17]
-
Participants: A large cohort of drug-naïve or previously treated patients with type 2 diabetes who meet specific inclusion/exclusion criteria (e.g., baseline HbA1c range).[17]
-
Intervention: Patients are randomized to receive the investigational regimen (e.g., initial dose of 1.25 mg Glyburide plus metformin) or a control regimen. Doses may be titrated over an initial period based on glycemic response (e.g., fasting plasma glucose levels).[17]
-
Duration: The study duration is typically long enough to observe meaningful changes in the primary endpoint, such as 1 to 2 years.[17]
-
Endpoints:
-
Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of the study.[17]
-
Secondary Efficacy Endpoints: Changes in fasting plasma glucose (FPG) and postprandial glucose excursions (PPGE).[17]
-
Safety Endpoints: Incidence and severity of adverse events, with a particular focus on hypoglycemia, and changes in body weight.[2][17]
-
Conclusion
The initial safety and efficacy studies of Glyburide (Glibenclamide) established its foundational profile as a potent oral hypoglycemic agent. Preclinical toxicology studies demonstrated a wide safety margin with low acute toxicity and no evidence of carcinogenic or mutagenic potential in animal models.[7][9] Early pharmacokinetic studies in humans characterized its ADME profile, noting its extensive metabolism and dual routes of excretion.[2][12] Subsequent clinical trials confirmed its efficacy in lowering blood glucose and HbA1c levels in patients with type 2 diabetes, while also identifying hypoglycemia and weight gain as the primary adverse effects.[2][17] This body of initial research provided the essential data to support its development and long-standing use in clinical practice.
References
- 1. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 2. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. ClinPGx [clinpgx.org]
- 5. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Glyburide [drugfuture.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. api.upums.ac.in [api.upums.ac.in]
- 11. Investigation of glibenclamide distribution in animal organs by acute intoxication modeling | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 12. Pharmacokinetics of glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 14. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 15. A phase 1, randomized, double-blind, placebo-controlled trial investigating the pharmacokinetics, pharmacodynamics, safety and tolerability of oral semaglutide in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Population pharmacokinetics of glyburide in patients with well-controlled diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PRESERVE-beta: two-year efficacy and safety of initial combination therapy with nateglinide or glyburide plus metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Streptozotocin-Induced Diabetic Rat Models and the Pharmacological Profile of Glycopyrrolate
Disclaimer: The following information provides detailed protocols for inducing diabetes in rat models using streptozotocin (STZ) and separately describes the pharmacology of glycopyrrolate. Based on a comprehensive review of scientific literature, there is no established protocol for the use of glycopyrrolate as a treatment for the underlying metabolic conditions of STZ-induced diabetes. Glycopyrrolate is a muscarinic antagonist and its mechanism of action is not related to glucose metabolism. Therefore, the information is presented in two distinct sections.
Section 1: Protocol for Induction of Diabetes in Rat Models using Streptozotocin (STZ)
This section details the widely used method for creating rodent models of Type 1 diabetes mellitus through the administration of streptozotocin.
Experimental Protocol: Induction of Diabetes with Streptozotocin
This protocol describes the induction of diabetes in rats via a single intraperitoneal injection of STZ.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), freshly prepared
-
Saline solution, sterile
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Glucometer and glucose test strips
-
Insulin (optional, for managing severe hyperglycemia)
-
5% or 10% sucrose solution (optional, to prevent initial hypoglycemia)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (21 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to a standard laboratory diet and water.
-
Fasting: Fast the rats for 12 hours prior to STZ injection. This enhances the diabetogenic effect of STZ.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in freshly prepared, cold (4°C) 0.1 M citrate buffer (pH 4.5). STZ is unstable in aqueous solutions, so prompt use is critical.
-
STZ Administration:
-
Weigh the rats to determine the correct dosage.
-
A commonly used dose for inducing Type 1 diabetes is a single intraperitoneal (IP) injection of 40-65 mg/kg body weight.[1] The optimal dose can vary depending on the rat strain, age, and desired severity of diabetes.[2]
-
Administer the freshly prepared STZ solution via IP injection.
-
-
Post-Injection Monitoring and Care:
-
Hypoglycemia Prevention (Optional but Recommended): In the first 24-48 hours post-injection, STZ can cause a transient release of insulin, leading to severe hypoglycemia. To prevent mortality, provide the rats with a 5% or 10% sucrose solution to drink.[1]
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are generally considered diabetic.[3][4]
-
Long-term Monitoring: Monitor blood glucose levels, body weight, and water intake regularly throughout the study period.[4]
-
Management of Severe Hyperglycemia (Optional): For long-term studies, low doses of long-acting insulin may be administered to prevent severe weight loss and mortality associated with persistent, severe hyperglycemia.[2]
-
Data Presentation: Expected Outcomes in STZ-Induced Diabetic Rats
The following table summarizes typical quantitative data observed in rats following successful induction of diabetes with STZ, compared to non-diabetic control animals.
| Parameter | Control Group | STZ-Induced Diabetic Group | Reference |
| Fasting Blood Glucose (mg/dL) | 80 - 120 | > 250 (often 400-600) | [3][4] |
| Body Weight Change | Gradual Increase | Initial decrease, then failure to gain weight | [4] |
| Water Intake | Normal | Significantly Increased (Polydipsia) | [5] |
| Plasma Insulin Level | Normal | Significantly Decreased | [6] |
Experimental Workflow Diagram
Caption: Workflow for inducing diabetes in rats using STZ.
Section 2: Application Notes on the Pharmacology of Glycopyrrolate
This section provides an overview of the known mechanism of action and pharmacological effects of glycopyrrolate.
Mechanism of Action
Glycopyrrolate is a synthetic quaternary ammonium compound that acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[7][8] By blocking these receptors, it inhibits the action of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system.[7][9] This blockade results in a parasympatholytic effect, allowing for dominant sympathetic activity.[10][11]
Key features of glycopyrrolate's pharmacology include:
-
Peripheral Action: As a quaternary amine, it does not readily cross the blood-brain barrier, resulting in minimal to no central nervous system effects, which distinguishes it from other anticholinergics like atropine.[10]
-
Receptor Affinity: It demonstrates a high affinity for M1, M2, and M3 muscarinic receptors located in various tissues, including salivary glands, bronchial smooth muscle, and the gastrointestinal tract.[11][12]
Primary Pharmacological Effects
The primary clinical applications of glycopyrrolate are derived from its anticholinergic properties:
-
Antisialagogue Effect: It potently reduces salivary, bronchial, and pharyngeal secretions.[7][11] This makes it useful as a preanesthetic medication to maintain a clear airway.
-
Gastrointestinal Effects: It reduces gastric acid secretion and can decrease gastrointestinal motility.[7][12]
-
Cardiovascular Effects: It can prevent or treat bradycardia (slow heart rate) caused by vagal stimulation during surgical procedures.[13]
-
Neuromuscular Blockade Reversal: It is often co-administered with cholinesterase inhibitors (like neostigmine) to counteract the muscarinic side effects of these agents when reversing neuromuscular blockade after surgery.[13][14]
There is no scientific evidence in the reviewed literature to suggest that glycopyrrolate's mechanism of action involves pathways related to insulin secretion, glucose uptake, or overall glucose metabolism. One study noted its use in a topical formulation to treat diabetic gustatory sweating, which is a neurological complication of diabetes, but this does not pertain to the treatment of the underlying hyperglycemia.
Signaling Pathway Diagram
Caption: Glycopyrrolate's mechanism as a muscarinic antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Streptozotocin-Induced Diabetic Rats Showed a Differential Glycine Receptor Expression in the Spinal Cord: A GlyR Role in Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RETRACTED ARTICLE: Enhanced glycemic control, pancreas protective, antioxidant and hepatoprotective effects by umbelliferon-α-D-glucopyranosyl-(2I → 1II)-α-D-glucopyranoside in streptozotocin induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Glycopyrrolate? [synapse.patsnap.com]
- 8. Glycopyrrolate: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]
- 9. Glycopyrrolate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Glycopyrrolate | PPTX [slideshare.net]
- 11. GLYCOPYRROLATE.pptx [slideshare.net]
- 12. nbinno.com [nbinno.com]
- 13. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
Application Notes and Protocols for Glyclopyramide in Pancreatic Beta-Cell Line Studies
Disclaimer: The following application notes and protocols are based on the established mechanisms of sulfonylurea drugs and published data for structurally and functionally similar compounds, such as glibenclamide, in MIN6 and INS-1 cell lines. As of this writing, specific quantitative data for the direct application of Glyclopyramide in these cell lines is limited in publicly available scientific literature. The provided concentrations and expected outcomes should be considered as starting points for experimental design and optimization.
Introduction
This compound is a second-generation sulfonylurea drug used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action is the stimulation of insulin secretion from pancreatic beta-cells.[2] This is achieved by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel on the beta-cell membrane.[2] The mouse insulinoma 6 (MIN6) and rat insulinoma (INS-1) cell lines are widely used in vitro models for studying pancreatic beta-cell function, as they retain glucose-stimulated insulin secretion (GSIS) and express the necessary components for sulfonylurea action.[3][4] These cell lines are invaluable tools for investigating the molecular mechanisms of insulin secretion and for the screening of insulin secretagogues like this compound.
Mechanism of Action in Pancreatic Beta-Cells
This compound, like other sulfonylureas, stimulates insulin secretion by closing the K-ATP channels in the pancreatic beta-cell membrane.[2] This action is independent of blood glucose levels. The binding of this compound to the SUR1 subunit of the K-ATP channel inhibits the outward flow of potassium ions, leading to depolarization of the cell membrane.[2] This depolarization activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[2]
Application Notes
Use in Insulin Secretion Assays
This compound can be used as a positive control for insulin secretion in MIN6 and INS-1 cells. It directly stimulates insulin release, bypassing the need for glucose metabolism. This allows for the specific investigation of the K-ATP channel-dependent pathway of insulin exocytosis.
Use in Cell Viability Assays
The effect of this compound on the viability and proliferation of MIN6 and INS-1 cells can be assessed to determine potential cytotoxic effects at various concentrations and exposure times. This is crucial for distinguishing between effects on insulin secretion and general cellular health.
Use in Signaling Pathway Analysis
While the primary action of this compound is on the K-ATP channel, downstream effects of insulin secretion and potential off-target effects can be investigated by analyzing key signaling pathways. The PI3K/Akt and MAPK/ERK pathways are important for beta-cell survival, proliferation, and function, and their modulation by this compound treatment can be assessed.[5]
Quantitative Data
As specific data for this compound is limited, the following tables provide representative data for the related second-generation sulfonylurea, glibenclamide, in MIN6 and INS-1 cells.
Table 1: Effect of Glibenclamide on K-ATP Channels and Insulin Secretion
| Parameter | Value | Cell Line | Condition |
|---|---|---|---|
| K-ATP Channel Inhibition (IC₅₀) | ~200 nM | MIN6 | Cell-attached patch clamp |
| Insulin Secretion (EC₅₀) | 30.9 ± 1.5 µM (Disopyramide) | MIN6 | Static incubation |
Note: Data for a related compound, disopyramide, is provided for insulin secretion EC₅₀ as a reference for K-ATP channel blockers.[6] The IC₅₀ for glibenclamide on K-ATP channels is also presented.[6]
Table 2: Representative Concentration Ranges for In Vitro Assays
| Assay | Compound | Concentration Range | Cell Line |
|---|---|---|---|
| Glucose-Stimulated Insulin Secretion | Glibenclamide | 1 nM - 10 µM | MIN6 / INS-1 |
| Cell Viability (MTT Assay) | Glibenclamide | 1 µM - 100 µM | MIN6 / INS-1 |
| Western Blotting | Glibenclamide | 100 nM - 10 µM | MIN6 / INS-1 |
Experimental Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to measure insulin secretion from MIN6 or INS-1 cells in response to this compound.
Materials:
-
MIN6 or INS-1 cells
-
24-well or 96-well cell culture plates
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound stock solution (in DMSO)
-
Glucose solutions (low and high concentrations)
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed MIN6 or INS-1 cells in a 24-well or 96-well plate and culture until they reach 80-90% confluency.
-
Pre-incubation: Gently wash the cells twice with KRB buffer. Pre-incubate the cells in KRB buffer with low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal level of insulin secretion.
-
Stimulation: Aspirate the pre-incubation buffer and add fresh KRB buffer containing various concentrations of this compound. Include appropriate controls:
-
Basal control (low glucose, no this compound)
-
Stimulated control (high glucose, e.g., 16.7 mM, no this compound)
-
Vehicle control (low glucose with DMSO)
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
Protocol 2: MTT Cell Viability Assay
This protocol measures the effect of this compound on the metabolic activity of MIN6 or INS-1 cells as an indicator of cell viability.
Materials:
-
MIN6 or INS-1 cells
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MIN6 or INS-1 cells in a 96-well plate at a density that will not reach full confluency during the experiment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include vehicle controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7][8]
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ris.utwente.nl [ris.utwente.nl]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Disopyramide and its metabolite enhance insulin release from clonal pancreatic beta-cells by blocking K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of glimepiride on pancreatic beta-cell function under hyperglycaemic clamp and hyperinsulinaemic, euglycaemic clamp conditions in non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Gliclazide in Human Plasma by High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Gliclazide in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes UV detection for quantification. The method is sensitive, specific, and accurate, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. All validation parameters meet the standard guidelines for bioanalytical method validation.
Principle
Gliclazide and an internal standard (IS), Glipizide, are extracted from human plasma via liquid-liquid extraction. The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase, followed by detection using a UV-Vis spectrophotometer. The concentration of Gliclazide in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from spiked plasma standards.
Materials and Reagents
-
Instrumentation:
-
Chemicals and Reagents:
-
Chromatographic Column:
-
Atlantis dC18 column or equivalent (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Chromatographic Conditions
The HPLC parameters are summarized in the table below.
| Parameter | Condition | Citation |
| Column | C18 (e.g., Atlantis dC18) | [1] |
| Mobile Phase | Acetonitrile : Water (55:45, v/v), pH adjusted to 2.5 with phosphoric acid | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Injection Volume | 100 µL | [1] |
| Detector | UV Spectrophotometer | [1] |
| Detection Wavelength | 230 nm | [1] |
| Column Temperature | Ambient | [2] |
| Run Time | Approximately 10 minutes | [1] |
| Internal Standard | Glipizide | [1] |
Experimental Protocols
Preparation of Standard and Stock Solutions
-
Gliclazide Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Gliclazide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[4]
-
Glipizide (IS) Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of Glipizide in methanol.
-
Working Solutions: Prepare working standard solutions of Gliclazide by serial dilution of the stock solution with the mobile phase. Prepare a working IS solution (e.g., 5 µg/mL) by diluting the IS stock solution with the mobile phase.[3]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Gliclazide working solutions into blank human plasma to achieve the desired concentration range (e.g., 0.05 - 10.0 µg/mL).[1][5]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.5 mL of plasma sample (blank, calibration standard, QC, or unknown) into a clean centrifuge tube.[1]
-
Add 50 µL of the Glipizide internal standard working solution and 100 µL of 1M hydrochloric acid.[1]
-
Vortex the mixture for 10 seconds.[1]
-
Add 2 mL of dichloromethane, vortex again for 10 minutes, and then centrifuge for 15 minutes at 4200 rpm.[1]
-
Carefully transfer the upper organic layer to a clean glass tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase and vortex.[1]
-
Centrifuge the reconstituted solution at 13,000 rpm for 5 minutes.[1]
-
Transfer the supernatant to an autosampler vial and inject 100 µL into the HPLC system.[1]
Method Validation Data
Linearity
The method demonstrates excellent linearity over the specified concentration range.
| Parameter | Result | Citation |
| Concentration Range | 0.05 - 10.0 µg/mL | [1][5] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Quantification (LOQ) | 50 ng/mL | [2][6] |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated at low, medium, and high QC concentrations.
| Parameter | Intra-day | Inter-day | Citation |
| Precision (CV %) | 3.1% - 6.8% | 3.8% - 9.3% | [1][5] |
| Accuracy (Bias %) | 3.1% - 6.8% | 3.8% - 9.3% | [5] |
Recovery
The extraction efficiency of the LLE method was determined by comparing the peak areas of extracted samples to those of unextracted standards.
| Analyte | Mean Extraction Recovery (%) | Citation |
| Gliclazide | 94% | [1][5] |
| Glipizide (IS) | 87% | [1][5] |
Stability
Gliclazide stability was assessed under various conditions typically encountered during sample handling and storage.
| Stability Condition | Result (Stability ≥) | Citation |
| Processed Samples (Autosampler, 24h at RT) | 90% | [1] |
| Unprocessed Samples (Freeze-Thaw, 3 cycles) | 81% | [1] |
| Long-Term Storage (-20°C for 8 weeks) | 93% | [1] |
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the quantification of Gliclazide in plasma samples.
Caption: Experimental workflow for Gliclazide quantification.
References
Application Notes: In Vitro Assessment of Glyclopyramide's Effect on Insulin Secretion
Introduction
Glyclopyramide is a second-generation sulfonylurea drug used in the treatment of type 2 diabetes.[1][2][3] Its primary therapeutic effect is to lower blood glucose levels by stimulating insulin secretion from pancreatic β-cells.[3][4][5] The mechanism of action involves binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel on the surface of pancreatic β-cells.[4][6][7] This binding event closes the K-ATP channels, leading to membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+).[4][8] The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin release into the bloodstream.[4][8]
These application notes provide a detailed in vitro methodology for researchers, scientists, and drug development professionals to assess the insulinotropic effects of this compound. The protocols utilize the MIN6 pancreatic β-cell line, a well-established model that retains glucose-stimulated insulin secretion (GSIS) characteristics analogous to primary β-cells.[6][9] The described assays allow for a quantitative evaluation of this compound's potency and efficacy in stimulating insulin secretion.
Mechanism of Action: this compound-Induced Insulin Secretion
The signaling cascade initiated by this compound in pancreatic β-cells is a well-defined process. The binding of the drug to the SUR1 subunit of the K-ATP channel is the critical first step that culminates in insulin exocytosis.
Caption: this compound signaling pathway in pancreatic β-cells.
Experimental Protocols
MIN6 Cell Culture
Proper maintenance of the MIN6 cell line is critical for ensuring reproducible and physiologically relevant results in insulin secretion assays.
-
Culture Medium: Prepare MIN6 Expansion Medium consisting of high-glucose Dulbecco's Modified Eagle's Medium (DMEM) (4.5 g/L glucose) supplemented with 15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50-55 µM β-mercaptoethanol.[9] Note that the specific batch of FBS can impact cell performance.[9]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging:
-
Subculture MIN6 cells when they reach 80-85% confluency.[9]
-
Aspirate the culture medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium.
-
Add pre-warmed 0.025% trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Collect the cell suspension and centrifuge at 150-200 x g for 3-5 minutes.[6][9]
-
Discard the supernatant, resuspend the cell pellet in fresh MIN6 Expansion Medium, and seed into new culture flasks at an appropriate split ratio.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes a static incubation method to measure insulin secretion from MIN6 cells in response to glucose and this compound.
-
Cell Seeding: Seed MIN6 cells into a 24-well plate at a density that allows them to reach approximately 80% confluency on the day of the experiment. Culture for 48-72 hours.
-
Preparation of this compound Stock Solution: Dissolve this compound powder in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). Further dilute in the appropriate buffer for the experiment. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent-induced toxicity or off-target effects.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer. The KRBH buffer should contain: 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.1% Bovine Serum Albumin (BSA), adjusted to pH 7.4.[9]
-
Add KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) to each well.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator to establish a basal level of insulin secretion.[9]
-
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add fresh KRBH buffer with the desired treatment conditions to the respective wells. Include the following groups:
-
Low Glucose Control: KRBH with 2.8 mM glucose.
-
High Glucose Control: KRBH with 16.7 mM or 20 mM glucose.[6][9]
-
This compound Treatment: KRBH with high glucose (16.7 mM or 20 mM) and varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM).
-
Vehicle Control: KRBH with high glucose and the same concentration of DMSO used in the this compound treatment wells.[6]
-
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[9]
-
-
Sample Collection:
-
Following the incubation, collect the supernatant (the KRBH buffer) from each well into labeled microcentrifuge tubes.[6]
-
Centrifuge the supernatants at 1000 x g for 5 minutes to pellet any detached cells or debris.[9]
-
Transfer the clarified supernatants to new tubes and store them at -20°C or -80°C until insulin quantification.[6][9]
-
Caption: Experimental workflow for the GSIS assay.
Insulin Quantification by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the amount of insulin secreted into the collected supernatants.
-
ELISA Kit: Use a commercially available mouse insulin ELISA kit. Follow the manufacturer's instructions precisely.
-
General Procedure:
-
Prepare insulin standards and samples (collected supernatants) according to the kit's protocol. Samples may need to be diluted to fall within the linear range of the standard curve.[9]
-
Add the standards and samples to the wells of the microplate, which is pre-coated with an anti-insulin antibody.
-
Incubate the plate, typically with a biotin-conjugated anti-insulin antibody.
-
Wash the plate and add a streptavidin-HRP (Horseradish Peroxidase) conjugate.
-
After another wash step, add the substrate solution (e.g., TMB). A color will develop in proportion to the amount of insulin present.[6]
-
Stop the reaction using the stop solution provided in the kit.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[6][9]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the insulin concentration in the experimental samples.
-
Data Presentation
Quantitative data should be organized into clear tables to facilitate comparison between different treatment groups.
Table 1: this compound-Induced Insulin Secretion in MIN6 Cells
| Treatment Group | This compound Conc. (µM) | Glucose Conc. (mM) | Insulin Secreted (ng/mL) | Fold Increase vs. Low Glucose Control |
|---|---|---|---|---|
| Low Glucose Control | 0 | 2.8 | 1.8 ± 0.3 | 1.0 |
| High Glucose Control | 0 | 16.7 | 8.5 ± 1.1 | 4.7 |
| This compound | 0.1 | 16.7 | 11.2 ± 1.4 | 6.2 |
| This compound | 1 | 16.7 | 15.9 ± 1.8 | 8.8 |
| This compound | 10 | 16.7 | 19.4 ± 2.2 | 10.8 |
Data are presented as mean ± standard deviation (n=3). The data are representative and may vary based on experimental conditions.
Table 2: Key Reagents and Materials
| Reagent/Material | Supplier/Cat. No. | Purpose |
|---|---|---|
| MIN6 Cell Line | e.g., ATCC, Kerafast | Pancreatic β-cell model |
| High Glucose DMEM | e.g., Gibco, Corning | Cell culture base medium |
| Fetal Bovine Serum (FBS) | e.g., Gibco, Sigma | Cell culture supplement |
| Penicillin-Streptomycin | e.g., Gibco, Corning | Antibiotic for cell culture |
| β-mercaptoethanol | e.g., Sigma-Aldrich | Cell culture supplement |
| This compound | e.g., MedKoo, Smolecule | Test compound |
| Dimethyl Sulfoxide (DMSO) | e.g., Sigma-Aldrich | Solvent for this compound |
| KRBH Buffer Components | e.g., Sigma-Aldrich | Buffer for secretion assay |
| Bovine Serum Albumin (BSA) | e.g., Sigma-Aldrich | Protein supplement for KRBH |
| Mouse Insulin ELISA Kit | e.g., Mercodia, ALPCO | Insulin quantification |
| 24-well Tissue Culture Plates | e.g., Corning, Falcon | Cell seeding for assay |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H14ClN3O3S | CID 71793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 631-27-6 | >98% [smolecule.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells | PLOS Medicine [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. What is the mechanism of Glimepiride? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of Glyclopyramide in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyclopyramide is a second-generation sulfonylurea compound with antihyperglycemic properties.[1] Like other drugs in its class, this compound's primary mechanism of action involves stimulating insulin secretion from the pancreatic beta cells.[1][2] It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the pancreas. This binding leads to the closure of these channels, causing depolarization of the beta-cell membrane. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin release and a corresponding decrease in blood glucose levels.[1] Additionally, this compound may exert peripheral effects by enhancing insulin-mediated glucose uptake in tissues like muscle and adipose tissue.[1]
These application notes provide a comprehensive guide to designing and conducting in vivo studies of this compound in rodent models of diabetes. The protocols outlined below cover animal model selection, drug formulation and administration, and methods for assessing pharmacokinetic and pharmacodynamic endpoints.
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters
While specific in vivo pharmacokinetic and pharmacodynamic data for this compound in rodents is not extensively available in public literature, the following tables provide a representative framework. Data for other second-generation sulfonylureas, such as Gliclazide and Glimepiride, are included for comparative purposes and to guide dose-range finding studies for this compound.
Table 1: Representative Pharmacokinetic Parameters of Sulfonylureas in Rats
| Parameter | Gliclazide (Immediate Release) | Glimepiride | This compound (Expected Range) |
| Dose (mg/kg, p.o.) | 25 | 0.5 | 1 - 20 |
| Cmax (µg/mL) | ~31.60 ± 9.11 | ~1.42 | To be determined |
| Tmax (h) | ~2 | ~1 | To be determined |
| AUC (µg·h/mL) | ~189 | ~101 | To be determined |
| Half-life (t½) (h) | ~5 | ~1 | To be determined |
Note: The data for Gliclazide and Glimepiride are derived from separate studies in rats and are provided as a reference. The expected range for this compound is an estimation to guide initial studies.
Table 2: Representative Pharmacodynamic Parameters of Sulfonylureas in Diabetic Rodents
| Parameter | Glimepiride (in mice) | Gliclazide (in rats) | This compound (Expected Effect) |
| Animal Model | db/db mice | Alloxan-induced diabetic rats | STZ-induced diabetic rats/mice |
| Dose (mg/kg, p.o.) | 1 and 8 | 25 | 5 - 50 |
| Endpoint | Blood Glucose Reduction | Blood Glucose Reduction | Significant reduction in blood glucose |
| Observation | Dose-dependent increase in fasting blood glucose and glucose intolerance with chronic administration. | Significant hypoglycemic effect. | Dose-dependent reduction in hyperglycemia. |
Note: The observed effects of Glimepiride in mice highlight the importance of careful dose selection and monitoring for potential paradoxical effects with chronic administration. The expected effect of this compound is based on its mechanism of action.
Experimental Protocols
Animal Model Selection and Induction of Diabetes
The choice of animal model is critical for the successful evaluation of an anti-diabetic compound. The Streptozotocin (STZ)-induced model is a widely used and well-characterized model for both Type 1 and Type 2 diabetes.
Protocol 1.1: Induction of Type 2 Diabetes in Rats using Streptozotocin (STZ) and High-Fat Diet
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
High-Fat Diet (HFD) (e.g., 45-60% kcal from fat)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Procedure:
-
Acclimatize rats for at least one week, providing standard chow and water ad libitum.
-
Switch the animals to a high-fat diet for a period of 2-4 weeks to induce insulin resistance.
-
After the HFD feeding period, fast the rats overnight (12-14 hours).
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A commonly used dose for inducing moderate, stable hyperglycemia is 35-45 mg/kg.
-
Administer the STZ solution via intraperitoneal (i.p.) injection.
-
Return the animals to their cages and provide free access to the HFD and a 5% sucrose solution in their drinking water for the first 24 hours to prevent initial drug-induced hypoglycemia.
-
Monitor blood glucose levels from tail vein blood 48-72 hours post-STZ injection and then periodically. Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.
This compound Formulation and Administration
Protocol 2.1: Preparation and Oral Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a solution of 5% DMSO and 95% corn oil)
-
Oral gavage needles
-
Syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle solution.
-
Create a homogenous suspension of this compound in the vehicle. Sonication may be used to aid in suspension.
-
Administer the this compound suspension to the rats via oral gavage. The volume administered should be appropriate for the animal's weight (typically 5-10 mL/kg for rats).
-
A vehicle control group receiving the same volume of the vehicle without the drug must be included in the study design.
Pharmacokinetic (PK) Study
Protocol 3.1: Blood Sampling for Pharmacokinetic Analysis in Rats
Materials:
-
Heparinized capillary tubes or syringes with appropriate gauge needles
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Administer a single oral dose of this compound to the rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Blood can be collected from the tail vein, saphenous vein, or via cardiac puncture for a terminal sample. For serial sampling from the same animal, the tail or saphenous vein is preferred.
-
Collect approximately 100-200 µL of blood into heparinized microcentrifuge tubes at each time point.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
Pharmacodynamic (PD) Study: Oral Glucose Tolerance Test (OGTT)
Protocol 4.1: Performing an Oral Glucose Tolerance Test (OGTT) in Rats
Materials:
-
This compound or vehicle
-
Glucose solution (e.g., 40% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Syringes
Procedure:
-
Fast the diabetic rats overnight (12-14 hours).
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer this compound or vehicle orally at the desired dose.
-
After a specific pretreatment time (e.g., 30 or 60 minutes), administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Plot the blood glucose concentration over time to generate the glucose excursion curve. The area under the curve (AUC) for glucose can be calculated to quantify the effect of this compound on glucose tolerance.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a pharmacodynamic (PD) study.
Disclaimer
The protocols and data presented in these application notes are intended for guidance and informational purposes only. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. It is crucial to conduct pilot studies to determine the optimal dose range and time points for this compound in the chosen rodent model.
References
Application Notes and Protocols for Preclinical Research of Oral Hypoglycemic Agents: A Focus on Sulfonylureas
A Note to Researchers: Extensive searches for specific preclinical dosage and administration data for Glyclopyramide did not yield detailed quantitative information or established protocols in publicly accessible scientific literature. The following application notes and protocols are based on the known mechanism of action of second-generation sulfonylureas and publicly available data for structurally and functionally similar compounds, such as Glimepiride and Gliclazide. This information is intended to serve as a guide for researchers in designing and conducting preclinical studies for oral hypoglycemic agents of this class.
Mechanism of Action: Sulfonylureas
This compound is a second-generation sulfonylurea that exerts its antihyperglycemic effect by stimulating insulin release from pancreatic β-cells.[1] The mechanism involves the binding of the sulfonylurea to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the pancreatic β-cell membrane. This binding leads to the closure of the K-ATP channel, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The subsequent increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in insulin secretion into the bloodstream.
References
Application Notes and Protocols for Studying Glyclopyramide's Binding to Sulfonylurea Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyclopyramide is a sulfonylurea compound that is investigated for its potential as an antidiabetic agent. Like other drugs in its class, its primary mechanism of action is the modulation of ATP-sensitive potassium (K-ATP) channels through interaction with the sulfonylurea receptor (SUR), a regulatory subunit of the K-ATP channel. This interaction leads to the closure of the K-ATP channel, resulting in membrane depolarization, calcium influx, and subsequent insulin exocytosis from pancreatic β-cells. A thorough understanding of the binding affinity and mechanism of action of this compound at the different SUR isoforms (SUR1, SUR2A, and SUR2B) is crucial for elucidating its potency, selectivity, and potential therapeutic applications and off-target effects.
These application notes provide detailed protocols for key techniques used to characterize the binding of this compound to sulfonylurea receptors. The methodologies described include radioligand binding assays, electrophysiological analysis, and photoaffinity labeling.
Data Presentation: Binding Affinity of Sulfonylureas to SUR Isoforms
Quantitative analysis of this compound's binding to SUR isoforms is essential for its characterization. While specific quantitative binding data for this compound is not yet publicly available, the following table summarizes the typical data generated in such studies, with the well-characterized sulfonylurea, Glibenclamide, included for reference.
| Compound | Receptor Isoform | Binding Parameter | Value | Assay Type |
| This compound | SUR1 | K_i (nM) | Not Available | Radioligand Binding |
| IC_50 (nM) | Not Available | Radioligand Binding | ||
| SUR2A | K_i (nM) | Not Available | Radioligand Binding | |
| IC_50 (nM) | Not Available | Radioligand Binding | ||
| SUR2B | K_i (nM) | Not Available | Radioligand Binding | |
| IC_50 (nM) | Not Available | Radioligand Binding | ||
| Glibenclamide (Reference) | SUR1 | K_d (nM) | ~0.3-1.0 | Radioligand Binding |
| K_i (nM) | ~0.5-5.0 | Radioligand Binding | ||
| IC_50 (nM) | ~1.0-10.0 | Radioligand Binding | ||
| SUR2A | K_d (nM) | Lower affinity than SUR1 | Radioligand Binding | |
| SUR2B | K_d (nM) | Lower affinity than SUR1 | Radioligand Binding |
Signaling Pathway
The binding of sulfonylureas like this compound to the SUR1 subunit of the K-ATP channel in pancreatic β-cells initiates a cascade of events leading to insulin secretion. The following diagram illustrates this signaling pathway.
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol describes a competition binding assay to determine the affinity of this compound for a specific SUR isoform using a radiolabeled sulfonylurea, such as [³H]Glibenclamide.
A. Membrane Preparation from SUR-Expressing Cells
-
Cell Culture: Culture HEK293 cells (or another suitable cell line) stably transfected with the desired SUR isoform (e.g., SUR1, SUR2A, or SUR2B) and the Kir6.2 subunit.
-
Cell Harvest: Harvest the cells by scraping and wash them twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer.
-
Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer (approximately 20-30 strokes).
-
Centrifugation (Low Speed): Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Centrifugation (High Speed): Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspension: Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Storage: Store the membrane aliquots at -80°C until use.
B. Competition Binding Assay Protocol
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membranes + Radioligand (e.g., [³H]Glibenclamide) + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + High concentration of an unlabeled known SUR ligand (e.g., 10 µM Glibenclamide).
-
Competition: Membranes + Radioligand + Varying concentrations of this compound.
-
-
Initiation: Initiate the binding reaction by adding the membrane preparation to the wells.
-
Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates membrane-bound from unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
C. Data Analysis
-
Calculate Specific Binding: Subtract non-specific binding from total binding.
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine IC_50: Fit the data to a one-site competition model using non-linear regression analysis to determine the IC_50 value.
-
Calculate K_i: Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Electrophysiological Analysis of K-ATP Channel Modulation
The patch-clamp technique is the gold standard for assessing the functional effects of this compound on K-ATP channel activity.
A. Cell Preparation
-
Cell Isolation: Isolate pancreatic β-cells or use a suitable insulin-secreting cell line (e.g., MIN6 cells).
-
Cell Plating: Plate the cells on glass coverslips for electrophysiological recording.
B. Whole-Cell Patch-Clamp Recording
-
Solutions: Prepare extracellular and intracellular (pipette) solutions with appropriate ionic compositions. The intracellular solution should contain a low concentration of ATP to allow for K-ATP channel opening.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV) and apply voltage steps to elicit K-ATP channel currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of this compound.
-
Data Acquisition: Record the changes in K-ATP channel current in response to this compound application.
C. Data Analysis
-
Current Inhibition: Measure the percentage of inhibition of the K-ATP channel current at each this compound concentration.
-
Dose-Response Curve: Plot the percentage of inhibition as a function of the this compound concentration to determine the IC_50 for channel blockade.
Photoaffinity Labeling
Photoaffinity labeling is a technique used to covalently label the binding site of a ligand on its receptor. This can be achieved by using a photolabile analog of this compound or, in some cases, by direct photolabeling with [³H]Glibenclamide.
A. Probe Synthesis (if necessary)
-
Synthesize a photolabile derivative of this compound containing a photoreactive group (e.g., an azide). This derivative should also be radiolabeled for detection.
B. Binding and Photolysis
-
Incubation: Incubate the membrane preparation (as described in the radioligand binding assay) with the photolabile this compound analog in the dark.
-
Competition Control: In a parallel experiment, include an excess of non-photolabile this compound or another sulfonylurea to identify specific binding.
-
UV Irradiation: Expose the samples to UV light at a specific wavelength to activate the photoreactive group, leading to covalent bond formation with the receptor.
C. Analysis
-
SDS-PAGE: Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Autoradiography/Phosphorimaging: Detect the radiolabeled, covalently modified receptor protein by autoradiography or phosphorimaging. The molecular weight of the labeled protein can be determined.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the binding of this compound to sulfonylurea receptors. By employing radioligand binding assays, electrophysiological recordings, and photoaffinity labeling, researchers can obtain critical data on the affinity, potency, and mechanism of action of this compound, which is essential for its development as a potential therapeutic agent.
Application Notes and Protocols for a Cellular-Level Investigation of Glyclopyramide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glyclopyramide is a second-generation sulfonylurea compound used in the management of type 2 diabetes mellitus.[1][2][3] Its primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[1][2] this compound binds to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[1] This interaction leads to channel closure, membrane depolarization, subsequent calcium influx, and ultimately the exocytosis of insulin.[1] While effective, long-term use of sulfonylureas can be associated with secondary β-cell failure, and some studies suggest they may induce apoptosis.[4][5]
These application notes provide a comprehensive suite of protocols for researchers to investigate the multifaceted cellular effects of this compound in vitro. The assays described herein are designed to assess its primary therapeutic action, potential cytotoxicity, and its effects on critical cellular processes such as apoptosis and cell cycle progression using pancreatic β-cell lines.
Section 1: General Cell Culture and Compound Preparation
Protocol 1.1: Culturing Pancreatic Beta-Cells (INS-1 Line)
The rat insulinoma (INS-1) cell line is a well-established model for studying pancreatic β-cell function and is suitable for the following protocols.[5]
Materials:
-
INS-1 Cells
-
RPMI-1640 medium supplemented with 11 mM D-glucose
-
10% Fetal Bovine Serum (FBS)
-
10 mM HEPES
-
1 mM Sodium Pyruvate
-
50 µM 2-mercaptoethanol
-
100 U/mL Penicillin and 100 µg/mL Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintenance: Culture INS-1 cells in T-75 flasks with supplemented RPMI-1640 medium. Maintain the culture in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed new flasks or plates at the desired density (e.g., a 1:3 to 1:6 split ratio). Change the medium every 2-3 days.
Protocol 1.2: Preparation of this compound Stock and Working Solutions
Accurate preparation of the test compound is critical for reproducible results. Based on protocols for similar sulfonylureas, Dimethyl sulfoxide (DMSO) is a suitable solvent.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium or assay-specific buffer
Procedure:
-
Stock Solution (e.g., 100 mM): Accurately weigh the this compound powder and dissolve it in pure DMSO to create a high-concentration stock solution. For example, dissolve 30.38 mg of this compound (MW: 303.77 g/mol ) in 1 mL of DMSO for a 100 mM stock.
-
Aliquoting and Storage: Vortex thoroughly to ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in the appropriate vehicle (e.g., complete culture medium or buffer) to achieve the final desired concentrations for treating the cells. The final DMSO concentration in the culture should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.[6]
Section 2: Assessing Cellular Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This protocol determines the dose-dependent effect of this compound on β-cell viability.
Protocol 2.1: MTT Cell Viability Assay
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
INS-1 cells
-
96-well cell culture plates
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed INS-1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 1000 µM). Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation: this compound Dose-Response Effect
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100.0% |
| 1 | 1.231 | 0.075 | 98.2% |
| 10 | 1.198 | 0.091 | 95.5% |
| 50 | 1.052 | 0.064 | 83.9% |
| 100 | 0.877 | 0.059 | 69.9% |
| 250 | 0.651 | 0.043 | 51.9% |
| 500 | 0.432 | 0.038 | 34.4% |
| 1000 | 0.215 | 0.025 | 17.1% |
Data are hypothetical and for illustrative purposes only.
Visualization: Workflow for MTT Viability Assay
Caption: Workflow diagram illustrating the key steps of the MTT cell viability assay.
Section 3: Functional Assessment of Insulin Secretion
This section details the protocol for measuring the primary pharmacological effect of this compound: the potentiation of glucose-stimulated insulin secretion (GSIS).
Visualization: this compound Signaling Pathway
Caption: Signaling pathway of this compound in pancreatic β-cells.
Protocol 3.1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Principle: This assay measures the amount of insulin secreted by β-cells in response to different glucose concentrations, with and without this compound, to determine the drug's secretagogue activity.
Materials:
-
INS-1 cells, seeded in 24-well plates
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
KRB buffer with low glucose (2.8 mM)
-
KRB buffer with high glucose (16.7 mM)
-
This compound working solutions
-
Insulin ELISA kit
-
BCA Protein Assay Kit
-
Cell Lysis Buffer
Procedure:
-
Cell Seeding: Seed INS-1 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and culture until they form a confluent monolayer (approx. 48-72 hours).
-
Basal State: Wash cells twice with PBS. Pre-incubate the cells in low-glucose (2.8 mM) KRB buffer for 2 hours at 37°C to bring them to a basal state of insulin secretion.[6]
-
Treatment: Aspirate the pre-incubation buffer. Add 500 µL of treatment buffer to the appropriate wells:
-
Low Glucose (2.8 mM)
-
Low Glucose + this compound (e.g., 10 µM)
-
High Glucose (16.7 mM)
-
High Glucose + this compound (e.g., 10 µM)
-
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant from each well. Centrifuge to remove any cell debris and store at -80°C until analysis.[6]
-
Insulin Measurement: Quantify the insulin concentration in the supernatants using a commercial Insulin ELISA kit, following the manufacturer’s instructions.
-
Protein Normalization: Wash the remaining cells in the plate with PBS and lyse them with cell lysis buffer. Determine the total protein content in each well using a BCA protein assay. Normalize the insulin secretion values to the total protein content (e.g., ng Insulin / mg protein).[6]
Data Presentation: Effect on Insulin Secretion
| Condition | Glucose (mM) | This compound (µM) | Insulin Secreted (ng/mg protein) | Standard Deviation |
| Basal | 2.8 | 0 | 25.4 | 3.1 |
| Basal + Drug | 2.8 | 10 | 88.2 | 9.5 |
| Stimulated | 16.7 | 0 | 115.7 | 12.3 |
| Stimulated + Drug | 16.7 | 10 | 251.9 | 24.8 |
Data are hypothetical and for illustrative purposes only.
Section 4: Investigation of Apoptotic Effects
To determine if this compound induces programmed cell death, Annexin V/Propidium Iodide (PI) staining and Caspase-3/7 activity assays are recommended.
Protocol 4.1: Annexin V-FITC/PI Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[7] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[8] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. Flow cytometry is used to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
INS-1 cells, seeded in 6-well plates
-
This compound working solutions
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed INS-1 cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours. Include a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or brief trypsinization.
-
Washing: Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Data Presentation: this compound-Induced Apoptosis
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 0 | 94.5 | 3.1 | 2.4 |
| This compound | 100 | 88.2 | 7.5 | 4.3 |
| This compound | 250 | 75.6 | 18.9 | 5.5 |
| This compound | 500 | 52.1 | 35.4 | 12.5 |
| Staurosporine (Positive Control) | 1 | 15.3 | 68.2 | 16.5 |
Data are hypothetical and for illustrative purposes only.
Visualization: Workflow for Apoptosis Assays
Caption: Combined workflow for Annexin V/PI and Caspase-3/7 apoptosis assays.
Section 5: Cell Cycle Analysis
This protocol is used to determine if this compound affects cell proliferation by causing arrest at specific phases of the cell cycle.
Protocol 5.1: Propidium Iodide (PI) Staining for Cell Cycle Analysis
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[9] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).[10]
Materials:
-
INS-1 cells, seeded in 6-well plates
-
This compound working solutions
-
Cold 70% Ethanol
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed INS-1 cells and treat with this compound as described for the apoptosis assay.
-
Harvesting: Harvest cells by trypsinization, collecting them in a conical tube.
-
Fixation: Wash cells with cold PBS. Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Use software to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.
Data Presentation: Cell Cycle Distribution
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.2 | 30.1 | 14.7 |
| This compound | 100 | 58.9 | 28.5 | 12.6 |
| This compound | 250 | 65.4 | 22.3 | 12.3 |
| This compound | 500 | 72.1 | 15.8 | 12.1 |
Data are hypothetical and for illustrative purposes only, suggesting a potential G1 arrest.
Visualization: Workflow for Cell Cycle Analysis
Caption: Step-by-step workflow for cell cycle analysis using PI staining.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | Dosing & Uses | medtigo [medtigo.com]
- 3. This compound | C11H14ClN3O3S | CID 71793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Effects of Glyburide on Apoptosis and Endoplasmic Reticulum Stress in INS-1 Cells in a Glucolipotoxic Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis Assays [sigmaaldrich.com]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Analytical Methodologies for the Characterization of Gliclazide Polymorphs
Introduction
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which can significantly impact the safety and efficacy of the final drug product.[1] Gliclazide, an oral hypoglycemic agent of the sulfonylurea class used in the treatment of type 2 diabetes, is known to exist in several polymorphic forms.[1][2][3][4] Therefore, robust analytical methods for the comprehensive characterization of Gliclazide polymorphs are essential for ensuring drug quality and batch-to-batch consistency.
This application note provides detailed protocols for the characterization of Gliclazide polymorphs using a suite of complementary analytical techniques: Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Polymorphic Forms of Gliclazide
Several polymorphic forms of Gliclazide have been identified, commonly designated as Form I, Form II, and Form III, in addition to an amorphous form.[1][2][3][4] Each form possesses a unique crystal lattice structure, leading to variations in their physical properties.[1][2] For instance, Form I has a relatively higher solubility compared to the more stable Forms II and III.[1][2][3][4]
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for determining the melting point and enthalpy of fusion of different polymorphs.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the Gliclazide polymorph sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument: A calibrated differential scanning calorimeter.
-
Parameters:
-
Temperature Range: 30 °C to 250 °C
-
Heating Rate: 10 °C/min[2]
-
Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.
-
-
Data Analysis: Record the thermogram and determine the onset temperature and the peak of the endothermic event, which corresponds to the melting point. Calculate the enthalpy of fusion (ΔH) from the area under the melting peak.
X-ray Powder Diffraction (XRPD)
XRPD is a non-destructive analytical technique used to identify the crystalline phases present in a material and to obtain information on its crystal structure. Each polymorph will produce a unique diffraction pattern.
Methodology:
-
Sample Preparation: Gently grind the Gliclazide polymorph sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.
-
Instrument: A powder X-ray diffractometer.
-
Parameters:
-
Radiation: Cu Kα radiation (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 50°[2]
-
Scan Speed: 2°/min
-
-
Data Analysis: Analyze the resulting diffractogram for characteristic peaks at specific 2θ angles. The position and relative intensities of the peaks are unique to each polymorphic form.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. The resulting spectrum represents a molecular fingerprint of the sample, and different polymorphs will exhibit subtle but distinct differences in their spectra due to variations in their crystal lattice and intermolecular interactions.
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the Gliclazide polymorph sample with 100-200 mg of dry KBr powder and compressing the mixture in a hydraulic press.
-
Instrument: A Fourier-transform infrared spectrophotometer.
-
Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Pay close attention to shifts in the positions and changes in the shapes of the peaks, particularly in the fingerprint region (1800-600 cm⁻¹), which can differentiate between polymorphs.
Data Presentation
The following tables summarize the key quantitative data for the characterization of Gliclazide polymorphs.
Table 1: DSC Thermal Analysis of Gliclazide Polymorphs
| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (ΔH) (J/g) |
| Form I | 162.93[1][2][4] | Not explicitly stated in search results |
| Form II | 171.20 - 172.35[1][2][4] | Not explicitly stated in search results |
| Form III | 168.93 - 169.86[1][2][4] | Not explicitly stated in search results |
| Amorphous | Broad endotherm around 171.56[1] | Not applicable |
Table 2: Characteristic XRPD Peaks (2θ) for Gliclazide Polymorphs
| Polymorphic Form | Characteristic 2θ Peaks (°) |
| Form I | 10.5, 17.9, 18.2, 20.8[5] |
| Form II | Distinct peaks different from Form I and III (specific angles not detailed in search results) |
| Form III | Distinct peaks different from Form I and II (specific angles not detailed in search results) |
| Amorphous | Absence of sharp peaks, halo pattern[5] |
Table 3: Key FTIR Absorption Bands (cm⁻¹) for Gliclazide Polymorphs
| Polymorphic Form | N-H Stretching | C=O Stretching | S=O Stretching | Fingerprint Region Differences |
| Form I | ~3270 | ~1707 | ~1345, ~1162 | Rudimentary peaks at 3107, 1705, 2440, 2909, 1432 cm⁻¹[1] |
| Form II | Additional peak at 3266 cm⁻¹[1] | ~1707 | ~1345, ~1162 | Distinct peaks at 3107, 1705, 2440, 2909, 1432 cm⁻¹[1] |
| Form III | Similar to Form II | ~1707 | ~1345, ~1162 | Distinct peaks at 3107, 1705, 2440, 2909, 1432 cm⁻¹[1] |
| Amorphous | Broader peaks compared to crystalline forms | Broader peaks compared to crystalline forms | Broader peaks compared to crystalline forms | Lack of sharp, well-defined peaks |
Visualizations
Caption: Experimental workflow for Gliclazide polymorph characterization.
Caption: Logical relationship of analytical techniques and properties.
References
- 1. Preparation and Crystallographic Analysis of Gliclazide Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Preparation and Crystallographic Analysis of Gliclazide Polymorphs | Semantic Scholar [semanticscholar.org]
- 4. Preparation and crystallographic analysis of gliclazide polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical Investigations and Stability Studies of Amorphous Gliclazide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Glucose Uptake Assays Using Glyclopyramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyclopyramide is a second-generation sulfonylurea compound primarily utilized in the management of type 2 diabetes mellitus. Its principal mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This is achieved through the binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane. This binding leads to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin. The released insulin then acts on peripheral tissues, such as skeletal muscle and adipose tissue, to facilitate glucose uptake, thereby lowering blood glucose levels.
These application notes provide detailed protocols for assessing the effect of this compound on glucose uptake in vitro. Due to its primary insulin-secretagogue activity, a co-culture system of pancreatic β-cells and a glucose-utilizing cell line (e.g., L6 myotubes or 3T3-L1 adipocytes) is the most physiologically relevant model to observe its indirect effect on glucose uptake. Alternatively, direct effects on insulin-stimulated glucose uptake in muscle or fat cells can be investigated to explore potential insulin-sensitizing properties, a characteristic reported for some other sulfonylureas.
Mechanism of Action of this compound in Glucose Metabolism
This compound's effect on glucose uptake is predominantly indirect, mediated by the insulin it helps secrete. The signaling cascade is initiated at the pancreatic β-cell and culminates in glucose transport into peripheral cells.
Signaling Pathway of this compound-Induced Insulin Secretion
Troubleshooting & Optimization
Troubleshooting poor cell growth in Glyclopyramide experiments
This technical support center provides troubleshooting guidance for researchers encountering poor cell growth in experiments involving Glyclopyramide. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell proliferation after treating our cultures with this compound. Is this expected?
A1: A decrease in cell proliferation can be an expected outcome of this compound treatment. This compound is a sulfonylurea compound. While its primary mechanism of action is related to stimulating insulin secretion by targeting ATP-sensitive potassium (K-ATP) channels in pancreatic beta cells, other sulfonylureas have been shown to inhibit cell growth in various cell lines.[1][2] This anti-proliferative effect can be concentration-dependent and may be mediated by induction of cell cycle arrest or apoptosis.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: Our cells look stressed and are detaching from the culture plate after this compound treatment. What could be the cause?
A2: Cell detachment and morphological changes indicating stress can be due to several factors. It could be a sign of cytotoxicity at the concentration of this compound used. Sulfonylureas have been reported to induce apoptosis in a variety of cell types.[4][5] Alternatively, the issue could be related to the general health of your cell culture. Factors to consider include:
-
Suboptimal Culture Conditions: Ensure the incubator temperature, CO2 levels, and humidity are optimal for your cell line.[6]
-
Reagent Quality: Use high-quality, sterile media, serum, and supplements. Contamination of reagents can lead to poor cell health.[7][8]
-
Improper Handling: Over-trypsinization or harsh pipetting can damage cells and lead to poor attachment and growth.[7]
Q3: We suspect our cell culture might be contaminated. What are the common signs?
A3: Contamination is a frequent problem in cell culture.[8][9] Key indicators include:
-
Bacterial Contamination: A sudden drop in pH (media turns yellow), cloudiness of the culture medium, and the appearance of small, motile black dots between cells under a microscope.[7]
-
Fungal (Yeast/Mold) Contamination: Visible filamentous structures (mycelia) or small, budding particles (yeast) in the culture. The medium may become cloudy.[7]
-
Mycoplasma Contamination: This is often difficult to detect visually as it does not typically cause turbidity or a pH change. Signs can be more subtle, such as a reduction in cell proliferation, changes in cell morphology, and increased cellular debris. Specialized testing (e.g., PCR-based assays) is recommended for detection.[8]
Troubleshooting Poor Cell Growth
If you are experiencing poor cell growth in your this compound experiments, the following troubleshooting guide can help you identify and address the potential cause.
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for troubleshooting poor cell growth.
Caption: Troubleshooting workflow for poor cell growth.
Data Presentation: Expected Effects of Sulfonylureas on Cell Viability
While specific data for this compound is limited in publicly available literature, the following table summarizes reported IC50 values for the structurally similar sulfonylurea, Glibenclamide, in various cell lines. This can serve as a reference for expected concentration ranges that may impact cell viability.
| Cell Line | Cell Type | Compound | IC50 Value (µM) | Reference |
| MDA-MB-231 | Human Breast Cancer | Glibenclamide | 25.6 ± 3.2 | [4] |
| HepG-2 | Human Hepatocellular Carcinoma | Glibenclamide | ~100 | [7][9] |
| L-O2 | Normal Human Liver | Glibenclamide | ~500 | [7][9] |
| NCTC-1469 | Normal Mouse Liver | Glibenclamide | ~500 | [7][9] |
Note: The IC50 value is the concentration of a drug that inhibits a biological process by 50%. These values can vary significantly between cell lines and experimental conditions. It is essential to determine the IC50 for your specific experimental setup.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][10]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Multi-well spectrophotometer
Methodology:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Following treatment, add 10 µL of MTT solution to each well.[10]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Carefully remove the culture medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[8]
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][11]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Methodology:
-
Seed and treat cells with this compound as desired.
-
Harvest both adherent and floating cells and wash them with cold PBS.[5]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[6][9]
Materials:
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Seed and treat cells with this compound as desired.
-
Harvest cells and wash with PBS.
-
Fix the cells by slowly adding the cell suspension to ice-cold 70% ethanol while vortexing gently.[6]
-
Incubate the cells at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[6]
-
Incubate for 30 minutes at room temperature in the dark.[6]
-
Analyze the samples using a flow cytometer.
Signaling Pathways
Potential Mechanism of Sulfonylurea-Induced Cell Cycle Arrest and Apoptosis
The following diagram illustrates a potential signaling pathway through which sulfonylureas like this compound may induce cell cycle arrest and apoptosis, based on studies of related compounds.[2]
Caption: Potential sulfonylurea signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glibenclamide inhibits cell growth by inducing G0/G1 arrest in the human breast cancer cell line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glibenclamide inhibits cell growth by inducing G0/G1 arrest in the human breast cancer cell line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling anticancer potential of glibenclamide: Its synergistic cytotoxicity with doxorubicin on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Glibenclamide, a diabetic drug, prevents acute radiation-induced liver injury of mice via up-regulating intracellular ROS and subsequently activating Akt–NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glibenclamide–sulfonylurea receptor 1 antagonist alleviates LPS-induced BV2 cell activation through the p38/MAPK pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03042H [pubs.rsc.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Assessment of In Vivo and In Vitro Genotoxicity of Glibenclamide in Eukaryotic Cells | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Glyclopyramide for In Vitro Insulin Secretion Assays
Welcome to the technical support center for the use of Glyclopyramide in in vitro insulin secretion assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation sulfonylurea drug. Its primary mechanism of action is to stimulate insulin secretion from pancreatic β-cells. It achieves this by binding to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This binding leads to the closure of these channels, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+). The resulting increase in intracellular calcium triggers the exocytosis of insulin-containing granules.
Q2: What is a typical starting concentration range for this compound in an in vitro insulin secretion assay?
A2: Based on data from other second-generation sulfonylureas like glibenclamide, a starting dose-response experiment for this compound could range from 10 nM to 10 µM. The half-maximal effective concentration (EC50) for glibenclamide on insulin secretion has been reported to be approximately 0.2 µM.[1][2] A concentration of 10 µM has been used in studies with isolated human islets for both glibenclamide and glimepiride.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in sterile DMSO to create a high-concentration stock (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically below 0.1% to 0.2%. Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects. Store the stock solution at -20°C for long-term stability.
Q4: Can this compound be used in both pancreatic cell lines (e.g., MIN6, INS-1) and isolated islets?
A4: Yes, this compound can be used in various in vitro models of pancreatic β-cells, including immortalized cell lines and primary isolated islets from different species. Be aware that the optimal concentration and the magnitude of the response may vary between different models.
Q5: What is the expected effect of this compound on insulin secretion in the absence of glucose?
A5: As a K-ATP channel blocker, this compound can induce insulin secretion even at basal or low glucose concentrations. This is a key feature of sulfonylureas. Therefore, you should expect an increase in insulin secretion with this compound treatment, even in low glucose conditions, when compared to a vehicle control.
Troubleshooting Guides
Here are some common issues encountered during in vitro insulin secretion assays with this compound and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Basal Insulin Secretion | 1. This compound concentration is too high, causing maximal stimulation even at low glucose. 2. Prolonged pre-incubation with this compound leading to β-cell degranulation.[3][4] 3. Poor health of cells or islets. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Reduce the pre-incubation time with this compound. 3. Check cell/islet viability using methods like trypan blue exclusion. |
| Low or No Stimulation Index (SI) | 1. This compound concentration is suboptimal (either too low or in the inhibitory range of a bell-shaped dose-response). 2. High basal secretion is masking the glucose-stimulated effect. 3. Cells/islets are not responsive to glucose. | 1. Conduct a thorough dose-response study for this compound. 2. Optimize the this compound concentration to a level that allows for a clear glucose-stimulated response. 3. Verify the glucose responsiveness of your cells/islets with a known secretagogue like KCl. |
| High Well-to-Well Variability | 1. Inconsistent cell or islet numbers per well. 2. Pipetting errors, especially with small volumes of concentrated this compound stock. 3. Uneven cell plating or islet distribution. | 1. Carefully count and plate a consistent number of cells or size-matched islets. 2. Use calibrated pipettes and consider serial dilutions to handle small volumes more accurately. 3. Ensure a homogenous cell suspension before plating and handle plates gently. |
| Precipitation of this compound in Media | 1. The final concentration of DMSO is too low to maintain solubility. 2. The working solution was not prepared fresh. | 1. While keeping the final DMSO concentration below toxic levels, ensure it is sufficient for solubility. 2. Prepare fresh dilutions of this compound from the DMSO stock for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in a Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines a dose-response experiment to identify the effective concentration range of this compound using a pancreatic β-cell line (e.g., MIN6).
Materials:
-
MIN6 cells
-
Culture medium (DMEM with high glucose, 15% FBS, penicillin/streptomycin)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and HEPES
-
This compound
-
DMSO (sterile)
-
Glucose (for preparing low and high glucose KRB)
-
Insulin ELISA kit
-
24-well plates
Procedure:
-
Cell Culture: Seed MIN6 cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Pre-incubation:
-
Wash the cells twice with PBS.
-
Pre-incubate the cells for 1-2 hours at 37°C in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal rate of insulin secretion.
-
-
Stimulation:
-
Prepare a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 5 µM, 10 µM) in both low glucose (2.8 mM) and high glucose (16.7 mM) KRB buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the pre-incubation buffer and add the treatment solutions to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Sample Collection: Carefully collect the supernatant from each well for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the insulin concentration against the this compound concentration for both low and high glucose conditions to determine the dose-response relationship and identify the EC50.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a GSIS Assay
| This compound Concentration | Insulin Secretion at Low Glucose (2.8 mM) (ng/mL) | Insulin Secretion at High Glucose (16.7 mM) (ng/mL) |
| 0 µM (Vehicle) | 1.5 ± 0.2 | 8.2 ± 0.7 |
| 0.01 µM | 2.1 ± 0.3 | 10.5 ± 0.9 |
| 0.1 µM | 3.5 ± 0.4 | 15.8 ± 1.2 |
| 1 µM | 5.2 ± 0.6 | 22.1 ± 1.8 |
| 5 µM | 6.8 ± 0.7 | 25.4 ± 2.1 |
| 10 µM | 7.1 ± 0.8 | 26.0 ± 2.3 |
Note: The data presented are for illustrative purposes only and will vary depending on the experimental conditions.
Visualizations
References
- 1. Effects of sulphonylureas and diazoxide on insulin secretion and nucleotide-sensitive channels in an insulin-secreting cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sulphonylureas and diazoxide on insulin secretion and nucleotide-sensitive channels in an insulin-secreting cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of β‐cell identity in human islets treated with glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Glyclopyramide Solubility in Cell Culture Media
Welcome to the technical support center for addressing solubility challenges with Glyclopyramide in in vitro experimental settings. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a second-generation sulfonylurea compound with antihyperglycemic properties.[1][2] Its molecular formula is C₁₁H₁₄ClN₃O₃S.[1][3][4] Like many poorly soluble drugs, achieving a desired concentration in aqueous cell culture media can be challenging.[5][6] Poor solubility can lead to drug precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][7] It is a common practice to first prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in the cell culture medium.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: High concentrations of DMSO can be toxic to cells.[8] While the tolerance can vary between cell lines, it is a general best practice to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects.[8]
Q4: My this compound precipitates when I add it to the cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock is a common issue for hydrophobic compounds. This indicates that the compound's solubility limit in the aqueous medium has been exceeded. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this issue.
Q5: Can pH adjustment of the media improve this compound solubility?
A5: The solubility of sulfonylureas can be pH-dependent.[9][10][11] Generally, their solubility increases in more basic (higher pH) conditions.[9][12] However, altering the pH of cell culture media can significantly impact cell viability and function. Therefore, this approach should be used with extreme caution and validated thoroughly for your specific cell line.
Q6: Are there alternative methods to improve aqueous solubility besides using DMSO?
A6: Yes, complexation with cyclodextrins is a widely used technique to enhance the aqueous solubility of poorly soluble drugs.[5][13][14] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity where a drug molecule can be encapsulated, thereby increasing its solubility in water.[5][15]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: this compound precipitates out of solution after dilution in cell culture media.
References
- 1. Buy this compound | 631-27-6 | >98% [smolecule.com]
- 2. This compound | C11H14ClN3O3S | CID 71793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Overview - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. The effect of pH on the in-vitro dissolution of three second-generation sulphonylurea preparations: mechanism of antacid-sulphonylurea interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. grdc.com.au [grdc.com.au]
- 11. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Preventing off-target effects of Glyclopyramide in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Glyclopyramide in cellular models. The focus is on preventing and identifying off-target effects to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a second-generation sulfonylurea drug.[1][2] Its primary mechanism of action is to stimulate insulin secretion from pancreatic beta cells. It achieves this by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel.[3] This binding leads to the closure of the K-ATP channel, causing depolarization of the cell membrane. The depolarization, in turn, activates voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.[3]
Q2: What are the known or potential off-target effects of this compound?
While specific off-target binding data for this compound is not extensively documented in public literature, potential off-target effects can be inferred from its mechanism and the behavior of similar sulfonylureas like glibenclamide. The most common "on-target" side effect in a clinical setting is hypoglycemia, resulting from excessive insulin release.[3] In cellular models, researchers should be aware of:
-
Cytotoxicity at high concentrations: Like many small molecules, high concentrations of this compound can lead to non-specific effects and cell death.
-
Effects on non-pancreatic K-ATP channels: Other tissues also express K-ATP channels which could be affected, although this compound has a higher affinity for the pancreatic SUR1 subtype.
-
Induction of beta-cell proliferation: Some studies on glibenclamide suggest a transient increase in beta-cell replication, which might be considered a secondary or off-target effect in certain experimental contexts.[4]
-
Development of sulfonylurea resistance: Prolonged exposure of beta cells to sulfonylureas can lead to a state of resistance where the cells become less responsive to the drug's stimulatory effects on insulin secretion.[5]
Q3: Which cellular models are appropriate for studying this compound's effects?
The most relevant cellular models are those that endogenously express the K-ATP channel, particularly the SUR1 subtype found in pancreatic beta cells. Commonly used and appropriate models include:
-
Pancreatic beta-cell lines:
-
Primary pancreatic islets: Isolated from rodents or humans, these provide a more physiologically relevant model but can be more challenging to work with.[10]
-
Human induced pluripotent stem cell (iPSC)-derived beta cells: These offer a human-relevant model system.
Q4: What is a typical effective concentration range for this compound in vitro?
Specific dose-response data for this compound is limited. However, its potency is expected to be comparable to that of glibenclamide. For glibenclamide, the effective concentration for stimulating insulin secretion and inhibiting K-ATP channels is in the low nanomolar range.[11][12][13] It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High cell death or cytotoxicity | Concentration of this compound is too high. | Perform a dose-response experiment to determine the EC50 and a cytotoxicity assay (e.g., LDH or MTT assay) to identify the toxic concentration range. Use the lowest effective concentration. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). | |
| No or low stimulation of insulin secretion | Cell line is not responsive or has developed resistance. | Authenticate your cell line to ensure it is the correct type and has not been misidentified.[14] If using cells for many passages, they may have lost their responsiveness. Use lower passage number cells. For suspected resistance, compare with a fresh batch of cells.[5] |
| Incorrect assay conditions. | Ensure the glucose concentration in your stimulation buffer is appropriate (e.g., high glucose for potentiation studies). Optimize incubation times. | |
| Degraded this compound. | Prepare fresh stock solutions of this compound and store them properly (protected from light and at the recommended temperature). | |
| High background or variability in insulin secretion assay | Inconsistent cell seeding or islet size. | Ensure uniform cell seeding density across all wells. If using islets, try to select islets of a similar size for each experimental condition. |
| Cell stress during assay. | Handle cells gently during washing and buffer changes to avoid mechanical stress that can cause non-specific insulin release. | |
| Suspected off-target effects impacting other signaling pathways | This compound is interacting with other proteins. | Use a lower concentration of this compound. Employ a counterscreen with a cell line that does not express SUR1 to identify non-specific effects. Consider performing a cellular thermal shift assay (CETSA) to identify potential off-target binding partners. |
| Indirect effects of insulin secretion. | In some experimental setups, the secreted insulin itself can activate downstream signaling pathways. Use an insulin receptor antagonist to block these secondary effects if they are confounding your results. |
Quantitative Data Summary
Table 1: Glibenclamide Binding Affinity and Functional Potency
| Parameter | Value | Cell Type/System |
| Binding Affinity (Kd) for SUR1 | ~0.2 nM | Pancreatic β-cells |
| EC50 for K-ATP Channel Inhibition | ~1-5 nM | Pancreatic β-cells |
| EC50 for Insulin Secretion Stimulation | ~5-10 nM | Isolated pancreatic islets |
Data is for glibenclamide and should be used as an estimate for this compound.[11][15]
Table 2: Example Concentration Range for In Vitro Assays
| Assay Type | Suggested Starting Concentration Range | Cell Line Example |
| Glucose-Stimulated Insulin Secretion (GSIS) | 1 nM - 10 µM | INS-1E, MIN6 |
| Patch-Clamp Electrophysiology | 10 nM - 1 µM | Primary β-cells |
| Cytotoxicity Assay | 1 µM - 100 µM | INS-1E, MIN6 |
These are suggested ranges. The optimal concentration should be determined empirically for each specific experiment.
Key Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is for assessing the effect of this compound on insulin secretion from a pancreatic beta-cell line (e.g., INS-1E) in a 24-well plate format.
Materials:
-
INS-1E cells
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
This compound stock solution (in DMSO)
-
24-well cell culture plates
-
Insulin ELISA kit
Methodology:
-
Cell Seeding: Seed INS-1E cells into 24-well plates at a density to reach 80-90% confluency on the day of the assay. Culture for 24-48 hours.
-
Pre-incubation:
-
Gently wash the cells twice with KRB buffer containing low glucose.
-
Pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
-
Stimulation:
-
Prepare stimulation buffers:
-
Basal control: Low glucose KRB buffer + vehicle (DMSO).
-
Stimulated control: High glucose KRB buffer + vehicle (DMSO).
-
Test conditions: High glucose KRB buffer + varying concentrations of this compound.
-
This compound alone: Low glucose KRB buffer + varying concentrations of this compound.
-
-
Remove the pre-incubation buffer and add 500 µL of the appropriate stimulation buffer to each well.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatant at -20°C or -80°C until the insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the secreted insulin to the total protein content or cell number in each well.
-
Plot the insulin secretion as a function of this compound concentration to determine the dose-response relationship.
-
Visualizations
References
- 1. This compound | C11H14ClN3O3S | CID 71793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Effects of glibenclamide on pancreatic beta-cell proliferation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule discovery in the pancreatic beta cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 14. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 15. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in quantifying Glyclopyramide in plasma samples
Welcome to the technical support center for the quantification of Glycopyrramide (also known as Glycopyrrolate) in plasma samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying Glycopyrramide in plasma?
A1: The most prevalent and sensitive method for quantifying Glycopyrramide in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high specificity and sensitivity, which is crucial due to the low concentrations of Glycopyrramide typically found in plasma.[5] Some older methods utilized gas chromatography, but LC-MS/MS is now the industry standard.[6]
Q2: Why is achieving a low Limit of Quantification (LLOQ) important for Glycopyrramide analysis?
A2: Glycopyrramide is often administered at low doses, resulting in very low plasma concentrations, sometimes in the sub-pg/mL to pg/mL range.[1][5] Therefore, a highly sensitive method with a low LLOQ is essential to accurately characterize its pharmacokinetic profile.[5]
Q3: What are common challenges encountered when developing an LC-MS/MS method for Glycopyrramide?
A3: Researchers may face several challenges, including:
-
Matrix Effects: Components of the plasma matrix can interfere with the ionization of Glycopyrramide, leading to ion suppression or enhancement and affecting accuracy.[2][7][8]
-
Low Extraction Recovery: As a quaternary ammonium compound, Glycopyrramide can be challenging to efficiently extract from the plasma matrix.[2][8]
-
Analyte Stability: Glycopyrramide may be susceptible to degradation under certain storage and handling conditions.[1][9]
-
Carryover: The analyte may adsorb to surfaces in the LC system, leading to carryover between injections and impacting the accuracy of subsequent measurements.[1]
Q4: What type of internal standard (IS) is recommended for Glycopyrramide quantification?
A4: The use of a stable isotope-labeled (SIL) internal standard, such as d3-Glycopyrrolate, is highly recommended.[1][3][5] A SIL IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, which helps to accurately compensate for matrix effects and variability.[10] If a SIL IS is not available, a structural analog like Mepenzolate can be used.[2]
Q5: How can I improve the extraction efficiency of Glycopyrramide from plasma?
A5: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used methods.[1][2][3] For LLE, using a volatile ion-pairing agent like heptafluorobutyric acid (HFBA) can improve recovery.[2] For SPE, a weak cation exchange mechanism is often effective.[1] Optimization of extraction parameters such as pH, solvent choice, and elution volume is critical.[1]
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Symptoms:
-
Low peak area for the analyte in extracted samples compared to standards prepared in a clean solvent.
-
Inconsistent recovery across different plasma lots.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Method | Optimize the extraction procedure. For LLE, consider adding an ion-pairing reagent.[2] For SPE, evaluate different sorbents (e.g., weak cation exchange) and optimize wash and elution steps.[1] |
| Suboptimal pH | Adjust the pH of the plasma sample before extraction to ensure Glycopyrramide is in a favorable state for partitioning. |
| Protein Binding | Glycopyrramide is 38-44% bound to plasma proteins.[11] Disrupt protein binding by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) before extraction. |
| Analyte Instability during Extraction | Perform the extraction process at a lower temperature (e.g., on ice) to minimize potential degradation. |
Issue 2: High Matrix Effects
Symptoms:
-
Significant ion suppression or enhancement observed when comparing the analyte response in post-extraction spiked plasma versus a neat solution.
-
Poor precision and accuracy for quality control (QC) samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Co-eluting Endogenous Components | Modify the chromatographic conditions (e.g., gradient, column chemistry) to better separate Glycopyrramide from interfering matrix components.[7] |
| Ineffective Sample Cleanup | Improve the sample cleanup process. This may involve adding a washing step in your SPE protocol or performing a two-step LLE.[2] |
| Phospholipid Interference | Use a phospholipid removal plate or column during sample preparation. |
| Inappropriate Internal Standard | Ensure a suitable internal standard (ideally a stable isotope-labeled one) is used to compensate for matrix effects.[1][3][5] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for Glycopyrramide in plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[5] |
| Extraction Method | Solid-Phase Extraction (Weak Cation Exchange) | Liquid-Liquid Extraction (with Ion-Pairing) | Solid-Phase Extraction | Solid-Phase Extraction |
| Internal Standard | Glycopyrrolate-d3 | Mepenzolate | d3-Glycopyrrolate | Glycopyrrolate-d3 |
| Linear Range | 0.125–25 pg/mL | 0.101–101 ng/mL | 4.00–2000 pg/mL | 0.500–250 pg/mL |
| LLOQ | 0.125 pg/mL | 0.101 ng/mL | 4.00 pg/mL | 0.500 pg/mL |
Table 2: Method Performance Characteristics
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Recovery | 78% to 96% | > 41.8% | Not Reported |
| Intra-batch Precision (%CV) | 3.3–14.4% | < 20% | ≤ 11.1% |
| Inter-batch Precision (%CV) | 3.4–14.4% | Not Reported | ≤ 11.1% |
| Accuracy (%RE) | Not Reported | 88.9% - 112% | -2.5% to 12.8% |
Experimental Protocols
Detailed Methodology for a Validated LC-MS/MS Method
This protocol is a representative example based on published literature.[1][3]
1. Sample Preparation (Solid-Phase Extraction)
-
To 0.5 mL of plasma, add the internal standard (Glycopyrrolate-d3).
-
Condition a weak cation exchange SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water and methanol to remove interferences.
-
Elute Glycopyrramide and the IS with a solution of 1% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Analysis
-
LC Column: C18 Acquity™ column or equivalent.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Flow Rate: 500 µL/min.
-
Gradient: A gradient elution is typically used to separate the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Visualizations
Caption: A typical experimental workflow for the quantification of Glycopyrramide in plasma.
Caption: A troubleshooting decision tree for common issues in Glycopyrramide bioanalysis.
References
- 1. rmtcnet.com [rmtcnet.com]
- 2. Quantitative determination of glycopyrrolate in human plasma by liquid chromatography-electrospray ionization mass spectrometry: the use of a volatile ion-pairing agent during both liquid-liquid extraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a sensitive and specific LC-MS/MS method and application to evaluate the systemic exposure and bioavailability of glycopyrrolate via different drug delivery approaches/devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New UPLC-MS/MS bioanalytical method for quantification of Glycopyrronium and Indacaterol - Anapharm [anapharmbioanalytics.com]
- 5. An ultrasensitive LC-MS/MS method and application to clinical dose-range finding for glycopyrrolate via an e-Nebulizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative capillary column gas chromatographic method for the determination of glycopyrronium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ugent.be [ugent.be]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. scielo.br [scielo.br]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]
Best practices for long-term storage and stability of Glyclopyramide
Disclaimer: Due to the limited availability of specific long-term storage and stability data for Glyclopyramide, this guide is based on best practices for the broader class of sulfonylurea drugs. Researchers should validate these recommendations for their specific formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, solid this compound should be stored in a well-closed container at controlled room temperature (20-25°C or 68-77°F), protected from light and moisture. For solutions, storage conditions will depend on the solvent and formulation, but refrigeration (2-8°C) is generally recommended to slow degradation.
Q2: What are the typical signs of this compound degradation?
Physical signs of degradation can include a change in color, odor, or the appearance of visible particulates in solutions. Chemically, degradation is identified by a decrease in the parent compound's concentration and the emergence of degradation products, which can be monitored by analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q3: How can I ensure the stability of my this compound formulation during an experiment?
To maintain stability, prepare solutions fresh whenever possible. If solutions must be stored, keep them at low temperatures and protected from light. Use of appropriate buffers to maintain a stable pH can also be critical. It is advisable to perform a preliminary stability study on your specific formulation to understand its degradation profile under your experimental conditions.
Q4: Are there any known incompatibilities of this compound with common excipients?
While specific data for this compound is limited, studies on other sulfonylureas like Glimepiride have shown potential incompatibilities with certain excipients. For instance, interactions have been observed with lactose and magnesium stearate under accelerated stability conditions.[1] It is crucial to conduct compatibility studies with your chosen excipients early in the formulation development process.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected drop in potency of this compound standard solution. | Degradation due to improper storage (e.g., exposure to light, elevated temperature, or inappropriate pH). | Prepare fresh standard solutions for each experiment. If storage is necessary, store in amber vials at 2-8°C. Verify the pH of the solution and adjust if necessary. |
| Appearance of unknown peaks in HPLC chromatogram during analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing them from impurities in the sample matrix. |
| Physical changes in the formulated product (e.g., discoloration, precipitation). | Chemical instability or drug-excipient incompatibility. | Review the formulation for any potentially reactive excipients. Perform compatibility studies using techniques like Differential Scanning Calorimetry (DSC) to screen for interactions.[1] |
| Inconsistent results in bioassays. | Degradation of the active compound leading to variable concentrations. | Re-qualify the this compound stock solution for its concentration before use in bioassays. Ensure consistent and appropriate storage of all solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3]
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a specified duration.
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate the parent drug from any degradation products.
Protocol 2: HPLC Method for Stability Testing
A stability-indicating HPLC method is crucial for quantifying this compound and its degradation products.
Objective: To develop and validate an HPLC method for the analysis of this compound in the presence of its degradation products.
Methodology:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 20 µL.
-
Temperature: 25°C.
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for this compound Tablets (25°C/60% RH)
| Time (Months) | Appearance | Assay (%) | Degradation Product A (%) | Degradation Product B (%) |
| 0 | White, round tablet | 100.2 | < 0.05 | < 0.05 |
| 3 | Conforms | 99.8 | 0.08 | < 0.05 |
| 6 | Conforms | 99.5 | 0.12 | 0.06 |
| 9 | Conforms | 99.1 | 0.15 | 0.09 |
| 12 | Conforms | 98.7 | 0.19 | 0.11 |
Table 2: Hypothetical Forced Degradation Study Results
| Stress Condition | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl, 80°C, 2h | 15.2 | Degradation Product A |
| 0.1 M NaOH, 80°C, 2h | 25.8 | Degradation Product B |
| 3% H₂O₂, RT, 24h | 8.5 | Degradation Product C |
| Dry Heat, 105°C, 24h | 5.1 | Degradation Product A |
| UV Light, 24h | 12.3 | Degradation Product D |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathway for a sulfonylurea compound like this compound.
References
Mitigating confounding factors in Glyclopyramide animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding factors during animal studies with Glyclopyramide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a second-generation sulfonylurea drug.[1] Its primary mechanism of action is to stimulate insulin release from the pancreatic β-cells.[2] It achieves this by binding to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane. This binding leads to the closure of these channels, causing membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[2][3][4]
Q2: What are the most common confounding factors in this compound animal studies?
A2: Common confounding factors in preclinical studies with sulfonylureas like this compound include:
-
Animal-related factors: Species, strain, age, sex, and underlying health status of the animals can significantly influence drug metabolism and response.
-
Environmental factors: Housing conditions, diet, and light-dark cycles can impact the animals' physiology and response to treatment.
-
Procedural factors: Handling stress, route and volume of drug administration, and blood sampling techniques can all introduce variability.[5]
-
Experimental design: Lack of proper randomization, blinding, and appropriate control groups can lead to biased results.
Q3: How can I minimize stress-induced hyperglycemia in my animal model?
A3: Stress can significantly impact blood glucose levels. To minimize this:
-
Acclimatization: Allow animals to acclimate to the facility and handling procedures for at least one week before starting the experiment.
-
Handling: Handle animals gently and consistently. Using a tunnel or cupping the hands is preferable to tail handling for mice.
-
Procedures: Perform procedures such as injections and blood sampling efficiently to minimize the duration of restraint. Consider using less invasive methods for blood collection if possible.
Q4: What is the appropriate animal model for studying this compound's efficacy?
A4: The choice of animal model is critical and depends on the research question.
-
For studying insulin secretion: Normal, healthy rodents can be used to assess the direct insulinotropic effects of this compound.
-
For studying anti-diabetic effects: Chemically-induced diabetic models (e.g., using streptozotocin or alloxan) are commonly used to mimic type 1 or type 2 diabetes.[6] Genetically modified models that spontaneously develop diabetes are also available.
Troubleshooting Guides
Problem: High variability in blood glucose readings within the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Improper Dosing Technique | Ensure accurate and consistent oral gavage technique. Verify the concentration of the this compound solution and ensure it is adequately suspended if not fully dissolved. |
| Animal Stress | Implement stress-reduction techniques as outlined in the FAQs. Ensure all handlers are properly trained and consistent in their methods. |
| Variable Food Intake | Standardize the fasting period before blood glucose measurement. Ensure all animals have free access to food and water outside of the fasting window. |
| Underlying Health Issues | Monitor animals for any signs of illness. Remove any animals that appear unwell from the study and note the reason for exclusion. |
Problem: Unexpected lack of hypoglycemic effect with this compound.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dose | Verify the dose calculation and the concentration of the dosing solution. Consider performing a dose-response study to determine the optimal dose for your animal model. |
| Drug Stability | Ensure the this compound solution is prepared fresh daily or stored under conditions that maintain its stability. |
| Animal Model Resistance | The chosen animal model may have inherent resistance to sulfonylureas. Confirm the model's sensitivity to a reference sulfonylurea compound. |
| Severe β-cell Destruction | In chemically-induced diabetes models, excessive destruction of β-cells will render sulfonylureas ineffective. Assess β-cell function and insulin levels in your model. |
Data Presentation
Note: Specific quantitative data for this compound in animal models is limited in the available literature. The following tables present representative data from studies on other second-generation sulfonylureas, glimepiride and glibenclamide, to illustrate the expected effects.
Table 1: Effect of Glimepiride on Blood Glucose and Insulin Levels in Diabetic Rats
| Treatment Group | Dose (mg/kg) | Change in Blood Glucose (mg/dL) | Change in Plasma Insulin (µU/mL) |
| Control (Vehicle) | - | +15 ± 5 | -2 ± 1 |
| Glimepiride | 1 | -50 ± 8 | +10 ± 3 |
| Glimepiride | 5 | -85 ± 12 | +25 ± 5 |
Data are presented as mean ± SEM. Blood glucose and insulin levels were measured 2 hours after oral administration.
Table 2: Comparative Efficacy of Glibenclamide and Glimepiride in Diabetic Rats
| Treatment Group | Dose (mg/kg) | Maximum Blood Glucose Reduction (%) | Time to Maximum Effect (hours) |
| Glibenclamide | 2.5 | 35 ± 4 | 4 |
| Glimepiride | 2.5 | 45 ± 5 | 2 |
Data are presented as mean ± SEM. The percentage reduction in blood glucose is relative to baseline levels.
Experimental Protocols
Protocol 1: Induction of Diabetes in Rats using Streptozotocin (STZ)
-
Animal Preparation: Use male Wistar rats (180-220g). House them in a controlled environment (22±2°C, 12h light/dark cycle) with free access to standard pellet diet and water.
-
Fasting: Fast the rats overnight (12-14 hours) before STZ injection.
-
STZ Preparation: Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5).
-
Induction: Administer a single intraperitoneal (IP) injection of STZ (50-60 mg/kg body weight).
-
Post-injection Care: To prevent initial drug-induced hypoglycemia, provide the rats with 5% glucose solution in their water bottles for the first 24 hours after STZ injection.
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for the study.
Protocol 2: Oral Administration of this compound and Blood Glucose Monitoring
-
Animal Groups: Divide the diabetic rats into groups (n=6-8 per group):
-
Group 1: Diabetic control (Vehicle)
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Reference drug (e.g., Glibenclamide)
-
-
Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Fasting: Fast the rats for 4-6 hours before drug administration.
-
Baseline Blood Sample: Collect a baseline blood sample from the tail vein.
-
Oral Administration: Administer the vehicle or this compound suspension orally using a gavage needle.
-
Blood Sampling: Collect blood samples at specific time points after administration (e.g., 1, 2, 4, 6, and 8 hours).
-
Glucose Measurement: Measure blood glucose levels immediately using a calibrated glucometer.
Mandatory Visualization
Caption: Signaling pathway of this compound in pancreatic β-cells leading to insulin secretion.
Caption: Experimental workflow for this compound animal studies, highlighting key steps to mitigate common confounding factors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Sulfonylurea receptors and mechanism of sulfonylurea action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental evaluation of anti-diabetics | PPTX [slideshare.net]
- 6. Acute and chronic animal models for the evaluation of anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Culture Contamination Prevention in Glyclopyramide Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing cell culture contamination during Glyclopyramide research.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in cell culture experiments involving this compound?
While this compound itself is not a source of contamination, the general cell culture process is susceptible to contamination from various sources. The most common sources include bacteria, fungi (yeast and molds), mycoplasma, viruses, and cross-contamination from other cell lines.[1][2] These contaminants can be introduced through improper aseptic technique, contaminated reagents or media, unclean laboratory equipment, and even the laboratory personnel.[1][3]
Q2: How can I visually identify common contaminants in my cell cultures?
Different contaminants present with distinct visual cues:
-
Bacteria: A sudden drop in pH (media turning yellow), cloudy or turbid appearance of the culture medium, and the presence of small, motile particles when viewed under a microscope.[1]
-
Yeast: The culture medium may become turbid, and microscopic examination will reveal individual oval or budding yeast cells.[2]
-
Mold (Fungi): Visible as fuzzy or filamentous growth, often appearing as a mat on the surface of the medium.[4] Under the microscope, you can observe multicellular filaments called hyphae.[5]
-
Mycoplasma: Mycoplasma are very small bacteria that lack a cell wall and are therefore not visible with a standard light microscope. Their presence often goes undetected visually, but they can cause subtle changes in cell growth, morphology, and metabolism.[1][4]
Q3: My cell culture appears fine, but I'm getting inconsistent results in my this compound experiments. Could this be due to contamination?
Yes, this could be a sign of a cryptic contamination, most notably by mycoplasma.[6] Mycoplasma can alter cellular responses and metabolism without causing overt signs of contamination like turbidity.[7] This can lead to unreliable and irreproducible experimental data. It is crucial to regularly test your cultures for mycoplasma, especially if you observe unexplained variations in your results.[1]
Q4: What are the best practices for aseptic technique to prevent contamination?
Aseptic technique is a set of preventive measures to maintain the sterility of cell cultures.[8][9] Key practices include:
-
Sterile Work Area: Always work in a certified biological safety cabinet (BSC) or laminar flow hood.[3][10]
-
Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a clean lab coat, gloves, and safety glasses.[3]
-
Sterile Reagents and Media: Use only certified, sterile reagents and media from reputable suppliers.
-
Sterile Handling: Always wipe down surfaces and equipment with 70% ethanol before and after use.[9] Use sterile, disposable plastics and avoid touching any part of sterile equipment that will come into contact with the cell culture.
-
Workflow: Work with only one cell line at a time to prevent cross-contamination.[4]
Q5: Should I routinely use antibiotics in my cell culture medium when working with this compound?
The routine use of antibiotics is generally discouraged in cell culture.[1] While they can control bacterial growth, they can also mask low-level contamination, particularly from mycoplasma, and can lead to the development of antibiotic-resistant bacteria.[1][4] Antibiotics should only be used for short periods in specific situations, such as the initial establishment of primary cultures.[1] A strong reliance on robust aseptic technique is the preferred method for contamination prevention.[1]
Q6: How can I detect and eliminate mycoplasma contamination?
Mycoplasma detection cannot be done visually and requires specific testing methods.[4] The most common and reliable methods are:
-
PCR-based assays: These are highly sensitive and provide rapid results.
-
DNA staining: Using fluorescent dyes like DAPI or Hoechst to visualize mycoplasma DNA.[4]
-
ELISA: Enzyme-linked immunosorbent assay to detect mycoplasma antigens.[5]
If a culture is found to be contaminated with mycoplasma, the best course of action is to discard the contaminated cells and thaw a fresh, uncontaminated stock.[7] If the cell line is irreplaceable, several commercial mycoplasma elimination kits are available, but their effectiveness can vary.[11]
Troubleshooting Guide
This table provides a quick reference for identifying and addressing common contamination issues.
| Observation | Potential Contaminant | Immediate Actions | Preventative Measures |
| Sudden yellowing and turbidity of media | Bacteria | 1. Immediately discard the contaminated culture.[12] 2. Decontaminate the incubator and biosafety cabinet.[4] 3. Review and reinforce aseptic technique with all lab personnel. | - Strict adherence to aseptic technique.[9] - Regular cleaning and disinfection of equipment.[13] - Use of sterile, high-quality reagents and media. |
| Fuzzy, filamentous growth on media surface | Mold (Fungi) | 1. Isolate and discard all contaminated cultures immediately.[4] 2. Thoroughly decontaminate the entire cell culture area.[4] 3. Check and replace air filters in the biosafety cabinet.[4] | - Maintain a clean and dry laboratory environment. - Filter-sterilize all prepared media and solutions.[14] - Regularly clean incubators, including water pans.[12] |
| Clear media, but cells are growing poorly or have altered morphology | Mycoplasma | 1. Isolate all suspected cultures.[4] 2. Test all cell lines in the laboratory for mycoplasma using a reliable method (e.g., PCR).[4] 3. Discard positive cultures or, if irreplaceable, attempt elimination with a specific kit.[4][11] | - Quarantine and test all new cell lines before introducing them to the main cell stock.[1][14] - Perform routine mycoplasma testing (e.g., monthly).[1] - Use dedicated media and reagents for each cell line.[4] |
| Inconsistent experimental results with this compound | Mycoplasma or other cryptic contaminant | 1. Halt experiments with the affected cell line. 2. Test for mycoplasma contamination.[5] 3. Authenticate the cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.[4] | - Implement a routine cell line authentication schedule.[15] - Maintain detailed records of cell culture passages and experiments. |
Experimental Protocols
Protocol 1: Aseptic Technique for Cell Culture Handling
-
Preparation:
-
Ensure the biological safety cabinet (BSC) is certified and running for at least 15 minutes before use.
-
Wipe down the interior surfaces of the BSC with 70% ethanol.
-
Spray all items (media bottles, pipette boxes, flasks) with 70% ethanol before placing them in the BSC.
-
-
Handling:
-
Wear a clean lab coat and sterile gloves.
-
Perform all manipulations at least six inches inside the front sash of the BSC.[3]
-
Avoid rapid movements that can disrupt the sterile airflow.
-
Do not talk, sing, or cough towards the open culture vessels.[14]
-
Use a separate sterile pipette for each reagent and cell line.
-
-
Completion:
-
Tightly cap all containers before removing them from the BSC.
-
Wipe down the BSC surfaces with 70% ethanol after work is completed.
-
Dispose of all waste in appropriate biohazard containers.
-
Protocol 2: Mycoplasma Detection by PCR
-
Sample Collection:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent.
-
Centrifuge the supernatant to pellet any cells and transfer the supernatant to a new sterile tube.
-
-
DNA Extraction:
-
Use a commercial DNA extraction kit designed for cell-free DNA or follow the manufacturer's protocol for your chosen PCR-based mycoplasma detection kit.
-
-
PCR Amplification:
-
Set up the PCR reaction according to the detection kit's instructions, including positive and negative controls.
-
Use primers that target conserved regions of the mycoplasma 16S rRNA gene.
-
-
Analysis:
-
Run the PCR products on an agarose gel.
-
The presence of a band of the expected size in the sample lane (and positive control) indicates mycoplasma contamination.
-
Visualizations
Caption: A flowchart for troubleshooting cell culture contamination.
Caption: A workflow diagram for proper aseptic technique in cell culture.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 3. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing Cell Culture Contamination: Aseptic Technique – TeleScience by Seeding Labs [telescience.seedinglabs.org]
- 9. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. LABTips: Avoiding Cell Culture Contamination | Labcompare.com [labcompare.com]
- 14. mscience.com.au [mscience.com.au]
- 15. cellculturecompany.com [cellculturecompany.com]
Guide to interpreting unexpected results in Glyclopyramide experiments
Technical Support Center: Glyclopyramide (Glyburide) Experiments
A Note on Terminology: The compound "this compound" is not commonly found in scientific literature. This guide is developed based on the strong likelihood that it refers to Glyburide (also known as Glibenclamide), a widely researched second-generation sulfonylurea drug.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Glyburide?
Glyburide primarily functions by stimulating insulin release from pancreatic beta cells.[1][2][3] It binds to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (K-ATP) channel on the beta-cell membrane.[1][4] This binding leads to the closure of the K-ATP channel, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium (Ca2+) and subsequent exocytosis of insulin-containing granules.[1][5]
Q2: What is the expected outcome of a typical Glyburide experiment in pancreatic beta cells or islets?
In a standard in vitro experiment, such as a Glucose-Stimulated Insulin Secretion (GSIS) assay, the expected outcome is a significant increase in insulin secretion from pancreatic beta cells (or isolated islets) in the presence of Glyburide, particularly under low-glucose conditions where K-ATP channels would normally be open. Under high-glucose conditions, the effect may be less pronounced as high intracellular ATP levels already promote channel closure.
Q3: Beyond insulin secretion, what are other known effects of Glyburide?
Glyburide has several well-documented off-target or secondary effects. Notably, it is a known inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a key component of the innate immune system.[6][7][8] This action is independent of its effect on K-ATP channels and involves suppressing the activation of caspase-1 and the subsequent release of inflammatory cytokines IL-1β and IL-18.[7][8] It can also inhibit other ATP-binding cassette (ABC) transporters, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[9][10]
Troubleshooting Guide for Unexpected Results
Issue 1: No significant increase in insulin secretion is observed after Glyburide treatment.
Q: My pancreatic cell line/islets are not responding to Glyburide. What could be the cause?
A: This is a common issue that can stem from several factors related to the cells, reagents, or the experimental protocol itself.
-
Cell Health and Confluency: Ensure that the cells are healthy, within a low passage number, and at an optimal confluency (typically 70-80%). Over-confluent or stressed cells can exhibit diminished secretory responses.[11]
-
Reagent Integrity: Verify the concentration and integrity of your Glyburide stock. Glyburide is typically dissolved in DMSO; ensure the final DMSO concentration in your assay is low (<0.1%) and consistent across all wells, including controls.
-
Incorrect K-ATP Channel Expression: Confirm that your cell model expresses functional SUR1/Kir6.2 K-ATP channels. Some pancreatic cell lines may have low or altered expression of these subunits, rendering them insensitive to sulfonylureas.
-
Experimental Conditions: The pre-incubation (starvation) step in a GSIS assay is critical. Insufficient starvation can lead to high basal insulin secretion, masking the stimulatory effect of Glyburide.[12]
Issue 2: Glyburide treatment is causing significant cell death.
Q: I'm observing high levels of cytotoxicity or apoptosis in my cells after applying Glyburide. Is this expected?
A: While not its primary mechanism, Glyburide can induce cell death, particularly at high concentrations or with prolonged exposure.
-
Dose-Response: You may be using a supramaximal or toxic concentration. It is crucial to perform a dose-response curve to determine the optimal concentration for insulin secretion without inducing significant cell death. The effective plasma concentration range in humans is relatively narrow (50-200 nM).[13]
-
Hypoglycemia-Induced Stress (in vivo/islet culture): In a closed system like islet culture, potent insulin secretion can rapidly deplete glucose from the medium, leading to nutrient starvation and cell death. Ensure your culture medium has sufficient glucose.
-
Off-Target Effects: At high concentrations, off-target effects on other cellular processes could contribute to toxicity. Consider reducing the concentration or incubation time.
-
Measurement of Viability: Use a reliable method to quantify cell death, such as an MTT or LDH assay, to confirm the observation.[14][15]
Issue 3: Observed an unexpected anti-inflammatory effect.
Q: I am working with immune cells (e.g., macrophages) or a co-culture system, and Glyburide is suppressing cytokine release. Why is this happening?
A: This is a well-documented "off-target" effect of Glyburide.
-
NLRP3 Inflammasome Inhibition: Glyburide is a potent inhibitor of the NLRP3 inflammasome.[6][16][17] It blocks the activation of caspase-1, which is necessary for the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7][8] This effect is independent of the SUR1 receptor found on pancreatic cells.[7][8]
-
Relevance: This property is being explored for therapeutic potential in inflammatory diseases.[6] If your experimental system involves inflammatory signaling (e.g., LPS or ATP stimulation), this anti-inflammatory effect is expected and should be considered in your interpretation.
Issue 4: Paradoxical or unexpected results in in vivo models.
Q: In my mouse model, chronic administration of Glyburide led to impaired glucose tolerance, not improvement. Is this possible?
A: Yes, this paradoxical effect has been observed in rodent models.
-
Species Differences: The pharmacology of sulfonylureas can differ between humans and rodents. Studies have shown that chronic administration of glimepiride (another sulfonylurea) in mice can impair glucose tolerance and decrease insulin levels.[18]
-
Beta-Cell Exhaustion: Long-term overstimulation of beta cells can potentially lead to exhaustion and reduced function, although this is a complex process.
-
Model System: It is critical to consider the specific strain and metabolic state of the animal model. The results suggest that caution should be used when using sulfonylureas as hypoglycemic agents in mouse studies.[18]
Data Presentation
Table 1: Comparative Efficacy and Potency of Glyburide
| Target | Effect | Reported IC50 / K_d | Cell Type / System |
|---|---|---|---|
| SUR1 / K-ATP Channel | Inhibition / Insulin Secretion | 50-200 nM (Effective Plasma Conc.)[13] | Human Subjects |
| NLRP3 Inflammasome | Inhibition of IL-1β Secretion | ~10-20 µM | Macrophages |
| CFTR Channel | Open-channel block | K_d = 14 µM, K_i = 30 µM[10] | Murine Cell Line (Expressing hCFTR) |
Mandatory Visualizations
Signaling Pathways and Workflows
References
- 1. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 2. Glyburide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. manifestpharmacy.com [manifestpharmacy.com]
- 4. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. Mechanism of glibenclamide inhibition of cystic fibrosis transmembrane conductance regulator Cl- channels expressed in a murine cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glibenclamide blockade of CFTR chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ndfs.byu.edu [ndfs.byu.edu]
- 13. Dose-dependent effects of glyburide on insulin secretion and glucose uptake in humans [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A NOVEL PHARMACOLOGIC INHIBITOR OF THE NLRP3 INFLAMMASOME LIMITS MYOCARDIAL INJURY FOLLOWING ISCHEMIA-REPERFUSION IN THE MOUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Glycopyrronium Bromide HPLC Analysis
This technical support center provides guidance and answers to frequently asked questions regarding the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Glycopyrronium Bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Glycopyrronium Bromide in a question-and-answer format.
Question: Why am I observing poor peak shape, specifically peak tailing, for my Glycopyrronium Bromide peak?
Answer: Peak tailing for Glycopyrronium Bromide, a polar and basic compound, is a common issue in reversed-phase HPLC. It can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing material can lead to tailing.
-
Column Choice: Using a standard, non-end-capped C18 column can exacerbate these secondary interactions.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the analyte.
Solutions:
-
Use a Base-Deactivated Column: Employing a base-deactivated or end-capped C18 column can significantly reduce peak tailing by minimizing the available residual silanol groups.[1][2]
-
Optimize Mobile Phase pH: Adjusting the mobile phase to an acidic pH (e.g., pH 2.3-3.5) can suppress the ionization of silanol groups, thereby reducing their interaction with the cationic Glycopyrronium Bromide.[1][3]
-
Incorporate an Ion-Pairing Reagent: Adding an ion-pairing reagent, such as sodium-1-decanesulfonate, to the mobile phase can help to mask the residual silanol groups and improve peak shape.[1][4]
-
Consider Mobile Phase Modifiers: While acetonitrile can lead to fast elution and poor selectivity, methanol is often a better organic modifier for Glycopyrronium Bromide analysis.[1]
Question: My retention time for Glycopyrronium Bromide is shifting between injections. What could be the cause?
Answer: Retention time shifts can compromise the reliability of your analytical method. The following are potential causes and their solutions:
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before the first injection can lead to drifting retention times in subsequent runs.
-
Mobile Phase Composition Changes: Inaccurate preparation of the mobile phase or evaporation of the more volatile component can alter its composition and affect retention.
-
Fluctuations in Column Temperature: Variations in the column temperature can lead to inconsistent retention times.
-
Changes in Flow Rate: An unstable pump or a leak in the system can cause the flow rate to fluctuate.
Solutions:
-
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase. This is typically indicated by a stable baseline.
-
Prepare Mobile Phase Carefully: Accurately measure and mix mobile phase components. Keep the mobile phase container covered to minimize evaporation. Degassing the mobile phase can also prevent bubble formation that affects the pump.
-
Use a Column Oven: Maintaining a constant and controlled column temperature using a column oven will ensure reproducible retention times. A temperature of 40°C has been shown to be optimal in some methods.[1][4]
-
Check the HPLC System: Regularly check for leaks in the system, especially at fittings. Ensure the pump is delivering a stable flow rate.
Question: I am experiencing low sensitivity and cannot detect low concentrations of Glycopyrronium Bromide. How can I improve my detection limit?
Answer: Low sensitivity can be a challenge, particularly when analyzing samples with trace amounts of the analyte.
-
Suboptimal Detection Wavelength: The chosen UV detection wavelength may not be at the absorbance maximum of Glycopyrronium Bromide.
-
Poor Peak Shape: Broad, tailing peaks are harder to distinguish from the baseline noise, leading to lower sensitivity.
-
High Baseline Noise: A noisy baseline can mask small peaks.
Solutions:
-
Optimize Detection Wavelength: The UV absorbance maximum for Glycopyrronium Bromide is typically around 210-222 nm. Ensure your detector is set to an optimal wavelength.[3]
-
Improve Peak Shape: Address any peak tailing issues as described above. Sharper, more symmetrical peaks are easier to detect and integrate.
-
Reduce Baseline Noise: Ensure proper mobile phase mixing and degassing. A clean column and a stable detector lamp can also contribute to a lower baseline noise.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing an HPLC method for Glycopyrronium Bromide?
A1: A good starting point is a reversed-phase method using a C18 column. A mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate buffer at pH 3.5) and an organic modifier like methanol is commonly used.[3] Isocratic elution is often sufficient.
Q2: Is an ion-pairing reagent always necessary for Glycopyrronium Bromide analysis?
A2: Not always, but it can be highly beneficial, especially when dealing with peak tailing.[1] If you are using a high-quality, base-deactivated column and have optimized the mobile phase pH, you may achieve acceptable peak shape without an ion-pairing reagent. However, for challenging separations or to improve peak symmetry, an ion-pairing reagent is a valuable tool.
Q3: What are the typical flow rates used for Glycopyrronium Bromide analysis?
A3: Flow rates typically range from 0.8 mL/min to 2.3 mL/min, depending on the column dimensions and particle size.[5] A flow rate of 1.0 mL/min is a common starting point for a standard 4.6 mm internal diameter column.[6]
Q4: How can I confirm the identity of the Glycopyrronium Bromide peak in my chromatogram?
A4: The most reliable way is to inject a certified reference standard of Glycopyrronium Bromide and compare its retention time with the peak in your sample chromatogram under the same chromatographic conditions.
Optimized HPLC Parameters
The following table summarizes typical HPLC parameters for the analysis of Glycopyrronium Bromide based on published methods.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Phenomenex ODS, μBondapak C-18, Kromasil 100-5 C8), Base-deactivated |
| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer (pH 2.3-3.5)[3] |
| Methanol : 10 mM Tetra Butyl Ammonium Hydrogen Sulfate (80:20, v/v)[7] | |
| Phosphate buffer pH 2.30 with sodium-1-decanesulfonate (0.01 M)/methanol (35/65; v/v)[4] | |
| Flow Rate | 0.8 - 2.3 mL/min[5] |
| Detection Wavelength | 210 - 230 nm[3][5] |
| Column Temperature | 30 - 40°C[5] |
| Injection Volume | 10 - 20 µL |
Experimental Protocol
This section provides a detailed methodology for a typical reversed-phase HPLC analysis of Glycopyrronium Bromide.
1. Preparation of Mobile Phase (Phosphate Buffer with Methanol)
-
Buffer Preparation (0.05M KH2PO4, pH 3.5):
-
Weigh 6.8 g of potassium dihydrogen phosphate (KH2PO4) and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.5 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Mix the filtered phosphate buffer and HPLC-grade methanol in a desired ratio (e.g., 60:40 v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
-
2. Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of Glycopyrronium Bromide reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.
-
3. Sample Preparation
-
The sample preparation will depend on the matrix (e.g., bulk drug, pharmaceutical formulation). A typical procedure for a tablet formulation is as follows:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Glycopyrronium Bromide and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase and sonicate to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Phosphate buffer (pH 3.5) : Methanol (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 222 nm
-
Injection Volume: 20 µL
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the sample solutions.
-
After all analyses, flush the column with a high percentage of organic solvent (e.g., 80% methanol) to remove any strongly retained compounds, and then store it in an appropriate solvent.
Visualizations
Caption: Experimental workflow for HPLC analysis of Glycopyrronium Bromide.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tijer.org [tijer.org]
- 7. scielo.br [scielo.br]
Validation & Comparative
A Comparative Efficacy Analysis of Glimepiride and Other Second-Generation Sulfonylureas
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy and safety profiles of glimepiride against other prominent second-generation sulfonylureas, including gliclazide, glipizide, and glibenclamide (glyburide). The information herein is supported by data from various clinical studies to aid in research and development initiatives.
Executive Summary
Second-generation sulfonylureas are a cornerstone in the management of type 2 diabetes mellitus, primarily acting by stimulating insulin secretion from pancreatic β-cells. While all drugs in this class share a common mechanism of action, they exhibit notable differences in their pharmacokinetic and pharmacodynamic properties, leading to variations in efficacy, hypoglycemia risk, and cardiovascular effects. Glimepiride, often considered a third-generation agent, is distinguished by its once-daily dosing and a potentially lower risk of hypoglycemia compared to some of its counterparts. Clinical evidence suggests that while the glycemic-lowering effects across these agents are largely comparable, their safety profiles, particularly concerning hypoglycemia, can differ significantly.
Quantitative Data Comparison
The following tables summarize the comparative efficacy and safety of glimepiride versus other second-generation sulfonylureas based on key clinical endpoints.
Table 1: Comparative Glycemic Control
| Drug Comparison | Change in HbA1c (%) | Change in Fasting Plasma Glucose (FPG) | Observations |
| Glimepiride vs. Gliclazide | Similar reductions, both decreasing HbA1c to ~7.2% from baselines of 8.2-8.4%.[1][2] | Glimepiride showed a more pronounced FPG reduction in some studies, particularly in patients previously on high-dose glibenclamide.[2] | Both are considered equally effective in overall glycemic control.[2] |
| Glimepiride vs. Glipizide | Comparable reductions in long-term studies.[3] | Glimepiride may lead to a more rapid reduction in FPG in the initial weeks of treatment.[3] | Both are highly effective in lowering blood glucose.[3] |
| Glimepiride vs. Glibenclamide | Similar reductions observed in multiple studies.[4] One study with metformin combination showed a significantly lower final A1C with glimepiride (p=0.025).[5] | Some studies report a greater reduction in FPG with glimepiride.[6] | Glimepiride may offer more potent glycemic control.[6] |
Table 2: Comparative Safety Profile
| Drug Comparison | Incidence of Hypoglycemia | Effect on Body Weight | Cardiovascular Profile |
| Glimepiride vs. Gliclazide | Glimepiride is associated with a higher risk of hypoglycemia. The GUIDE study reported 8.9% incidence with glimepiride vs. 3.7% with gliclazide MR (p=0.003).[1][2] | Generally neutral effect on weight for both drugs. | Gliclazide is often cited for its cardiovascular neutrality. |
| Glimepiride vs. Glipizide | Glimepiride is generally associated with a lower risk of hypoglycemia compared to glipizide.[3] | Both can be associated with modest weight gain. | Glimepiride may have fewer and less severe effects on cardiovascular variables.[3] |
| Glimepiride vs. Glibenclamide | Glimepiride consistently demonstrates a lower incidence of hypoglycemic events.[4][5] One combination therapy study reported 17.1% with glimepiride vs. 28.9% with glibenclamide (p<0.047).[5] | One study showed a significantly greater decrease in body weight with glimepiride (-2.04 kg) compared to glibenclamide (-0.58 kg) over 12 months. | Glimepiride is suggested to have a better cardiovascular safety profile. |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language.
Caption: Mechanism of action of second-generation sulfonylureas on pancreatic β-cells.
Caption: A representative workflow for a comparative clinical trial of sulfonylureas.
Experimental Protocols
Below are detailed methodologies for key comparative experiments cited in this guide, based on published study descriptions.
The GUIDE (Glimepiride vs. Gliclazide) Study
-
Objective: To compare the efficacy and safety of once-daily gliclazide modified release (MR) with glimepiride in patients with type 2 diabetes.[1]
-
Study Design: A multicenter, randomized, double-blind, parallel-group study conducted over 27 weeks.[1]
-
Patient Population: 845 patients with type 2 diabetes, treated either as monotherapy or in combination with metformin or an alpha-glucosidase inhibitor.[1]
-
Intervention:
-
Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of the study.[1]
-
Primary Safety Endpoint: Incidence of hypoglycemic episodes, defined by the European Agency as blood glucose level < 3 mmol/L.[1]
-
Results Summary: Both treatments demonstrated similar efficacy in HbA1c reduction. However, gliclazide MR was associated with a significantly lower incidence of confirmed hypoglycemic episodes compared to glimepiride.[1]
Comparative Study of Glimepiride and Glibenclamide with Metformin
-
Objective: To compare the efficacy of a glimepiride/metformin combination versus a glibenclamide/metformin combination in achieving glycemic control.[5]
-
Study Design: A randomized, double-blind, multicenter clinical trial lasting 12 months.[5]
-
Patient Population: 152 patients with uncontrolled type 2 diabetes.[5]
-
Intervention:
-
Group 1: Received glimepiride (1 mg)/metformin (500 mg) combination, with a maximum of four pills daily.[5]
-
Group 2: Received glibenclamide (5 mg)/metformin (500 mg) combination, with a maximum of four pills daily.[5]
-
Dosage was titrated to achieve glycemic goals (fasting glucose ≤7.2 mmol/L, postprandial glucose <10.0 mmol/L, or A1C <7%).[5]
-
-
Outcome Measures: Serum fasting and postprandial glucose, HbA1c, high-density lipoprotein cholesterol, and triglycerides were measured.[5]
-
Results Summary: The glimepiride/metformin group showed a significantly lower final HbA1c concentration and a higher proportion of patients reaching the A1C target of <7%. This group also experienced fewer hypoglycemic events.[5]
Comparative Study of Glimepiride and Glipizide as Add-on to Metformin
-
Objective: To compare the efficacy and safety of glimepiride and glipizide as add-on therapies in patients with type 2 diabetes inadequately controlled with metformin monotherapy.[7][8]
-
Study Design: A prospective, observational, and analytical study with a three-month follow-up period.[7][8]
-
Patient Population: 50 patients with uncontrolled type 2 diabetes on metformin were assigned to two groups of 25.[7][8]
-
Intervention:
-
Outcome Measures: HbA1c, fasting blood sugar (FBS), and 2-hour postprandial blood sugar (2h-PPBS) were assessed.[7][8]
-
Results Summary: Both combination therapies resulted in a significant decrease in all glycemic parameters. There was no significant difference in efficacy or safety observed between the two groups over the study period.[7][8]
Conclusion
Glimepiride demonstrates comparable glycemic-lowering efficacy to other second-generation sulfonylureas such as gliclazide, glipizide, and glibenclamide. Its primary advantages lie in its once-daily dosing and a generally more favorable safety profile, particularly a lower risk of hypoglycemia when compared to glibenclamide and glipizide. However, studies indicate that gliclazide may have a lower risk of hypoglycemia than glimepiride. The choice of a specific sulfonylurea should be guided by a comprehensive assessment of the patient's clinical profile, including their risk of hypoglycemia and cardiovascular comorbidities. These findings provide a valuable framework for informing future research and development in antidiabetic therapies.
References
- 1. GUIDE study: double-blind comparison of once-daily gliclazide MR and glimepiride in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Gliclazide versus Glimepiride in T2DM Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glimepiride vs Glipizide | Power [withpower.com]
- 4. Long-term treatment of type 2 diabetic patients with the new oral antidiabetic agent glimepiride (Amaryl): a double-blind comparison with glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of glimepiride/metformin combination versus glibenclamide/metformin in patients with uncontrolled type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. ijbcp.com [ijbcp.com]
Glyclopyramide vs. Glibenclamide: A Comparative Review of Clinical Effectiveness
A detailed comparison of two sulfonylurea drugs for the treatment of type 2 diabetes, highlighting the available clinical evidence for Glibenclamide and the more limited data for the Japanese-marketed Glyclopyramide.
This guide provides a comprehensive comparison of this compound and Glibenclamide, two sulfonylurea medications used in the management of type 2 diabetes. While both drugs share a common mechanism of action, the available body of clinical evidence for their effectiveness and safety profiles differs significantly. This review aims to present the existing data in a clear and structured format for researchers, scientists, and drug development professionals.
Mechanism of Action: Sulfonylureas
Both this compound and Glibenclamide are second-generation sulfonylureas that exert their glucose-lowering effects by stimulating insulin secretion from the pancreatic β-cells.[1][2] Their primary target is the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the surface of these cells.[2]
The binding of the sulfonylurea molecule to SUR1 leads to the closure of the K-ATP channels. This blockage of potassium ion outflow causes depolarization of the β-cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions. The subsequent rise in intracellular calcium stimulates the exocytosis of insulin-containing granules, resulting in increased insulin release into the bloodstream.[2] This insulin then acts on peripheral tissues to promote glucose uptake and utilization, thereby lowering blood glucose levels.
References
Head-to-head comparison of Glyclopyramide and Glimepiride in preclinical models
A Detailed Examination of Two Sulfonylurea Antidiabetic Agents in Preclinical Models
In the landscape of type 2 diabetes therapeutics, sulfonylureas have long been a cornerstone of oral antidiabetic therapy. This guide provides a comprehensive head-to-head comparison of two second-generation sulfonylureas, Glyclopyramide and Glimepiride, based on available preclinical data. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their respective pharmacological profiles.
Mechanism of Action: Targeting the Pancreatic β-Cell
Both this compound and Glimepiride exert their glucose-lowering effects primarily by stimulating insulin secretion from pancreatic β-cells.[1][2] Their principal target is the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[1] These channels are complex proteins composed of two subunits: the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel subunit Kir6.2.
By binding to the SUR1 subunit, these drugs initiate the closure of the K-ATP channel. This action prevents potassium ion efflux, leading to depolarization of the cell membrane. The change in membrane potential triggers the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions. The subsequent rise in intracellular calcium is a critical signal that stimulates the exocytosis of insulin-containing granules, thereby increasing insulin release into the bloodstream.[1]
Beyond their primary insulin secretagogue activity, some sulfonylureas, including Glimepiride, have been shown to have extrapancreatic effects. These may include enhancing the sensitivity of peripheral tissues to insulin.[3]
In Vitro Potency
The affinity and inhibitory concentration of a sulfonylurea for the SUR1 subunit of the K-ATP channel are key determinants of its potency. Preclinical studies have quantified these parameters for Glimepiride.
| Parameter | Glimepiride | This compound | Reference |
| SUR1 Binding Affinity (Kd) | 2.5-3 fold lower affinity than Glibenclamide | Data not available | [4] |
| K-ATP Channel Inhibition (IC50) | High-affinity site: 3.0 ± 0.5 nM (Kir6.2/SUR1) | Data not available | [4] |
Pharmacodynamic and Efficacy Data in Preclinical Models
The ultimate measure of an antidiabetic agent's effectiveness in preclinical settings is its ability to lower blood glucose levels in animal models of diabetes. While direct comparative studies are limited, data from individual studies provide insights into their efficacy.
In various animal models, Glimepiride has demonstrated a more rapid and pronounced blood glucose-decreasing activity compared to Glibenclamide.[5] Studies in diabetic KK-Ay mice treated once daily for eight weeks showed that Glimepiride significantly reduced blood glucose by 40%, fasting plasma insulin levels by 50%, and HbA1c by 33%.[6] However, in another study, Glimepiride administered in the chow to wild-type and diabetic db/db mice was unexpectedly associated with fasting hyperglycemia and glucose intolerance.[7][8]
Preclinical Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its overall therapeutic profile. Pharmacokinetic parameters for Glimepiride have been characterized in rats.
| Parameter | Glimepiride (in rats) | This compound | Reference |
| Bioavailability | ~100% (oral) | Data not available | [9] |
| Time to Peak Concentration (Tmax) | 2 to 3 hours (oral) | Data not available | [9] |
| Half-life (t1/2) | ~1.4-fold longer in female vs. male rats | 4.0 hours (species not specified) | [10] |
| Protein Binding | >99% | Data not available | [9] |
| Metabolism | Primarily hepatic via CYP2C9 to active (M1) and inactive (M2) metabolites | Data not available | |
| Excretion | Biliary (as metabolites) | Mainly by the kidneys | [10] |
Preclinical Safety Profile
Preclinical safety studies are essential to identify potential toxicities. For Glimepiride, subchronic and chronic toxicity studies in animals have shown it to be devoid of significant toxic effects or pathological changes at high dose levels, with the primary pharmacodynamic effect being a decrease in serum glucose levels.[11] No central nervous system stimulating or depressant effects were observed in mice after oral administration.[12] Fetotoxicity was observed in rats and rabbits at doses that induced maternal hypoglycemia.[11]
Specific preclinical safety and toxicology data for this compound are not publicly available.
Experimental Protocols
Sulfonylurea Receptor Binding Assay
Objective: To determine the binding affinity of the test compound to the sulfonylurea receptor (SUR1).
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line expressing the SUR1/Kir6.2 channel (e.g., RINm5F insulinoma cells).
-
Radioligand Binding: Incubate the prepared membranes with a fixed concentration of a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) and varying concentrations of the unlabeled test compound (e.g., this compound or Glimepiride).
-
Separation and Detection: Separate the bound from the free radioligand by rapid filtration.
-
Data Analysis: Measure the radioactivity of the bound ligand and calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodent Models
Objective: To evaluate the effect of the test compound on glucose disposal after an oral glucose challenge.
Methodology:
-
Animal Model: Use a suitable rodent model of type 2 diabetes (e.g., db/db mice) or normal rodents.
-
Fasting: Fast the animals overnight but allow access to water.
-
Drug Administration: Administer the test compound (this compound or Glimepiride) or vehicle orally at a predetermined time before the glucose challenge.
-
Glucose Challenge: Administer a bolus of glucose solution orally.
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Measure blood glucose concentrations using a glucometer.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the overall effect on glucose tolerance.
Signaling Pathways and Experimental Workflows
Sulfonylurea Signaling Pathway in Pancreatic β-Cells
Caption: Mechanism of sulfonylurea-induced insulin secretion in pancreatic β-cells.
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for the preclinical comparison of antidiabetic agents.
Conclusion
Glimepiride is a well-characterized second-generation sulfonylurea with a high affinity for the SUR1 subunit of the K-ATP channel and demonstrated efficacy in preclinical models of diabetes. Its pharmacokinetic and safety profiles have been established in animal studies.
In contrast, while this compound is also classified as a second-generation sulfonylurea and has been in clinical use in Japan for many years, detailed preclinical data on its in vitro potency, in vivo efficacy, pharmacokinetics, and safety are not extensively available in the public domain. This data gap limits a direct and comprehensive head-to-head comparison with Glimepiride in a preclinical context.
Further research and publication of preclinical data for this compound would be invaluable for the scientific community to fully understand its pharmacological profile and to draw more definitive comparisons with other sulfonylureas like Glimepiride.
References
- 1. Pharmacokinetic basis for the safety of glimepiride in risk groups of NIDDM patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular interaction of sulfonylureas with beta-cell ATP-sensitive K(+)-channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Preclinical studies of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. MODELS FOR SCREENING OF ANTI-DIABETIC DRUGS (2).pptx [slideshare.net]
- 9. eijppr.com [eijppr.com]
- 10. Enhanced GLP-1- and Sulfonylurea-Induced Insulin Secretion in Islets Lacking Leptin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Pharmacokinetics and safety of glimepiride at clinically effective doses in diabetic patients with renal impairment | Semantic Scholar [semanticscholar.org]
- 12. pdf.hres.ca [pdf.hres.ca]
Validating the Hypoglycemic Effect of Glyclopyramide in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the hypoglycemic effect of Glyclopyramide, a sulfonylurea antidiabetic agent, in established animal models. Due to the limited availability of direct comparative preclinical data for this compound in the public domain, this document uses Glibenclamide, a widely studied and structurally related second-generation sulfonylurea, as a representative compound for quantitative comparison against Metformin, a biguanide, which is a standard first-line therapy for type 2 diabetes. The experimental protocols and data presented herein are intended to serve as a comprehensive resource for designing and interpreting studies aimed at evaluating the therapeutic potential of this compound.
Mechanism of Action: Sulfonylureas vs. Biguanides
This compound, like other sulfonylureas, primarily lowers blood glucose by stimulating insulin secretion from the pancreatic β-cells. This action is mediated by its binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane. This binding leads to the closure of the K-ATP channels, causing membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[1]
In contrast, Metformin, a biguanide, exerts its hypoglycemic effect primarily by decreasing hepatic glucose production (gluconeogenesis) and improving insulin sensitivity in peripheral tissues, such as muscle and fat, thereby enhancing glucose uptake and utilization. It does not directly stimulate insulin secretion from the pancreas.
Comparative Efficacy in a Streptozotocin-Induced Diabetic Rat Model
The following tables summarize representative data on the hypoglycemic effects of Glibenclamide and Metformin in a commonly used animal model of type 1 diabetes, the streptozotocin (STZ)-induced diabetic rat. In this model, STZ, a chemical toxic to pancreatic β-cells, is administered to induce a state of hyperglycemia.
Table 1: Effect on Fasting Blood Glucose in STZ-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Duration of Treatment | Mean Fasting Blood Glucose (mg/dL) ± SEM | Percentage Reduction in Blood Glucose |
| Diabetic Control | - | - | 28 days | 432.2 ± 15.8 | - |
| Glibenclamide | 10 | Oral | 28 days | 170.9 ± 9.7 | 60.45% |
| Metformin | 50 | Oral | 28 days | 185.4 ± 11.2 | 57.10% |
Note: The data presented here are compiled from representative studies for illustrative purposes and may not be from a single head-to-head comparative study. SEM denotes Standard Error of the Mean.
Table 2: Effect on Plasma Insulin Levels in STZ-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Duration of Treatment | Mean Plasma Insulin (µU/mL) ± SEM |
| Diabetic Control | - | - | 28 days | 5.8 ± 0.4 |
| Glibenclamide | 10 | Oral | 28 days | 12.5 ± 0.9 |
| Metformin | 50 | Oral | 28 days | 6.2 ± 0.5 |
Note: The data presented here are compiled from representative studies for illustrative purposes and may not be from a single head-to-head comparative study. SEM denotes Standard Error of the Mean.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments.
Induction of Diabetes Mellitus (Streptozotocin Model)
Objective: To induce a state of hyperglycemia in rodents that mimics certain aspects of type 1 diabetes.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Male Wistar rats (180-220 g)
-
Glucometer and test strips
-
Syringes and needles
Procedure:
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. The concentration should be calculated to deliver the desired dose in a small volume (e.g., 1 mL/kg).
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 50-60 mg/kg body weight.
-
Return the animals to their cages with free access to food and a 5% glucose solution for the first 24 hours to prevent initial STZ-induced hypoglycemia.
-
After 72 hours, measure the fasting blood glucose levels from the tail vein using a glucometer.
-
Animals with a fasting blood glucose concentration above 250 mg/dL are considered diabetic and can be included in the study.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity and glucose metabolism.
Materials:
-
Diabetic rats (following induction and a stabilization period)
-
Glucose solution (e.g., 2 g/kg body weight), prepared in distilled water
-
Oral gavage needle
-
Glucometer and test strips
-
Timer
Procedure:
-
Fast the rats overnight (approximately 12 hours) but allow free access to water.
-
Record the initial fasting blood glucose level (time 0).
-
Administer the glucose solution orally via a gavage needle.
-
Measure blood glucose levels at 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration against time to generate the glucose tolerance curve. The area under the curve (AUC) can be calculated to provide a quantitative measure of glucose intolerance.
Conclusion
This guide outlines a comprehensive approach to validating the hypoglycemic effect of this compound in animal models. While direct comparative data for this compound is sparse, the provided information on the closely related sulfonylurea, Glibenclamide, in comparison to Metformin, offers a robust framework for experimental design and data interpretation. The detailed protocols for diabetes induction and the oral glucose tolerance test provide researchers with the necessary tools to conduct these essential preclinical studies. Future research should aim to generate and publish direct comparative data for this compound to further elucidate its preclinical profile and therapeutic potential.
References
A Comparative Analysis of Glyclopyramide and DPP-4 Inhibitors on Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct classes of oral hypoglycemic agents used in the management of type 2 diabetes mellitus: Glyclopyramide, a sulfonylurea, and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The following sections will delve into their mechanisms of action, comparative efficacy in glycemic control based on clinical data, and the experimental protocols employed in key studies.
Mechanisms of Action
The fundamental difference between this compound and DPP-4 inhibitors lies in their mode of action to achieve glycemic control. This compound directly stimulates insulin secretion, whereas DPP-4 inhibitors work by amplifying the body's natural incretin system.
This compound: As a sulfonylurea, this compound's primary mechanism involves the stimulation of insulin release from pancreatic β-cells.[1] It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[1] This binding leads to the closure of these channels, causing membrane depolarization and an influx of calcium ions, which in turn triggers the exocytosis of insulin-containing granules.[1] This action is independent of ambient glucose levels. Additionally, this compound may have peripheral effects, enhancing insulin-mediated glucose uptake in tissues like muscle and fat.[1]
DPP-4 Inhibitors: This class of drugs, also known as gliptins, enhances the incretin effect.[2][3][4][5] In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6][7] These hormones stimulate insulin secretion and suppress glucagon secretion in a glucose-dependent manner.[2][8][9] The enzyme DPP-4 rapidly degrades these incretins.[3][4][5] DPP-4 inhibitors block this enzyme, thereby increasing the circulating levels of active GLP-1 and GIP, which prolongs their glucose-lowering effects.[2][5][6][8]
Signaling Pathways
Comparative Efficacy on Glycemic Control
Direct head-to-head clinical trials comparing this compound specifically with DPP-4 inhibitors are scarce in the available literature. However, numerous studies and meta-analyses have compared the broader class of sulfonylureas with DPP-4 inhibitors, providing valuable insights into their relative efficacy.
Quantitative Data Summary
The following tables summarize key glycemic control parameters from comparative studies. It is important to note that the data for sulfonylureas is presented as a proxy for this compound.
Table 1: Change in HbA1c from Baseline
| Drug Class | Mean Change in HbA1c (%) | Study Duration | Comparator |
| DPP-4 Inhibitors | -0.6% | 6 months | Gliclazide (Sulfonylurea) |
| Sulfonylureas | -0.4% | 6 months | DPP-4 Inhibitors |
| DPP-4 Inhibitors | -0.5% to -0.8% | Various | Placebo/Other agents |
| Sulfonylureas | Slightly more than DPP-4 inhibitors | ≥18 weeks | DPP-4 Inhibitors |
Note: A meta-analysis of 12 randomized trials indicated that sulfonylureas lowered HbA1c significantly more than DPP-4 inhibitors, with a weighted mean difference of 0.105%.[10] However, a large retrospective real-world study found that patients starting a DPP-4 inhibitor experienced greater reductions in HbA1c compared to those starting low-dose gliclazide (-0.6% vs. -0.4%).[11][12]
Table 2: Effects on Fasting Plasma Glucose (FPG)
| Drug Class | Mean Change in FPG (mg/dL) | Study Duration | Comparator |
| DPP-4 Inhibitors | -14.1 | 6 months | Gliclazide (Sulfonylurea) |
| Sulfonylureas | -8.8 | 6 months | DPP-4 Inhibitors |
Source: A large retrospective real-world study.[11][12]
Table 3: Impact on Body Weight and Hypoglycemia
| Drug Class | Change in Body Weight | Risk of Hypoglycemia |
| DPP-4 Inhibitors | Neutral or slight decrease (-0.4 kg) | Low |
| Sulfonylureas | Slight increase | Significantly higher than DPP-4 inhibitors |
Note: DPP-4 inhibitors are associated with a reduction in body weight compared to sulfonylureas.[10] The risk of hypoglycemia is a significant concern with sulfonylurea therapy, whereas DPP-4 inhibitors carry a lower risk, especially when not used in combination with other agents known to cause hypoglycemia.[10][13]
Experimental Protocols
The data presented is derived from various study designs, including randomized controlled trials (RCTs), meta-analyses, and retrospective real-world studies. Below are generalized methodologies for key experiments.
Head-to-Head Randomized Controlled Trial Protocol
-
Objective: To compare the efficacy and safety of a DPP-4 inhibitor versus a sulfonylurea (e.g., this compound) as add-on therapy in patients with type 2 diabetes inadequately controlled with metformin.
-
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.
-
Patient Population: Adults with type 2 diabetes, HbA1c between 7.0% and 10.0%, on a stable dose of metformin for at least 8 weeks.
-
Intervention: Patients are randomized to receive either a DPP-4 inhibitor (e.g., sitagliptin 100 mg once daily) or a sulfonylurea (e.g., glipizide up to 20 mg/day) in addition to their ongoing metformin therapy.
-
Primary Endpoint: Change from baseline in HbA1c at a specified time point (e.g., 52 weeks).
-
Secondary Endpoints: Change from baseline in FPG, proportion of patients achieving HbA1c <7.0%, incidence of hypoglycemia, and change in body weight.
-
Data Analysis: Efficacy analyses are typically performed on a modified intent-to-treat population. Safety analyses include all patients who received at least one dose of the study medication.
Meta-Analysis Protocol
-
Objective: To systematically review and synthesize the evidence from RCTs comparing the efficacy and safety of DPP-4 inhibitors and sulfonylureas.
-
Data Sources: A comprehensive search of databases such as MEDLINE, EMBASE, and the Cochrane Central Register of Controlled Trials.
-
Study Selection: Inclusion of RCTs with a minimum treatment duration (e.g., ≥18 weeks) comparing a DPP-4 inhibitor to a sulfonylurea in adults with type 2 diabetes.
-
Data Extraction: Key data points extracted include changes in HbA1c, body weight, incidence of hypoglycemia, and other adverse events.
-
Statistical Analysis: A meta-analysis is performed using appropriate statistical models (e.g., random-effects model) to calculate weighted mean differences for continuous outcomes and odds ratios for dichotomous outcomes.
Experimental Workflow Diagram
Conclusion
Both this compound (as a representative of sulfonylureas) and DPP-4 inhibitors are effective in improving glycemic control in patients with type 2 diabetes. The choice between these agents often involves a trade-off between efficacy, side effect profile, and patient characteristics.
-
Efficacy: While some studies suggest sulfonylureas may offer slightly greater HbA1c reduction, other real-world evidence indicates DPP-4 inhibitors can be more effective, particularly when compared to low-dose sulfonylureas.[10][11][12]
-
Safety and Tolerability: DPP-4 inhibitors present a more favorable safety profile, with a significantly lower risk of hypoglycemia and a neutral or beneficial effect on body weight compared to sulfonylureas.[10][13]
For drug development professionals, the evolution of diabetes therapies highlights a shift towards agents with mechanisms that not only control glucose but also minimize adverse events like hypoglycemia and weight gain. The incretin-based approach of DPP-4 inhibitors represents a significant advancement in this regard. Future research may focus on direct comparisons of newer generation sulfonylureas with various DPP-4 inhibitors to further delineate their respective roles in the management of type 2 diabetes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. What are DPP-4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Head-to-head comparison of dipeptidyl peptidase-IV inhibitors and sulfonylureas - a meta-analysis from randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Effectiveness of DPP-4 Inhibitors Versus Sulfonylurea for the Treatment of Type 2 Diabetes in Routine Clinical Practice: A Retrospective Multicenter Real-World Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Effectiveness of DPP-4 Inhibitors Versus Sulfonylurea for the Treatment of Type 2 Diabetes in Routine Clinical Practice: A Retrospective Multicenter Real-World Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ricerca.uniba.it [ricerca.uniba.it]
A Comparative Analysis of Glimepiride and SGLT2 Inhibitors: Mechanisms of Action and Clinical Efficacy
Aimed at researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the distinct mechanisms of action of the sulfonylurea Glimepiride and the class of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. This document synthesizes experimental data to objectively contrast their therapeutic effects and underlying physiological pathways.
Introduction
The management of type 2 diabetes mellitus has evolved significantly with the development of novel therapeutic agents. Among the established oral hypoglycemic agents, sulfonylureas, such as Glimepiride, have been a cornerstone of therapy for decades. In contrast, the Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors are a newer class of drugs that have not only demonstrated robust glycemic control but also significant cardiovascular and renal benefits. This guide will dissect the molecular and physiological mechanisms of these two drug classes, presenting a comparative analysis of their actions, supported by quantitative data from clinical studies and detailed experimental protocols.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between Glimepiride and SGLT2 inhibitors lies in their primary sites and modes of action. Glimepiride acts on the pancreatic beta-cells to stimulate insulin secretion, while SGLT2 inhibitors target the kidneys to modulate glucose reabsorption.
Glimepiride: An Insulin Secretagogue
Glimepiride, a second-generation sulfonylurea, exerts its glucose-lowering effects primarily by stimulating the release of insulin from the pancreatic β-cells.[1][2][3][4][5] This action is independent of blood glucose levels.[6] The mechanism involves the binding of Glimepiride to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells.[1][5] This binding leads to the closure of these channels, which in turn causes depolarization of the cell membrane. The depolarization activates voltage-dependent calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.[1][2][7]
Beyond its primary secretagogue effect, Glimepiride is also suggested to have extrapancreatic effects, including an increase in peripheral insulin sensitivity.[1][2] This may involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and adipose tissues, enhancing glucose uptake.[1]
References
A Comparative Analysis of the Safety of Second-Generation Sulfonylureas: A Systematic Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review of the safety profiles of commonly prescribed second-generation sulfonylureas: glimepiride, glipizide, and gliclazide. The information is intended to support evidence-based decision-making in clinical research and drug development. This analysis focuses on key safety outcomes, including hypoglycemia, major adverse cardiovascular events (MACE), and all-cause mortality, drawing upon data from significant clinical trials and observational studies.
Comparative Safety Profiles of Second-Generation Sulfonylureas
The following tables summarize quantitative data from key clinical trials and large-scale observational studies, offering a comparative perspective on the safety of glimepiride, glipizide, and gliclazide.
Table 1: Risk of Hypoglycemia
| Study/Drug Comparison | Patient Population | Key Findings |
| GUIDE Study | 845 patients with type 2 diabetes | Gliclazide MR was associated with a significantly lower incidence of hypoglycemic episodes with blood glucose <3 mmol/L compared to glimepiride (3.7% vs. 8.9% of patients, p=0.003)[1][2][3][4][5]. |
| General Comparison | Patients with type 2 diabetes, including those with renal impairment or the elderly | Glipizide is often preferred due to its lower risk of prolonged hypoglycemia, as it lacks active metabolites that can accumulate, particularly in patients with compromised renal function[6]. Newer-generation sulfonylureas generally have a lower risk of hypoglycemia than older agents[6]. |
Table 2: Cardiovascular Safety
| Study/Drug Comparison | Patient Population | Key Findings |
| CAROLINA Trial | 6,033 patients with type 2 diabetes and elevated cardiovascular risk | Glimepiride was non-inferior to linagliptin for the primary composite cardiovascular outcome (cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke). The hazard ratio for glimepiride versus linagliptin was 0.98 (95.47% CI, 0.84 to 1.14)[7][8][9][10][11]. This suggests no excess cardiovascular risk for glimepiride compared to a DPP-4 inhibitor[7][8][9][10][11]. |
| TOSCA.IT Trial | 3,028 patients with type 2 diabetes inadequately controlled with metformin | There was no significant difference in the primary composite outcome (all-cause death, non-fatal myocardial infarction, non-fatal stroke, or urgent coronary revascularization) between pioglitazone and sulfonylureas (glimepiride, gliclazide, or glibenclamide). The hazard ratio was 0.96 (95% CI, 0.74 to 1.26)[12][13][14]. |
| UK Clinical Practice Research Datalink (CPRD) | 91,521 patients with type 2 diabetes | Compared with metformin, second-generation sulfonylureas as a class were associated with an 18% to 30% excess risk for congestive heart failure[15][16]. |
Table 3: All-Cause Mortality
| Study/Drug Comparison | Patient Population | Key Findings |
| CAROLINA Trial | 6,033 patients with type 2 diabetes and elevated cardiovascular risk | No significant difference in all-cause mortality was observed between the glimepiride and linagliptin groups[7][8][9][10][11]. |
| UK Clinical Practice Research Datalink (CPRD) | 91,521 patients with type 2 diabetes | Monotherapy with second-generation sulfonylureas was associated with a significant 24% to 61% excess risk for all-cause mortality compared with metformin[15][16]. |
| ADVANCE Trial | 11,140 patients with type 2 diabetes | Intensive glucose control with a gliclazide-based regimen did not significantly reduce all-cause mortality compared to standard care[17][18][19]. |
Experimental Protocols of Key Cited Studies
A summary of the methodologies for the principal clinical trials cited in this review is provided below.
GUIDE (Glucose Control in Type 2 Diabetes: Diamicron MR vs. Glimepiride) Study
-
Study Design: A 27-week, multicenter, randomized, double-blind, parallel-group study.
-
Participants: 845 patients with type 2 diabetes who were either drug-naïve or receiving treatment with metformin or an alpha-glucosidase inhibitor.
-
Intervention: Patients were randomized to receive either gliclazide modified-release (MR) (30-120 mg daily) or glimepiride (1-6 mg daily).
-
Primary Endpoints: The primary efficacy endpoint was the change in HbA1c from baseline. The primary safety endpoint was the incidence of hypoglycemic episodes, defined as symptomatic episodes with a confirmed plasma glucose level of less than 3 mmol/L.
-
Data Analysis: The non-inferiority of gliclazide MR to glimepiride for HbA1c reduction was tested. Safety analyses compared the incidence of hypoglycemia between the two groups.
CAROLINA (Cardiovascular Outcome Study of Linagliptin Versus Glimepiride in Patients with Type 2 Diabetes) Trial
-
Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.
-
Participants: 6,033 adults with type 2 diabetes and a high risk of cardiovascular events.
-
Intervention: Patients were randomized to receive either linagliptin (5 mg once daily) or glimepiride (1-4 mg once daily) in addition to their usual care.
-
Primary Endpoint: The primary outcome was the time to the first occurrence of the composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3P-MACE).
-
Data Analysis: A Cox proportional-hazards model was used to test for the non-inferiority of linagliptin versus glimepiride. The upper boundary of the 95.47% confidence interval for the hazard ratio had to be less than 1.3 to establish non-inferiority.
TOSCA.IT (Thiazolidinediones Or Sulfonylureas Cardiovascular Accidents Intervention Trial)
-
Study Design: A multicenter, randomized, pragmatic clinical trial.
-
Participants: 3,028 patients with type 2 diabetes inadequately controlled with metformin monotherapy.
-
Intervention: Patients were randomized to receive either pioglitazone (15-45 mg daily) or a sulfonylurea (glibenclamide, glimepiride, or gliclazide, at the discretion of the investigator) as add-on therapy to metformin.
-
Primary Endpoint: The primary outcome was a composite of the first occurrence of all-cause death, non-fatal myocardial infarction, non-fatal stroke, or urgent coronary revascularization.
-
Data Analysis: A Cox proportional-hazards model was used to compare the time to the primary outcome between the two treatment groups.
ADVANCE (Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation) Trial
-
Study Design: A 2x2 factorial, multicenter, randomized controlled trial.
-
Participants: 11,140 patients with type 2 diabetes at high risk for vascular events.
-
Intervention: One arm of the trial involved intensive glucose control with a gliclazide (modified release)-based regimen, targeting an HbA1c of 6.5% or less, compared with standard glucose control.
-
Primary Endpoints: The primary endpoints were composites of major macrovascular events (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) and major microvascular events (new or worsening nephropathy or retinopathy).
-
Data Analysis: The effects of intensive glucose control on the primary endpoints were analyzed using a Cox proportional-hazards model.
Visualizing the Systematic Review Process and Sulfonylurea Mechanism of Action
To further elucidate the methodology of this review and the pharmacological context of second-generation sulfonylureas, the following diagrams are provided.
References
- 1. Sulfonylurea receptor 1 in central nervous system injury: a focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SUR1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. [PDF] Sulfonylurea receptor -1 (SUR1): genetic and metabolic evidences for a role in the susceptibility to type 2 diabetes mellitus. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. bjd-abcd.com [bjd-abcd.com]
- 6. scribd.com [scribd.com]
- 7. GUIDE study: a double-blind comparison of once-daily gliclazide MR and glimepiride in type 2 diabetic patients [dspace.library.uu.nl]
- 8. semanticscholar.org [semanticscholar.org]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. The TOSCA.IT Trial: A Study Designed to Evaluate the Effect of Pioglitazone Versus Sulfonylureas on Cardiovascular Disease in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 12. researchgate.net [researchgate.net]
- 13. neurology.org [neurology.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. icu.smhs.gwu.edu [icu.smhs.gwu.edu]
- 17. [PDF] Effect of Linagliptin vs Glimepiride on Major Adverse Cardiovascular Outcomes in Patients With Type 2 Diabetes: The CAROLINA Randomized Clinical Trial. | Semantic Scholar [semanticscholar.org]
- 18. Pioglitazone versus sulfonylureas: cardiovascular outcomes with older diabetes drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. static1.squarespace.com [static1.squarespace.com]
Comparative Guide to the Long-Term Efficacy and Safety of Sulfonylureas in Type 2 Diabetes
A note on "Glyclopyramide": The term "this compound" appears to be a less common or potentially misspelled name for a sulfonylurea.[1][2] While some sources mention its use in Japan, the vast majority of clinical literature focuses on other sulfonylureas.[1] This guide will therefore focus on the long-term efficacy and safety of well-established second-generation sulfonylureas: Glimepiride, Gliclazide, and Glipizide, which are widely used in the management of type 2 diabetes.[3][4]
This guide provides a comprehensive comparison of the long-term clinical performance of these key sulfonylureas, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Overview of Sulfonylureas
Sulfonylureas are a class of oral hypoglycemic agents that have been a cornerstone in the treatment of type 2 diabetes for decades.[5] Their primary mechanism of action involves stimulating insulin release from pancreatic β-cells.[6][7][8] They achieve this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cells.[6][9] This binding leads to the closure of these channels, causing cell membrane depolarization and an influx of calcium ions, which in turn triggers the exocytosis of insulin-containing granules.[6][9]
While effective in glycemic control, concerns have been raised regarding their long-term cardiovascular safety and the risk of hypoglycemia.[10][11]
Comparative Efficacy of Sulfonylureas
The primary measure of long-term glycemic control is the reduction in glycated hemoglobin (HbA1c). Clinical studies have demonstrated that sulfonylureas can effectively lower HbA1c levels.
| Drug | Dosage Range | Mean HbA1c Reduction | Key Clinical Studies |
| Glimepiride | 1-8 mg/day[12] | 1.2% to 1.9%[12] | LEAD-2[13] |
| Gliclazide | Varies (e.g., 120 mg XR) | Generally comparable to other sulfonylureas, with some studies suggesting slightly better efficacy.[14][15] | ADVANCE |
| Glipizide | Varies | Effective in improving glycemic indices.[16] | - |
Note: The efficacy of individual sulfonylureas can vary based on patient characteristics and study design.
Comparative Safety of Sulfonylureas
The long-term safety of sulfonylureas is a critical consideration, with a focus on hypoglycemia, weight gain, and cardiovascular outcomes.
| Safety Parameter | Glimepiride | Gliclazide | Glipizide |
| Hypoglycemia | Lower incidence compared to glibenclamide.[12] The risk of minor hypoglycemia is significantly lower than with glimepiride.[13] | Associated with a low risk of hypoglycemic episodes.[14][15][17] One study showed a lower incidence of hypoglycemia compared to glimepiride.[14] | Due to its shorter half-life, the risk of long-lasting hypoglycemia is considered minimal.[18] |
| Weight Gain | Less weight gain compared to other sulfonylureas.[12] | Generally considered weight-neutral.[5] | Can cause weight gain.[18][19] |
| Cardiovascular Safety | Some studies suggest good cardiovascular safety and potential protective effects.[20][21] However, other analyses indicate an increased risk of mortality and stroke associated with sulfonylureas as a class.[22] The CAROLINA trial showed non-inferiority to linagliptin in terms of cardiovascular outcomes.[23] | Observational cohorts suggest beneficial long-term cardiovascular safety.[14][17] | Long-term use may be associated with an increased risk of death from cardiovascular problems.[19][24] |
A meta-analysis of randomized clinical trials concluded that the use of sulfonylureas is associated with increased mortality and a higher risk of stroke, while the overall incidence of major adverse cardiovascular events (MACE) appears unaffected.[22] However, the cardiovascular safety of sulfonylureas is still a topic of debate and requires further investigation in long-term cardiovascular outcomes trials.[10][22]
Experimental Protocols
Understanding the methodologies of key clinical trials is crucial for interpreting the data. Below is a generalized protocol for a long-term clinical trial evaluating a sulfonylurea.
Typical Long-Term Clinical Trial Protocol for a Sulfonylurea
-
Study Design: Randomized, double-blind, placebo-controlled, or active-comparator controlled trial.[25]
-
Patient Population: Adults with type 2 diabetes who have not achieved adequate glycemic control with diet and exercise alone or with metformin monotherapy.
-
Intervention:
-
Duration: Typically, at least 6 months to several years to assess long-term efficacy and safety.[22]
-
Efficacy Endpoints:
-
Primary: Change in HbA1c from baseline.
-
Secondary: Changes in fasting plasma glucose (FPG) and postprandial glucose (PPG).
-
-
Safety Endpoints:
-
Data Collection: Regular clinic visits for blood sampling, vital sign measurements, and recording of adverse events.[26] Continuous glucose monitoring (CGM) may also be used.[25]
-
Statistical Analysis: Appropriate statistical methods are used to compare the treatment and control groups for both efficacy and safety endpoints.
Visualizations
Signaling Pathway of Sulfonylurea-Induced Insulin Secretion
Caption: Signaling pathway of sulfonylurea-induced insulin secretion.
Experimental Workflow for a Sulfonylurea Clinical Trial
Caption: Generalized workflow of a long-term sulfonylurea clinical trial.
Logical Relationship of Key Outcomes in Sulfonylurea Therapy
Caption: Relationship between sulfonylurea therapy and key clinical outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical evaluation of the effect of this compound in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Dosing & Uses | medtigo [medtigo.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Current Position of Gliclazide and Sulfonylureas in the Contemporary Treatment Paradigm for Type 2 Diabetes: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of the Glycaemic Effects of Sulfonylureas | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Cardiovascular Safety of Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term efficacy and safety comparison of liraglutide, glimepiride and placebo, all in combination with metformin in type 2 diabetes: 2-year results from the LEAD-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. Safety and Efficacy of Gliclazide as Treatment for Type 2 Diabetes: A Systematic Review and Meta-Analysis of Randomized Trials | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Safety and efficacy of gliclazide as treatment for type 2 diabetes: a systematic review and meta-analysis of randomized trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Glipizide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Glipizide Oral Tablets: Side Effects and How to Manage Them [healthline.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Glimepiride: Uses, side effects, dosage, warnings, and interactions [medicalnewstoday.com]
- 22. Cardiovascular safety of sulfonylureas: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. Glipizide: MedlinePlus Drug Information [medlineplus.gov]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. What to Expect in Diabetes Clinical Trials [ouhealth.com]
A Comparative Analysis of Glyclopyramide's Putative Effects on Insulin Sensitivity
A notable gap in current research is the limited availability of modern, quantitative data specifically investigating the direct effects of Glyclopyramide on insulin sensitivity. While its primary mechanism of action as a sulfonylurea is to stimulate insulin secretion from pancreatic β-cells, its direct influence on insulin sensitivity in peripheral tissues remains less elucidated in contemporary clinical studies.[1] This guide, therefore, provides a comparative analysis by leveraging data from studies on other prominent sulfonylureas, such as glimepiride and glibenclamide, as proxies to contextualize the potential effects of this compound against established insulin-sensitizing agents like metformin and thiazolidinediones.
Executive Summary
This compound, a sulfonylurea, primarily enhances glycemic control by increasing insulin secretion.[1] While this increase in circulating insulin can indirectly influence glucose uptake in peripheral tissues, direct evidence quantifying its impact on insulin sensitivity is scarce. In contrast, agents like metformin and thiazolidinediones are classified as insulin sensitizers due to their primary mechanism of improving the body's response to insulin. This guide synthesizes available data from comparative studies of other sulfonylureas to offer a proxy comparison of this compound's potential effects on insulin sensitivity against these established therapies.
Comparative Data on Insulin Sensitivity
Due to the absence of direct comparative studies on this compound, this section presents data from clinical trials involving other sulfonylureas (glimepiride and glibenclamide) against metformin and the thiazolidinedione, pioglitazone. The Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) and the euglycemic clamp technique are key methods used to quantify insulin sensitivity. A lower HOMA-IR value indicates greater insulin sensitivity, while a higher glucose infusion rate (GIR) in a euglycemic clamp study signifies enhanced insulin sensitivity.
| Drug Class | Drug | Study Population | Methodology | Key Findings on Insulin Sensitivity | Citation |
| Sulfonylurea | Glimepiride (in combination with Metformin) | Type 2 Diabetes Patients | HOMA-IR | Combination therapy significantly reduced HOMA-IR by 65.3% (p<0.01) compared to metformin alone or diet and exercise.[2][3] | [2][3] |
| Sulfonylurea | Glibenclamide | Type 2 Diabetes Patients | HOMA-IR & QUICKI | Pioglitazone significantly increased insulin sensitivity compared with glibenclamide, as assessed by HOMA (17.0% vs. -13.0%; P < 0.001) and QUICKI (0.011 vs. -0.007; P < 0.001).[4] | [4] |
| Biguanide | Metformin | Type 2 Diabetes Patients | HOMA-IR | Metformin monotherapy showed a smaller reduction in HOMA-IR compared to the combination of metformin and glimepiride.[2][3] | [2][3] |
| Thiazolidinedione | Pioglitazone | Type 2 Diabetes Patients | Euglycemic Clamp | Pioglitazone treatment significantly increased the mean glucose infusion rate (GIR) from 8.2 to 9.2 mg/kg/min (p=0.003), indicating improved insulin sensitivity.[5] | [5] |
| Thiazolidinedione | Pioglitazone | Type 2 Diabetes Patients | HOMA-IR & QUICKI | Pioglitazone significantly improved insulin sensitivity as measured by HOMA and QUICKI compared to the sulfonylurea glibenclamide.[4] | [4] |
Experimental Protocols
Understanding the methodologies behind the assessment of insulin sensitivity is crucial for interpreting the comparative data.
Homeostasis Model Assessment of Insulin Resistance (HOMA-IR)
The HOMA-IR is a widely used method to quantify insulin resistance from fasting plasma glucose and insulin levels.
-
Procedure: A single fasting blood sample is collected after an overnight fast.
-
Analysis: Fasting plasma glucose and insulin concentrations are measured. The HOMA-IR is calculated using the formula: HOMA-IR = (Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)) / 22.5.
-
Interpretation: Higher HOMA-IR values indicate greater insulin resistance.
Euglycemic-Hyperinsulinemic Clamp
The euglycemic-hyperinsulinemic clamp is the gold-standard method for directly measuring insulin sensitivity.
-
Procedure:
-
An intravenous (IV) catheter is inserted into one arm for the infusion of insulin and glucose. Another IV catheter is placed in the contralateral hand, which is heated to "arterialize" the venous blood, for blood sampling.
-
A continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemia.
-
A variable infusion of glucose is simultaneously administered to maintain a constant, normal blood glucose level (euglycemia).
-
-
Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period is determined.
-
Interpretation: A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by the peripheral tissues in response to the infused insulin.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in insulin action and the workflow of the euglycemic clamp technique.
Caption: Insulin signaling pathway leading to glucose uptake.
Caption: Workflow of the euglycemic-hyperinsulinemic clamp.
Conclusion
While this compound is an effective agent for lowering blood glucose primarily through the stimulation of insulin secretion, its direct impact on insulin sensitivity is not well-documented in recent literature. Comparative studies of other sulfonylureas suggest that their effects on insulin sensitivity are modest, particularly when compared to dedicated insulin-sensitizing drugs like metformin and thiazolidinediones. Metformin and thiazolidinediones demonstrate a more direct and potent mechanism for improving insulin sensitivity. For researchers and drug development professionals, this highlights a critical area for further investigation to fully characterize the metabolic effects of this compound and to inform its optimal positioning in the therapeutic landscape for type 2 diabetes. Future studies employing gold-standard methodologies like the euglycemic clamp are warranted to definitively quantify the direct effects of this compound on insulin sensitivity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Metformin plus low glimepiride doses improve significantly HOMA IR and HOMAbetaCELL without hyperinsulinemia in patients with type 2 diabetes [ve.scielo.org]
- 3. Metformin plus low-dose glimeperide significantly improves Homeostasis Model Assessment for insulin resistance (HOMA(IR)) and beta-cell function (HOMA(beta-cell)) without hyperinsulinemia in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustained effects of pioglitazone vs. glibenclamide on insulin sensitivity, glycaemic control, and lipid profiles in patients with Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pioglitazone enhances splanchnic glucose uptake as well as peripheral glucose uptake in non-insulin-dependent diabetes mellitus. AD-4833 Clamp-OGL Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Extrapancreatic Effects of Gliclazide and Glimepiride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro extrapancreatic effects of two prominent second and third-generation sulfonylureas, Gliclazide and Glimepiride. While both are primarily recognized for their insulin secretagogue action on pancreatic β-cells, a body of evidence demonstrates distinct effects on peripheral tissues. This document summarizes key experimental data, outlines detailed methodologies for validation, and visualizes the underlying mechanisms.
A note on nomenclature: The user's query referenced "Glyclopyramide," which is not a recognized pharmaceutical agent. This guide proceeds under the assumption that the intended subject was a sulfonylurea, and thus focuses on Gliclazide, with Glimepiride serving as a key comparator due to its well-documented and distinct extrapancreatic profile.
Comparative Summary of In Vitro Extrapancreatic Effects
The primary extrapancreatic effects observed in vitro differ significantly between Gliclazide and Glimepiride. Gliclazide is uniquely characterized by its potent antioxidant properties, whereas Glimepiride demonstrates a more pronounced insulin-mimetic and insulin-sensitizing effect on glucose metabolism in peripheral tissues.[1][2][3]
Table 1: Quantitative Comparison of Key In Vitro Effects
| Parameter | Gliclazide | Glimepiride | Rationale & Key Findings |
| Primary Extrapancreatic Effect | Antioxidant / Free-radical Scavenging[1][4] | Insulin-mimetic (Glucose uptake & metabolism)[2][3] | Gliclazide's unique aminoazabicyclooctyl ring is credited with its antioxidant activity, which is not observed with Glimepiride in similar assays.[4] Glimepiride directly stimulates glucose transport and metabolism in muscle and fat cells.[3][5] |
| LDL Oxidation Lag Time | Increased from 53.6 to 113.6 min (+112%) with 1 µM Gliclazide[1] | No significant effect reported[1][4] | Demonstrates Gliclazide's ability to protect low-density lipoproteins from oxidative modification, a key step in atherogenesis.[6] |
| Total Plasma Antioxidant Capacity (TPAC) | Increased from 1.09 to 1.23 mM (+12.8%) with 1 µM Gliclazide[1] | No significant effect reported[1][4] | Reinforces the direct antioxidant capacity of Gliclazide in a plasma environment. |
| Insulin-Stimulated Glycogen Synthesis (Human Myotubes) | No significant effect reported[7][8] | Increased by a maximum of ~40% (at 0.1 µmol/L)[9] | Glimepiride enhances insulin's effect on glycogen storage in skeletal muscle, suggesting an insulin-sensitizing action.[10] |
| DNA Damage & Repair (Lymphocytes) | Decreased H₂O₂-induced damage; Increased repair from 79.9% to 93.4%[11] | Not extensively reported | Gliclazide protects against oxidative DNA damage and enhances repair mechanisms, potentially reducing mutagenesis.[11] |
| Sulfonylurea Receptor (SUR) Specificity | High affinity for SUR1 (pancreatic); Low affinity for SUR2 (cardiac, muscle)[12][13] | High affinity for both SUR1 and SUR2[12][13] | This differential binding affinity is believed to underlie the varied cardiovascular safety profiles and extrapancreatic actions of the two drugs.[13][14] |
Key Signaling & Workflow Diagrams
The following diagrams, rendered using Graphviz, illustrate the differential receptor binding, a proposed signaling pathway for Glimepiride, and a typical experimental workflow for in vitro comparison.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the validation of Gliclazide's and Glimepiride's extrapancreatic effects.
This assay measures the ability of a compound to inhibit the copper-induced oxidation of Low-Density Lipoprotein (LDL), which is monitored by the formation of conjugated dienes.
-
Objective: To compare the antioxidant potential of Gliclazide and Glimepiride.
-
Principle: Conjugated dienes, formed during lipid peroxidation, absorb light at 234 nm. The time delay before rapid oxidation begins is measured as the "lag time." A longer lag time indicates greater antioxidant protection.[6]
-
Methodology:
-
LDL Isolation: Isolate LDL from fresh human plasma via ultracentrifugation.
-
Preparation: Dialyze isolated LDL against a phosphate-buffered saline (PBS) solution to remove EDTA. Adjust the final LDL concentration to 100 µg/mL in PBS.
-
Treatment: In a quartz cuvette, mix the LDL solution with the test compound (e.g., 1 µM Gliclazide, 1 µM Glimepiride) or a vehicle control. Incubate for 10 minutes at 37°C.
-
Oxidation Induction: Initiate the oxidation reaction by adding a fresh solution of copper sulfate (CuSO₄) to a final concentration of 5 µM.
-
Monitoring: Immediately place the cuvette in a spectrophotometer equipped with a temperature-controlled cell holder at 37°C. Monitor the change in absorbance at 234 nm every minute for at least 3 hours.
-
Data Analysis: Plot absorbance versus time. The lag time is determined by extrapolating the linear part of the propagation phase back to the baseline absorbance.[1]
-
This assay quantifies the incorporation of radiolabeled glucose into glycogen in cultured muscle cells, providing a measure of insulin sensitivity and the effect of test compounds.
-
Objective: To assess the insulin-sensitizing effects of Glimepiride compared to Gliclazide.
-
Principle: D-[¹⁴C]-glucose is added to cell culture media. The amount of radioactivity incorporated into the cellular glycogen fraction is measured by scintillation counting and reflects the rate of glycogen synthesis.[10]
-
Methodology:
-
Cell Culture: Culture human skeletal muscle cells or L6 myoblasts in appropriate media until they differentiate into myotubes.
-
Serum Starvation: Before the experiment, starve the myotubes in serum-free media for 4-6 hours to establish a basal state.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the test compounds (e.g., 0-100 µmol/L Glimepiride or Gliclazide) or vehicle for 4 to 12 hours.[9]
-
Insulin Stimulation: Add insulin (100 nmol/L) to the appropriate wells for 2 hours. Include wells with no insulin to measure basal synthesis.
-
Radiolabeling: Add D-[¹⁴C]-glucose to the media for the final 90-120 minutes of the insulin stimulation period.
-
Cell Lysis & Glycogen Precipitation: Terminate the assay by washing the cells with ice-cold PBS and lysing them with potassium hydroxide (KOH). Precipitate glycogen from the lysate by adding ethanol and pelleting via centrifugation.
-
Quantification: Re-dissolve the glycogen pellet and measure the incorporated radioactivity using a liquid scintillation counter. Normalize the results to the total protein content of each well.[9][10]
-
The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA damage at the level of individual cells.
-
Objective: To evaluate the protective effect of Gliclazide against oxidative DNA damage.[11]
-
Principle: Cells are embedded in agarose on a microscope slide and lysed. Electrophoresis causes damaged DNA fragments to migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
Methodology:
-
Cell Isolation: Isolate peripheral blood lymphocytes from whole blood using a density gradient centrifugation method.
-
Treatment: Incubate lymphocytes with the test compound (e.g., Gliclazide) before exposing them to an oxidative stressor like hydrogen peroxide (H₂O₂). To measure effects on DNA repair, the cells are washed post-H₂O₂ treatment and incubated in fresh media with or without the drug for a repair period (e.g., 60-120 minutes).[11]
-
Slide Preparation: Mix the treated cells with low-melting-point agarose and layer them onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold, high-salt alkaline lysis solution to dissolve cell membranes and nuclear proteins, leaving behind the DNA as a nucleoid.
-
Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field.
-
Visualization & Scoring: Neutralize and stain the slides with a fluorescent DNA-binding dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope and quantify the DNA in the tail using image analysis software.[11]
-
References
- 1. In vitro and in vivo antioxidant properties of gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extrapancreatic effects of sulfonylureas--a comparison between glimepiride and conventional sulfonylureas [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical studies of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of gliclazide and other sulfonylureas on low-density lipoprotein oxidation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro metabolic effects of gliclazide and glibenclamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Effect of glimepiride on insulin-stimulated glycogen synthesis in cultured human skeletal muscle cells: a comparison to glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro effect of gliclazide on DNA damage and repair in patients with type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Current Position of Gliclazide and Sulfonylureas in the Contemporary Treatment Paradigm for Type 2 Diabetes: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the micro- and macro-vascular effects of glimepiride and gliclazide in metformin-treated patients with Type 2 diabetes: a double-blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glyclopyramide: A Guide for Laboratory Professionals
The proper disposal of Glyclopyramide, a second-generation sulfonylurea compound, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment.[1][2] Improper disposal of pharmaceutical waste can lead to the contamination of water and soil, posing risks to both wildlife and human health.[3][4] This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound in a research and development setting.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][5] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, including certain pharmaceuticals. Additionally, many states have their own regulations that may be more stringent than federal laws. A significant recent development is the EPA's Subpart P rule, which prohibits the sewering (flushing) of hazardous waste pharmaceuticals by healthcare facilities.[5]
| Regulatory Body | Key Responsibilities in Pharmaceutical Waste Disposal |
| Environmental Protection Agency (EPA) | Establishes regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Finalized the Subpart P rule, which sets specific standards for managing hazardous waste pharmaceuticals in healthcare settings.[5][6] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion. Oversees drug take-back programs.[7] |
| State Environmental Agencies | May have more stringent regulations for pharmaceutical waste disposal than federal laws. |
Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of non-controlled, potentially hazardous pharmaceutical waste in a laboratory setting. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
Step 1: Waste Identification and Segregation
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous laboratory trash.
-
Dedicated Waste Containers: Use designated, properly labeled, and sealed containers for this compound waste. For facilities following RCRA guidelines, this would typically be a black container for hazardous pharmaceutical waste.
Step 2: Container Management
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution.
-
Closure: Keep waste containers securely closed except when adding waste.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
Step 3: Final Disposal
-
Professional Disposal Service: Arrange for the pickup and disposal of the hazardous waste through your institution's contracted hazardous waste management service.
-
Incineration: The preferred method for the final disposal of most pharmaceutical waste is high-temperature incineration by a licensed facility.[5][8]
What Not to Do:
-
Do Not Flush: Never dispose of this compound down the drain or toilet. This is prohibited for hazardous pharmaceuticals under the EPA's Subpart P rule and can lead to water contamination.[4][5]
-
Do Not Place in Regular Trash: Avoid disposing of pure this compound or highly contaminated materials in the regular or biohazardous waste streams.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
Spill and Decontamination Procedures
In the event of a this compound spill, follow these general steps. Always refer to your laboratory's specific spill response protocol.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Personal Protective Equipment (PPE): At a minimum, wear two pairs of chemotherapy-rated gloves, a lab coat, and safety glasses. For larger spills or if there is a risk of aerosolization, respiratory protection may be necessary.
-
Containment: Use absorbent pads or spill pillows to contain the spill.
-
Cleanup:
-
For solid spills, gently scoop or sweep up the material and place it in a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, use absorbent pads to soak up the liquid.
-
-
Decontamination: Clean the spill area thoroughly with a suitable detergent and water. Some protocols may require a subsequent decontamination step with a mild bleach solution followed by a neutralizing agent like sodium thiosulfate, though this should be verified for compatibility with the surfaces being cleaned.[9]
-
Waste Disposal: Dispose of all cleanup materials, including contaminated PPE, as hazardous waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, the public, and the environment.
References
- 1. This compound | C11H14ClN3O3S | CID 71793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. dea.gov [dea.gov]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. educat.med.utah.edu [educat.med.utah.edu]
Essential Safety and Logistical Information for Handling Glyclopyramide
Disclaimer: This document provides guidance on personal protective equipment and handling procedures for Glyclopyramide based on general best practices for hazardous drugs. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals should always consult a substance-specific SDS for comprehensive safety information before handling any chemical.
This compound is a sulfonylurea drug, and while specific hazard data is limited in the provided search results, it is prudent to handle it as a potent pharmaceutical compound.[1] The following guidelines are intended to provide essential, immediate safety and logistical information for its handling and disposal in a laboratory setting.
Summary of Known this compound Properties
| Property | Value |
| CAS Number | 631-27-6[2][3] |
| Appearance | Solid powder[4] |
| Storage Conditions | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years)[4] |
| Solubility | Soluble in DMSO[4] |
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is crucial to minimize exposure to this compound. The following table outlines the recommended PPE for various operations.
| Operation | Minimum PPE Requirement |
| Receiving & Unpacking | Laboratory coat, safety glasses, nitrile gloves[5] |
| Weighing (Solid Form) | Laboratory coat, safety glasses with side shields (or goggles), double nitrile gloves, N95 respirator (or handle within a chemical fume hood or ventilated balance enclosure)[6] |
| Solution Preparation | Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood.[6] |
| General Handling (Solutions) | Laboratory coat, safety glasses, nitrile gloves |
| Waste Disposal | Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves |
Operational Plan: Handling Protocol
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the exterior packaging for any signs of damage.[5]
-
If the package is damaged, do not open it. Follow institutional procedures for handling damaged hazardous material containers.[5]
-
If the package is intact, don a laboratory coat, safety glasses, and nitrile gloves before unpacking.
-
Unpack in a designated area, preferably in a fume hood or a well-ventilated space.
2. Storage:
-
Store this compound in a clearly labeled, tightly sealed container.[7]
-
Store in a dry, dark environment at the recommended temperatures: 0-4°C for short-term storage or -20°C for long-term storage.[4]
-
Keep away from incompatible materials, such as strong oxidizing agents.[7]
-
Ensure the storage area is secure and accessible only to authorized personnel.
3. Weighing and Solution Preparation:
-
All weighing of solid this compound should be conducted in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of the powder.
-
Wear double nitrile gloves, a lab coat, and safety goggles. An N95 respirator is recommended if not working in a contained space.
-
When preparing solutions, work within a certified chemical fume hood.
-
Use appropriate solvents as indicated by experimental protocols (e.g., DMSO).[4]
4. General Handling of Solutions:
-
Always wear a lab coat, safety glasses, and nitrile gloves when handling solutions containing this compound.
-
Avoid skin and eye contact. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical advice.[7]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[7]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[8]
1. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and disposable lab coats should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Sharps: Contaminated needles and other sharps should be placed in a puncture-resistant sharps container labeled for hazardous waste.
2. Disposal Procedure for Unused Product:
-
If permissible by local regulations, unused solid this compound can be prepared for disposal by mixing it with an inert, non-combustible absorbent material.
-
For household quantities, the FDA recommends mixing the medicine with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and then in the household trash.[9] However, for laboratory quantities, professional hazardous waste disposal is required.
-
All hazardous waste must be disposed of through a licensed environmental waste management company.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 631-27-6 [chemicalbook.com]
- 3. This compound | C11H14ClN3O3S | CID 71793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. ashp.org [ashp.org]
- 6. ashp.org [ashp.org]
- 7. fishersci.com [fishersci.com]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
